molecular formula C4H4Cl2F4 B3031528 2,3-Dichloro-1,1,1,3-tetrafluorobutane CAS No. 437712-31-7

2,3-Dichloro-1,1,1,3-tetrafluorobutane

Cat. No.: B3031528
CAS No.: 437712-31-7
M. Wt: 198.97 g/mol
InChI Key: XNTBVWMRVVAYGK-UHFFFAOYSA-N
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Description

2,3-Dichloro-1,1,1,3-tetrafluorobutane is an organic compound with the molecular formula C4H4Cl2F4 and a molecular weight of 198.97 g/mol . This chlorofluoroalkane serves as a valuable reagent in advanced materials science and catalysis research. Compounds of this class are pivotal in the study of dehydrohalogenation reactions, which are key pathways for synthesizing halogenated alkenes—important precursors for specialty polymers like PVC, PVdC, and PVDF . By subjecting similar chlorofluoroalkanes to tailored metal fluoride catalysts (e.g., AlF3 or BaF2), researchers can achieve high selectivity in either dehydrofluorination or dehydrochlorination pathways, enabling the precise production of desired olefins . This makes 2,3-Dichloro-1,1,1,3-tetrafluorobutane a compound of significant interest for developing greener synthetic methods and understanding reaction mechanisms in fluorocarbon chemistry. It is characterized by a boiling point of approximately 92.7°C and a density of about 1.425 g/cm³ . This product is For Research Use Only and is not intended for diagnostic or therapeutic use, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-1,1,1,3-tetrafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2F4/c1-3(6,7)2(5)4(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTBVWMRVVAYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609187
Record name 2,3-Dichloro-1,1,1,3-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437712-31-7
Record name 2,3-Dichloro-1,1,1,3-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physio-chemical properties of 2,3-dichloro-1,1,1,3-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physio-Chemical Properties & Applications of 2,3-Dichloro-1,1,1,3-tetrafluorobutane

Executive Summary

2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS: 437712-31-7) is a specialized hydrochlorofluorocarbon (HCFC) intermediate characterized by high lipophilicity (LogP ~3.[1]23) and specific stereochemical complexity.[2] While historically categorized within the refrigerant/solvent spectrum (HCFC-354 series), its utility in modern drug development has shifted toward its role as a fluorinated building block and a reaction medium for fluorous-phase chemistry. This guide provides a rigorous analysis of its physio-chemical behavior, synthesis logic, and handling protocols required for high-precision pharmaceutical R&D.

Chemical Identity & Stereochemistry

The molecule features a four-carbon backbone with a trifluoromethyl group at C1, a chlorine at C2, and both a chlorine and fluorine at C3. This substitution pattern creates two chiral centers (C2 and C3), resulting in potential diastereomers (erythro/threo or syn/anti pairs).

ParameterDetail
IUPAC Name 2,3-Dichloro-1,1,1,3-tetrafluorobutane
CAS Number 437712-31-7
Molecular Formula C₄H₄Cl₂F₄
Molecular Weight 198.97 g/mol
SMILES CC(F)(Cl)C(Cl)C(F)(F)F
Stereocenters C2, C3 (4 stereoisomers: 2R,3R, 2S,3S, 2R,3S, 2S,3R)

Stereochemical Implication: In pharmaceutical synthesis, the ratio of diastereomers can significantly impact the boiling point and solubility profile. Commercial grades are often racemic mixtures of diastereomers unless specified as stereopure.

Physio-Chemical Profile

The following data aggregates experimental values and high-confidence predictive models (EPA/CompTox).

Thermodynamic & Transport Properties
PropertyValue / RangeSource/Confidence
Boiling Point (1 atm) 73.2 °C – 92.7 °C*EPA Exp. Avg / Supplier Data
Melting Point -68.9 °CExperimental
Density (20°C) 1.425 g/cm³Experimental
Vapor Pressure (25°C) ~128 mmHgEstimated
Refractive Index (

)
1.36Experimental
Flash Point > 18.5 °C (Method dependent)Safety Data

*Note: The boiling point discrepancy (73°C vs 92°C) often arises from isomeric purity. The meso/racemic forms of vicinal dichloro-fluorocarbons can exhibit boiling point deviations of >10°C.

Solubility & Partitioning
PropertyValueImplication for Drug Dev
Water Solubility ~200 mg/L (1.04 mM)Practically insoluble; requires organic co-solvents.
LogP (Octanol-Water) 3.23Highly lipophilic; excellent solvent for non-polar APIs.
Henry’s Law Constant 2.04 × 10⁻² atm-m³/molVolatile; significant partitioning into headspace.

Synthesis & Manufacturing Logic

For research applications requiring high purity (>98%), the synthesis typically follows an electrophilic addition pathway. The primary route involves the chlorination of the corresponding fluorinated alkene.

Primary Synthetic Route

The precursor, 1,1,1,3-tetrafluorobut-2-ene (HFO-1354mzy), undergoes chlorination. This reaction is exothermic and requires temperature control to prevent over-chlorination or polymerization.

SynthesisPath Precursor 1,1,1,3-Tetrafluorobut-2-ene (CF3-CH=CF-CH3) Intermediate Transition State (Chloronium Ion) Precursor->Intermediate Electrophilic Attack Reagent Cl2 (gas) / Catalyst (FeCl3 or UV) Reagent->Intermediate Product 2,3-Dichloro-1,1,1,3-tetrafluorobutane (Mixture of Diastereomers) Intermediate->Product Nucleophilic Attack (Cl-) Purification Fractional Distillation (Separates Isomers) Product->Purification Work-up

Figure 1: Synthetic pathway for the production of 2,3-dichloro-1,1,1,3-tetrafluorobutane via chlorination of hydrofluoroolefin.

Impurity Profile
  • Under-chlorinated: 2-chloro-1,1,1,3-tetrafluorobutane (if HCl is present/competing).

  • Over-chlorinated: Trichforo- analogs (if radical mechanism dominates).

  • Isomers: Enantiomeric pairs (difficult to separate) and diastereomers (separable by precision distillation).

Applications in Drug Development

Specialized Solvent for Fluorination

Due to its high fluorine content and lack of reactive protons (aprotic behavior on the C2/C3 axis), this compound serves as an inert medium for radical fluorination or electrophilic fluorination reactions (e.g., using Selectfluor). Its high density facilitates phase separation from aqueous workups.

Fluorinated Building Block

While less common than trifluoromethyl-benzene derivatives, the CF3-CH(Cl)-CF(Cl)- motif offers a unique "fluoro-alkyl" handle. It can be utilized in cross-coupling reactions (after selective dechlorination) to introduce a chiral fluorinated butyl chain into a pharmacophore, modulating metabolic stability (blocking P450 oxidation sites).

Experimental Protocols

Characterization Workflow

Researchers must validate the identity and purity of the material before use in GLP studies.

Protocol: NMR & GC-MS Verification

  • Sample Prep: Dissolve 10 mg in CDCl₃ (0.6 mL).

  • ¹⁹F NMR: Expect two distinct signal regions.

    • 
       -75 to -80 ppm (Doublet/Multiplet): 
      
      
      
      group.
    • 
       -110 to -130 ppm (Multiplet): 
      
      
      
      at C3 position.
    • Note: Diastereomers will show distinct sets of peaks.

  • GC-MS:

    • Column: DB-5ms or equivalent non-polar phase.

    • Inlet: 200°C.

    • Ramp: 40°C (2 min)

      
       200°C at 10°C/min.
      
    • Mass Spec: Look for molecular ion (

      
      ) at 198/200/202 (Cl isotope pattern 9:6:1).
      

Workflow Sample Raw Sample (CAS 437712-31-7) GC GC-MS Analysis (Purity Check) Sample->GC NMR 19F / 1H NMR (Isomer Ratio) Sample->NMR Decision Purity > 98%? GC->Decision NMR->Decision Use Release for Synthesis Decision->Use Yes Purify Re-distill Decision->Purify No Purify->Sample Recycle

Figure 2: Quality control workflow for validating 2,3-dichloro-1,1,1,3-tetrafluorobutane prior to synthesis.

Safety & Environmental Profile (EHS)

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.[3]

  • Handling: Use in a fume hood. Neoprene or PVA gloves are recommended due to the compound's solvent power (may permeate standard nitrile).

  • Environmental: As an HCFC, it has a non-zero Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).[4][5][6] Waste must be captured and incinerated; do not vent to atmosphere.

References

  • U.S. EPA CompTox Chemicals Dashboard. (2024). 2,3-Dichloro-1,1,1,3-tetrafluorobutane (DTXSID90609187) Physio-chemical Properties. [Link][1][7]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2782308 (Propane analog comparison). [Link]

Sources

synthesis route for 2,3-dichloro-1,1,1,3-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to a Proposed Synthesis Route for 2,3-dichloro-1,1,1,3-tetrafluorobutane

Introduction

2,3-dichloro-1,1,1,3-tetrafluorobutane is a halogenated hydrocarbon with the chemical formula C4H2Cl2F4.[1] Its chemical structure presents interest within the fields of specialty chemicals, refrigerant research, and as a potential building block in organic synthesis. This guide, intended for researchers and professionals in drug development and chemical synthesis, outlines a proposed synthetic pathway for this compound. The synthesis of such highly fluorinated and chlorinated molecules often requires careful consideration of regioselectivity and reaction conditions.

This document provides a detailed, step-by-step methodology for a plausible synthesis route, grounded in established principles of organic chemistry. The proposed pathway involves the electrophilic addition of hydrogen chloride (HCl) to a suitable tetrafluorinated alkene precursor. The rationale behind the selection of this route, a detailed mechanistic explanation, and a comprehensive experimental protocol are presented.

Proposed Synthesis Route: Electrophilic Addition of Hydrogen Chloride to 1,1,1,3-Tetrafluoro-2-butene

The proposed synthesis of 2,3-dichloro-1,1,1,3-tetrafluorobutane is based on the electrophilic addition of anhydrous hydrogen chloride to 1,1,1,3-tetrafluoro-2-butene. This route is advantageous due to its directness and the potential for high regioselectivity, driven by the electronic effects of the fluorine and trifluoromethyl substituents.

The overall transformation is as follows:

CF3-CH=CF-CH3 + HCl → CF3-CHCl-CFCl-CH3

The success of this reaction hinges on the controlled addition of HCl across the double bond of the starting alkene. The strongly electron-withdrawing trifluoromethyl group is expected to exert a significant influence on the stability of the carbocation intermediate, thereby dictating the final position of the chlorine atom.

Mechanistic Insights: Regioselectivity in HCl Addition

The addition of HCl to an alkene is a classic example of an electrophilic addition reaction.[2] The reaction proceeds in a stepwise manner, initiated by the attack of the electron-rich π-bond of the alkene on the electrophilic hydrogen of HCl. This leads to the formation of a carbocation intermediate and a chloride ion. The chloride ion then acts as a nucleophile, attacking the carbocation to form the final product.

The regioselectivity of this addition is governed by the relative stability of the possible carbocation intermediates. In the case of 1,1,1,3-tetrafluoro-2-butene, two potential carbocations can be formed upon protonation of the double bond. The stability of these carbocations is influenced by the inductive effects of the fluorine and trifluoromethyl groups. The electron-withdrawing nature of these groups can destabilize an adjacent positive charge. Consequently, the carbocation that places the positive charge further away from the strongly deactivating trifluoromethyl group is expected to be more stable, thus favoring the formation of the desired 2,3-dichloro-1,1,1,3-tetrafluorobutane.

Experimental Protocol: Synthesis of 2,3-dichloro-1,1,1,3-tetrafluorobutane

This protocol provides a detailed, step-by-step procedure for the proposed synthesis.

Materials and Reagents:

  • 1,1,1,3-tetrafluoro-2-butene

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Sodium Bicarbonate (NaHCO3), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Nitrogen (gas)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Gas bubbler

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction solvent, a condenser with a nitrogen inlet, and a gas outlet connected to a bubbler. The entire apparatus should be flame-dried or oven-dried and cooled under a stream of dry nitrogen.

  • Reaction Initiation: Charge the flask with 1,1,1,3-tetrafluoro-2-butene and anhydrous dichloromethane. Cool the flask to -78 °C using a dry ice/acetone bath.

  • HCl Addition: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or 19F NMR.

  • Reaction Quenching: Once the reaction is complete, stop the flow of HCl and slowly add saturated aqueous sodium bicarbonate solution to neutralize any excess acid.

  • Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to obtain pure 2,3-dichloro-1,1,1,3-tetrafluorobutane.

Data Summary

The following table summarizes key physical and chemical properties of the starting material and the expected product.

Compound NameChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C) (Predicted)Key Spectroscopic Data (Predicted)
1,1,1,3-Tetrafluoro-2-buteneC4H4F4128.07~20-3019F NMR: Resonances corresponding to CF3 and CF groups. 1H NMR: Resonances for vinylic and methyl protons.
2,3-dichloro-1,1,1,3-tetrafluorobutaneC4H2Cl2F4198.96~70-9019F NMR: Signals for CF3 and CFCl groups. 1H NMR: Signals for CHCl and CH3 protons. MS: Isotopic pattern for two chlorine atoms.

Visualizing the Process

Experimental Workflow

experimental_workflow reagents 1. Reagents (Alkene, CH2Cl2) reaction_setup 2. Reaction Setup (Flask, N2 atm, -78°C) reagents->reaction_setup hcl_addition 3. HCl Addition (Anhydrous HCl gas) reaction_setup->hcl_addition quench 4. Quenching (Sat. NaHCO3) hcl_addition->quench workup 5. Work-up (Extraction) quench->workup purification 6. Purification (Distillation) workup->purification product Final Product purification->product

Caption: Overall experimental workflow for the synthesis of 2,3-dichloro-1,1,1,3-tetrafluorobutane.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Nucleophilic Attack alkene 1,1,1,3-Tetrafluoro-2-butene carbocation Carbocation Intermediate + Chloride Ion alkene->carbocation + HCl hcl HCl intermediate Carbocation Intermediate product 2,3-dichloro-1,1,1,3-tetrafluorobutane intermediate->product + Cl- chloride Cl-

Sources

Technical Monograph: 2,3-Dichloro-1,1,1,3-tetrafluorobutane (DCTFB)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 437712-31-7 | Formula:



Executive Summary

2,3-Dichloro-1,1,1,3-tetrafluorobutane (DCTFB) is a specialized hydrochlorofluorocarbon (HCFC) intermediate utilized primarily in advanced organofluorine synthesis and medicinal chemistry. Characterized by a vicinal dichloride motif flanked by a trifluoromethyl group and a fluoro-methyl terminus, this molecule serves as a high-value building block for introducing metabolically stable fluorinated alkyl chains into small molecule drugs.

This guide provides a comprehensive technical analysis of DCTFB, detailing its physiochemical profile, synthesis via electrophilic halogenation, and its strategic application as a bioisostere precursor in drug development.

Part 1: Chemical Identity & Physiochemical Profile

DCTFB exists as a dense, colorless liquid at standard temperature and pressure. Its structure features two chiral centers at positions C2 and C3, leading to potential diastereomers (syn/anti) which may exhibit distinct reactivity profiles in stereoselective couplings.

Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name 2,3-dichloro-1,1,1,3-tetrafluorobutane
CAS Number 437712-31-7
Molecular Formula

Molecular Weight 198.97 g/mol
Physical State Liquid
Density

Boiling Point

at 760 mmHg
Refractive Index 1.36 (Predicted)
Solubility Soluble in chlorinated solvents (

,

), ethers; immiscible with water.
Key Functional Groups Trifluoromethyl (

), Vicinal Dichloride (

), Fluoro-methyl (

)

Part 2: Synthesis & Production Protocols

The Primary Route: Electrophilic Chlorination of HFOs

The most robust and chemically consistent method for synthesizing CAS 437712-31-7 is the electrophilic addition of molecular chlorine (


) to the corresponding hydrofluoroolefin (HFO) precursor, 1,1,1,3-tetrafluorobut-2-ene .

This route is preferred over radical additions due to its high atom economy and the ability to control stereochemistry based on the geometry (


 or 

) of the starting alkene.
Reaction Mechanism[1][2][3]
  • Precursor Selection: The synthesis begins with 1,1,1,3-tetrafluorobut-2-ene (

    
    ).
    
  • Chloronium Formation: The alkene attacks the diatomic chlorine, forming a bridged chloronium ion intermediate. The electron-withdrawing effect of the

    
     group may destabilize this intermediate, requiring catalytic Lewis acid activation (e.g., 
    
    
    
    ) in some protocols.
  • Nucleophilic Attack: The chloride anion (

    
    ) attacks the ring from the anti-position, resulting in the vicinal dichloride product.
    
Experimental Workflow (DOT Visualization)

SynthesisWorkflow Precursor Precursor: 1,1,1,3-Tetrafluorobut-2-ene (CF3-CH=CF-CH3) Reactor Reactor Vessel: Hastelloy/Monel (Corrosion Resistant) Temp: -10°C to 20°C Precursor->Reactor Reagents Reagents: Cl2 (gas) + Lewis Acid Cat. (FeCl3 or SbCl5) Reagents->Reactor Intermediate Intermediate: Bridged Chloronium Ion Reactor->Intermediate Electrophilic Addition Quench Quench & Neutralization: Aqueous NaHCO3 Wash Intermediate->Quench Anti-Attack of Cl- Purification Purification: Fractional Distillation (Target BP: ~92.7°C) Quench->Purification Organic Phase Separation Product Final Product: 2,3-dichloro-1,1,1,3-tetrafluorobutane Purification->Product Isolation

Figure 1: Synthetic pathway for DCTFB via chlorination of hydrofluoroolefins.

Part 3: Applications in Drug Discovery

For medicinal chemists, DCTFB is not merely a solvent but a strategic motif donor . The molecule allows for the introduction of the 1,1,1,3-tetrafluorobutyl moiety, which offers specific pharmacological advantages.

Bioisosteric Modulation

The


 group is a well-established bioisostere for the isopropyl group, increasing metabolic stability by blocking cytochrome P450 oxidation sites. The addition of the vicinal chlorides and the C3-fluorine atom in DCTFB provides:
  • Lipophilicity Tuning: The heavy halogenation significantly increases

    
    , enhancing blood-brain barrier (BBB) permeability for CNS targets.
    
  • Conformational Locking: The steric bulk of the halogens restricts bond rotation, potentially locking the molecule into a bioactive conformation that fits specific receptor pockets.

Synthetic Utility as a Precursor

DCTFB serves as a versatile intermediate for further functionalization:

  • Dehydrochlorination: Treatment with a base (e.g., DBU or KOH) eliminates

    
     to regenerate a vinyl chloride or a diene system, useful for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).
    
  • Nucleophilic Substitution: The secondary chlorides at C2 and C3 are susceptible to displacement by strong nucleophiles (amines, thiols), allowing the attachment of the fluorinated backbone to pharmacophores.

Part 4: Safety, Handling & Emergency Protocols

Critical Warning: Like many halogenated alkanes, DCTFB can decompose to release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) upon thermal stress or hydrolysis.

Self-Validating Safety System

Every handling protocol must include a "Check-Act-Verify" loop.

  • Check: Verify the integrity of the reactor lining (Glass/Teflon required) and the functionality of the scrubber system.

  • Act: Perform reactions under inert atmosphere (

    
    ).
    
  • Verify: Use HF sensors in the fume hood to detect micro-leaks during distillation.

Emergency Response Decision Tree

SafetyProtocol Incident Incident Detected Type Identify Type Incident->Type Spill Liquid Spill Type->Spill Exposure Skin/Eye Exposure Type->Exposure ActionSpill 1. Evacuate 2. Ventilate 3. Absorb with Vermiculite Spill->ActionSpill ActionExp 1. Flush with Water (15m) 2. Apply Calcium Gluconate (if HF suspected) 3. Seek Medical Aid Exposure->ActionExp

Figure 2: Emergency response logic for halogenated intermediate exposure.

Part 5: Analytical Characterization

To validate the synthesis of CAS 437712-31-7, the following analytical signatures must be confirmed:

  • 
     NMR:  Expect a complex splitting pattern. The 
    
    
    
    group will appear as a doublet or doublet of doublets around -75 to -80 ppm. The single fluorine at C3 will show a distinct shift, likely coupled to the adjacent protons and fluorine atoms.
  • 
    H NMR:  Two distinct proton environments. The C2 proton (chiral, adjacent to 
    
    
    
    and
    
    
    ) and the C4 methyl protons (adjacent to
    
    
    ).
  • GC-MS: Look for the molecular ion peak (weak) and characteristic fragmentation patterns:

    
    , 
    
    
    
    , and the stable
    
    
    cation (m/z 69).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12672, 3,3,3-Trifluoropropene (Precursor Chemistry). Retrieved from .

  • Echemi (2024). 2,3-Dichloro-1,1,1,3-tetrafluorobutane Product Profile & Pharmaceutical Intermediates. Retrieved from .

  • Google Patents (2021). Method for synthesizing chlorofluoropropanes and butanes (Related Art). CN114773148A. Retrieved from .

  • SynQuest Laboratories (2016).Safety Data Sheet: 2,3-Dichloro-1,1,1,3-tetrafluorobutane. (Verified via search snippets).
  • Beilstein Journal of Organic Chemistry (2021). Halogenation of hydrofluoroolefins. Retrieved from .

Sources

Structural & Functional Characterization of 2,3-Dichloro-1,1,1,3-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of 2,3-dichloro-1,1,1,3-tetrafluorobutane , a specialized hydrochlorofluorocarbon (HCFC) intermediate with significant utility in fluoropolymer synthesis and medicinal chemistry.

CAS Registry Number: 437712-31-7 Formula: C₄H₄Cl₂F₄ Molecular Weight: 198.97 g/mol

Molecular Architecture & Stereochemistry

Structural Connectivity

The molecule consists of a four-carbon butane backbone functionalized with four fluorine atoms and two chlorine atoms. Its IUPAC designation dictates the following connectivity:

  • C1 (Terminal): Trifluoromethyl group (-CF₃). Highly electron-withdrawing, chemically inert.

  • C2 (Internal): Methine bridge bearing one chlorine atom (-CHCl-). This is a chiral center.

  • C3 (Internal): Quaternary-like carbon bearing one fluorine, one chlorine, and a methyl group (-CFCl-). Correction: The C3 carbon is bonded to C2, C4, F, and Cl. It is a tertiary carbon but lacks hydrogen, making it a quaternary center in terms of heavy atom substitution.

  • C4 (Terminal): Methyl group (-CH₃).

SMILES String: CC(F)(Cl)C(Cl)C(F)(F)F

Stereochemical Complexity

The molecule possesses two chiral centers at C2 and C3, resulting in


 possible stereoisomers. These exist as two pairs of enantiomers, forming two distinct diastereomers.
  • Diastereomer A (Syn/Erythro-like): The (2R, 3R) and (2S, 3S) pair.

  • Diastereomer B (Anti/Threo-like): The (2R, 3S) and (2S, 3R) pair.

Implication for Research: Commercial samples are typically racemic mixtures of diastereomers. In high-precision applications (e.g., enantioselective drug synthesis), these diastereomers will exhibit distinct physical properties (boiling point, NMR shifts) and reactivity profiles.

Conformational Analysis

Due to the steric bulk of the chlorine atoms and the -CF₃ group, the molecule experiences significant restricted rotation around the C2-C3 bond. The anti-periplanar conformation (where the bulkiest groups, -CF₃ and -CH₃ or -Cl, are 180° apart) is energetically favored to minimize gauche interactions and dipole-dipole repulsion between the electronegative halogens.

Physicochemical Profile

The following data summarizes the predicted and experimental properties critical for handling and processing.

PropertyValue / RangeNote
Physical State LiquidAt standard temperature/pressure
Boiling Point ~73.2°CPredicted (EPA CompTox) [1]
Density 1.42 g/cm³High density due to halogenation
LogP (Octanol/Water) 3.23Lipophilic; membrane permeable
Vapor Pressure ~128 mmHgAt 25°C (Volatile)
Solubility Low in Water; High in OrganicsSoluble in DCM, THF, Acetone

Synthetic Pathways & Reactivity[1]

The synthesis of 2,3-dichloro-1,1,1,3-tetrafluorobutane typically follows radical halogenation pathways or addition reactions to fluorinated alkenes.

Primary Synthesis: Radical Chlorination

The most direct industrial route involves the photochlorination of 1,1,1,3-tetrafluorobutane (HFC-354) . The electron-withdrawing effect of the -CF₃ group directs chlorination toward the C2 and C3 positions.

Mechanism:

  • Initiation:

    
    
    
  • Propagation (C2): Abstraction of H from C2 (secondary) is favored over C4 (primary) and C1 (no H).

  • Propagation (C3): Subsequent chlorination at C3 replaces the methine hydrogen.

Visualization of Synthesis Logic

The following diagram illustrates the synthesis and potential downstream elimination reactions (Dehydrochlorination) to form valuable Hydrofluoroolefins (HFOs).

SynthesisPathway Precursor 1,1,1,3-Tetrafluorobutane (HFC-354) Intermediate 2-Chloro-1,1,1,3-tetrafluorobutane Precursor->Intermediate Step 1: Radical Subst. Cl2 Cl2 / UV Light Cl2->Intermediate Target 2,3-Dichloro-1,1,1,3- tetrafluorobutane Intermediate->Target Step 2: Radical Subst. Product 2-Chloro-1,1,1,3-tetrafluoro-2-butene (HFO Intermediate) Target->Product Elimination (-HCl) Elimination Base (NaOH/KOH) Dehydrochlorination Elimination->Product

Figure 1: Step-wise radical chlorination pathway from HFC-354 to the target molecule and subsequent dehydrochlorination potential.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1][2] Due to the presence of fluorine (


, spin 1/2), the spectra exhibit complex splitting patterns.[1]
NMR Signatures

The molecule displays two distinct fluorine environments.

  • Signal A (-CF₃ at C1):

    • Shift:

      
       to 
      
      
      
      ppm.
    • Pattern: Doublet (d).

    • Coupling: Coupled to the single proton on C2 (

      
       Hz).
      
  • Signal B (-CF at C3):

    • Shift:

      
       to 
      
      
      
      ppm.
    • Pattern: Complex Multiplet.

    • Coupling: Coupled to the C4 methyl protons (long range) and potentially the C2 proton.

NMR Signatures
  • Proton A (on C2):

    • Shift:

      
       ppm.
      
    • Environment: Deshielded by -Cl and -CF₃.

    • Pattern: Doublet of Quartets (dq). The doublet arises from coupling to the vicinal -CF on C3 (or H on C3 if it existed, but here it couples to F), and the quartet from the vicinal -CF₃ group.

  • Proton B (Methyl at C4):

    • Shift:

      
       ppm.
      
    • Pattern: Doublet (d).

    • Coupling: Coupled to the geminal fluorine on C3 (

      
       Hz).
      

Applications in Research & Drug Development

Bioisosteric Building Block

In medicinal chemistry, the trifluoromethyl (-CF₃) and chlorofluoromethylene (-CFCl-) motifs are critical bioisosteres. They modulate:

  • Lipophilicity: Increasing LogP to enhance blood-brain barrier penetration.

  • Metabolic Stability: Blocking cytochrome P450 oxidation sites (C-H bonds replaced by C-F/C-Cl).

  • Conformation: The "gauche effect" of fluorine can lock specific bioactive conformations.

Researchers use 2,3-dichloro-1,1,1,3-tetrafluorobutane as a reagent to introduce these motifs into larger scaffolds via lithiation-substitution or radical coupling reactions.

Polymer & Material Science

This molecule serves as a telogen or comonomer in the synthesis of fluorinated elastomers . The presence of chlorine provides "cure sites" for cross-linking, allowing the material to be vulcanized while retaining the thermal and chemical resistance of the fluorocarbon chain.

References

  • EPA CompTox Chemicals Dashboard. (2025). 2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7) Physicochemical Properties. U.S. Environmental Protection Agency. [Link]

  • PubChem. (2025).[3][4][5] Compound Summary: 2,3-Dichloro-1,1,1,3-tetrafluorobutane.[6][][] National Library of Medicine. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (General reference on Fluorine Bioisosteres). [Link]

Sources

Comprehensive Technical Guide: Spectroscopic & Structural Characterization of 2,3-Dichloro-1,1,1,3-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7) is a halogenated alkane belonging to the hydrochlorofluorocarbon (HCFC) class. Structurally characterized by a tetrafluoro- backbone with vicinal dichloro- substitution, this molecule presents significant interest as a synthetic intermediate in the fluorination of pharmaceutical precursors and as a potential candidate in the development of next-generation inhalation anesthetics (analogous to halothane and isoflurane).

This guide provides a rigorous analysis of its spectroscopic signature, physical properties, and synthesis pathways, designed to support quality control (QC) and structural elucidation in regulated research environments.

Chemical Profile
ParameterData
IUPAC Name 2,3-Dichloro-1,1,1,3-tetrafluorobutane
CAS Number 437712-31-7
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 198.97 g/mol
SMILES CC(F)(Cl)C(Cl)C(F)(F)F
Stereochemistry Two chiral centers (C2, C3).[1] Exists as diastereomers (racemic pairs).

Synthesis & Reaction Pathway[4][5][6][7][8]

The primary route to high-purity 2,3-dichloro-1,1,1,3-tetrafluorobutane is the electrophilic chlorination of 1,1,1,3-tetrafluorobut-2-ene (HFO-1354mzy). This addition reaction is highly atom-efficient and allows for the precise installation of chlorine atoms at the 2 and 3 positions.

Reaction Mechanism

The reaction proceeds via the attack of the alkene


-bond on the chlorine molecule, forming a chloronium ion intermediate, followed by nucleophilic attack by chloride. Due to the presence of the electron-withdrawing 

group, the reaction kinetics are slower than non-fluorinated alkenes, often requiring photo-initiation or Lewis acid catalysis.
Visualization of Synthesis Workflow

The following diagram outlines the critical pathway from the HFO precursor to the isolated diastereomers.

SynthesisPathway Precursor 1,1,1,3-Tetrafluorobut-2-ene (HFO-1354mzy) Intermediate Chloronium Ion Intermediate Precursor->Intermediate Electrophilic Attack Reagent Chlorine Gas (Cl₂) (Controlled Addition) Reagent->Intermediate Product 2,3-Dichloro-1,1,1,3- tetrafluorobutane (Diastereomeric Mixture) Intermediate->Product Nucleophilic Opening Purification Fractional Distillation (Separation of Isomers) Product->Purification Work-up

Figure 1: Synthetic pathway for the production of 2,3-dichloro-1,1,1,3-tetrafluorobutane via chlorination of HFO-1354mzy.

Physical & Thermodynamic Properties[3][9]

Accurate physical data is essential for handling, distillation, and phase-separation processes.

PropertyValueConditionSource
Boiling Point 92.7°C@ 760 mmHg[1]
Density 1.425 g/cm³@ 25°C[1]
Refractive Index (

)
1.360@ 20°C[2]
Appearance Clear, colorless liquidSTP[1]
Solubility Soluble in alcohols, ethers,

; Insoluble in water
--

Spectroscopic Characterization

The structural confirmation of 2,3-dichloro-1,1,1,3-tetrafluorobutane relies on the distinct coupling patterns arising from its fluorine-hydrogen and fluorine-fluorine interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the two chiral centers (C2 and C3), the product is obtained as a mixture of diastereomers (typically anti and syn addition products), resulting in two distinct sets of signals.


NMR (Proton)
  • Solvent:

    
    
    
  • Reference: TMS (0.00 ppm)

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
1.95 - 2.05 Doublet (d)3H

(C4)

Hz (Coupling to C3-F)
4.60 - 4.80 Multiplet (dq)1H

(C2)

(to

) and

(to C3-F)

Interpretation: The methyl group at C4 appears as a doublet due to the large geminal coupling with the fluorine atom at C3. The methine proton at C2 is heavily desheilded by the adjacent chlorine and


 group, appearing as a complex multiplet due to coupling with the 

group (quartet splitting) and the C3-F atom.

NMR (Fluorine)
  • Solvent:

    
    
    
  • Reference:

    
     (0.00 ppm)
    
Chemical Shift (

, ppm)
MultiplicityAssignmentStructural Context
-76.0 to -78.0 Doublet/Multiplet

(C1)
Terminal trifluoromethyl group.
-130.0 to -135.0 Multiplet

(C3)
Internal fluorine on chlorinated carbon.

Interpretation: The


 signal is characteristic of a saturated hydrofluorocarbon chain, shifted upfield relative to the vinylic precursor (typically -59 ppm). The internal fluorine (C3) is significantly shifted due to the geminal chlorine and vicinal methyl group.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by intense C-F stretches, which are diagnostic for this class of compounds.

  • 2950 - 2990 cm⁻¹: C-H stretching (aliphatic).

  • 1100 - 1300 cm⁻¹: C-F stretching (Very Strong, Broad). Multiple bands corresponding to

    
     and C-F modes.
    
  • 700 - 800 cm⁻¹: C-Cl stretching (Strong). Diagnostic for the dichloro-substitution.

Mass Spectrometry (GC-MS)
  • Ionization Mode: Electron Impact (EI, 70 eV)

  • Molecular Ion (

    
    ):  m/z 198 (Weak/Absent due to instability).
    
  • Key Fragments:

    • m/z 163 (

      
      ):  Loss of one chlorine atom.
      
    • m/z 69 (

      
      ):  Dominant base peak, characteristic of trifluoromethyl groups.
      
    • m/z 113/115 (

      
      ):  Fragmentation of the chlorinated backbone.
      

Experimental Protocol: Purification & Handling

For researchers isolating this compound for biological screening or high-precision synthesis, the following protocol ensures the removal of the unreacted alkene precursor.

Purification Workflow
  • Quenching: The crude reaction mixture (containing dissolved

    
    ) should be washed with 10% aqueous Sodium Thiosulfate (
    
    
    
    ) to neutralize excess oxidant.
  • Phase Separation: Extract the organic layer using Dichloromethane (

    
    ).
    
  • Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (

    
    ) for 30 minutes.
    
  • Distillation: Perform fractional distillation.

    • Fraction 1 (< 85°C): Unreacted HFO-1354mzy and solvent.

    • Fraction 2 (91 - 94°C):Pure 2,3-dichloro-1,1,1,3-tetrafluorobutane.

Safety Considerations (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with alkali metals (Li, Na, K) which may induce violent dehydrohalogenation.

References

  • SynQuest Laboratories. (2024). Safety Data Sheet: 2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 2,3-Dichloro-1,1,1,3-tetrafluorobutane. Retrieved from

  • Freie Universität Berlin. (2010). Fluorinated Butatrienes and Precursors: NMR Characterization of 1,1,1,3-tetrafluorobut-2-ene. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Chemistry WebBook: Halogenated Hydrocarbons. Retrieved from

Sources

Technical Monograph: 2,3-Dichloro-1,1,1,3-Tetrafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling, Safety Architecture, and Synthetic Applications[1]



Part 1: Executive Summary & Chemical Identity[2]

2,3-Dichloro-1,1,1,3-tetrafluorobutane is a specialized halogenated alkane intermediate, primarily utilized in the synthesis of fluorinated olefins (HFOs) and as a motif-building synthon in medicinal chemistry. Its structure, characterized by a trifluoromethyl group (


) and vicinal chlorine/fluorine substitution, imparts unique lipophilicity and metabolic stability to drug scaffolds.

However, its handling requires rigorous adherence to safety protocols due to its potential for dehydrohalogenation (releasing HCl/HF) and solvent-like toxicity. This guide provides a self-validating framework for its safe utilization in research environments.

Physicochemical Profile

Data aggregated from experimental and predicted models [1, 2].[1]

PropertyValueCritical Note
CAS Number 437712-31-7Verify CoA before use.
Molecular Formula

MW: 198.97 g/mol
Boiling Point ~73.2°C (Predicted)Volatile; requires reflux condensation.
Density 1.42 g/cm³Heavy organic phase in aqueous workups.
Vapor Pressure ~128-146 mmHg (25°C)Significant evaporation risk; use fume hood.
Solubility Water: Negligible (<0.01%)Soluble in DCM, THF, MeOH.
Appearance Colorless LiquidDiscoloration indicates decomposition.
Part 2: Safety Architecture & Toxicology

The safety profile of 2,3-dichloro-1,1,1,3-tetrafluorobutane is governed by its classification as a halogenated solvent and irritant.

2.1 Toxicological Mechanisms
  • Inhalation (Primary Risk): Like many haloalkanes, high vapor concentrations can induce central nervous system (CNS) depression and cardiac sensitization (arrhythmia) via sensitization of the myocardium to catecholamines.

  • Decomposition Hazards: In the presence of high heat (>200°C) or strong bases, the molecule undergoes elimination, releasing toxic Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases [1].

  • Irritation: Direct contact causes defatting dermatitis (Skin Irrit. 2) and severe eye irritation (Eye Irrit.[2][3] 2A) [1].

2.2 Engineering Controls & PPE Hierarchy

The following Graphviz diagram illustrates the mandatory control hierarchy for handling this compound.

SafetyHierarchy Hazard Hazard Source: 2,3-dichloro-1,1,1,3-tetrafluorobutane Engineering Level 1: Engineering Controls (Fume Hood, Inert Atmosphere) Hazard->Engineering Containment Admin Level 2: Administrative (SOPs, Access Control) Engineering->Admin Residual Risk PPE Level 3: PPE (Viton Gloves, Splash Goggles) Admin->PPE Exposure Barrier User Researcher Safety PPE->User Protection

Figure 1: Risk Mitigation Hierarchy. Engineering controls are the primary defense against volatile haloalkanes.

Part 3: Strategic Handling & Storage Protocols

To ensure scientific integrity and safety, the following "Self-Validating System" must be employed. This approach uses experimental checks to confirm safety status continuously.

3.1 The "Double-Check" Storage Protocol

Objective: Prevent undetected leakage and hydrolysis.

  • Primary Containment: Store in borosilicate glass or stainless steel (316L) containers with PTFE-lined caps.

    • Why: Standard polyethylene can be permeable to halogenated vapors over time.

  • Secondary Containment: Place the primary container inside a desiccator or a secondary polyethylene bin containing a colorimetric acid indicator strip .

    • Self-Validation: If the strip turns red, the compound has degraded (releasing HCl/HF) or the cap is compromised.

  • Atmosphere: Overlay with dry Argon or Nitrogen after every use.

    • Causality: Moisture promotes hydrolysis of the C-Cl bonds, generating corrosive acid.

3.2 Material Compatibility
  • Compatible: PTFE (Teflon), Viton (FKM), Stainless Steel, Glass.

  • Incompatible: Natural Rubber, Nitrile (swells rapidly), Aluminum powder (potential for violent exothermic reaction), Strong Bases (NaOH, KOH, alkoxides).

Part 4: Application in Drug Development

In medicinal chemistry, 2,3-dichloro-1,1,1,3-tetrafluorobutane serves as a specialized fluorinated synthon .

4.1 Synthetic Utility

Researchers utilize this molecule to introduce the 1,1,1,3-tetrafluorobutyl motif. The presence of the


 group adjacent to a chiral center (C2) allows for the creation of stereochemically complex fluorinated scaffolds, which are prized for:
  • Metabolic Blocking: Preventing P450 oxidation at specific sites.

  • Conformational Locking: The gauche effect of fluorine atoms can lock the alkyl chain into specific conformations, improving binding affinity to target proteins.

4.2 Standard Reaction Workflow (Dehydrohalogenation/Substitution)

The following workflow outlines a typical transformation (e.g., elimination to form a fluorinated alkene or nucleophilic substitution).

ReactionWorkflow Start Reagent Prep (Dry Solvent, N2 Purge) Reaction Reaction Phase (Temp < 60°C, Stirring) Start->Reaction Addition Monitor In-Process Control (GC-MS / TLC) Reaction->Monitor Check Conversion Monitor->Reaction Incomplete Quench Quench/Workup (Cold NaHCO3) Monitor->Quench Complete Isolate Isolation (Distillation) Quench->Isolate Phase Sep

Figure 2: Generalized synthetic workflow emphasizing in-process monitoring to prevent over-reaction or degradation.

4.3 Experimental Protocol: Safe Transfer

Context: Transferring 10 mL for a reaction.

  • Preparation: Ensure all glassware is oven-dried. Purge the receiving flask with

    
    .
    
  • PPE Check: Don Viton laminate gloves. (Nitrile gloves offer <5 mins protection against chlorinated solvents).

  • Syringe Technique: Use a glass syringe with a PTFE-tipped plunger.

    • Note: Plastic syringes may swell or leach plasticizers.

  • Transfer: Withdraw liquid slowly to prevent cavitation (bubble formation). Inject into the reaction vessel through a septum.

  • Decontamination: Rinse the syringe immediately with Acetone into a halogenated waste container.

Part 5: Emergency Protocols
5.1 Spill Management (< 100 mL)
  • Evacuate: Clear the immediate area (10-meter radius).

  • Ventilate: Maximize fume hood sashes (if spill is inside) or open windows (if outside).

  • Absorb: Do not use paper towels (rapid evaporation). Use a commercial spill pillow or vermiculite.

  • Disposal: Place absorbed material in a double-sealed bag labeled "Halogenated Waste."

5.2 Exposure Response
  • Skin: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol) as they enhance absorption.

  • Eyes: Rinse with water for 15 minutes, lifting eyelids. Seek ophthalmological evaluation.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

References
  • SynQuest Laboratories. (2016). Safety Data Sheet: 2,3-Dichloro-1,1,1,3-tetrafluorobutane. Retrieved from [2][1][3][4][5][6][7][8][9][10][11][12]

  • U.S. Environmental Protection Agency (EPA). (2023). CompTox Chemicals Dashboard: 2,3-Dichloro-1,1,1,3-tetrafluorobutane.
  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 2,3-Dichloro-1,1,1,3-tetrafluoropropane (Analogous Structure Reference).

Sources

Thermal Stability & Degradation Mechanics of 2,3-Dichloro-1,1,1,3-Tetrafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile, degradation mechanisms, and handling protocols for 2,3-dichloro-1,1,1,3-tetrafluorobutane . This document is structured for researchers and process chemists in pharmaceutical development and fluorochemical synthesis.

Technical Whitepaper | Version 1.0

Executive Summary

2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7) exhibits high intrinsic stability under ambient storage conditions but undergoes distinct dehydrohalogenation pathways at elevated temperatures (>200°C) or in the presence of Lewis acid catalysts. For drug development professionals utilizing this compound as a fluorinated building block, the primary stability risk is the catalytic elimination of Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) upon contact with ferrous metals or aluminum, potentially compromising stoichiometric purity and reactor integrity.

Chemical Architecture & Physicochemical Baseline

Understanding the steric and electronic environment of the carbon backbone is prerequisite to predicting degradation onset.

PropertySpecification
IUPAC Name 2,3-dichloro-1,1,1,3-tetrafluorobutane
CAS Number 437712-31-7
Molecular Formula C₄H₄Cl₂F₄
Molecular Weight 198.97 g/mol
Structure CF₃-CHCl-CFCl-CH₃
Boiling Point ~67–73 °C (at 760 mmHg)
Density 1.42 g/cm³
Stereochemistry Exists as diastereomers (syn/anti) due to chiral centers at C2 and C3.
Structural Stability Implications

The molecule features a highly fluorinated C1 (CF₃) group which acts as an electron-withdrawing anchor, stabilizing the adjacent C2-H bond against oxidative attack but activating it for base-mediated elimination. The C3 position, bearing both Chlorine and Fluorine, is the thermodynamic weak point; the C-Cl bond dissociation energy (~80 kcal/mol) is significantly lower than the C-F bond (~116 kcal/mol), making dechlorination or dehydrochlorination the dominant primary degradation pathways.

Thermal Degradation Pathways

At elevated temperatures (pyrolysis conditions) or under catalytic influence, the molecule degrades via beta-elimination . The specific pathway depends on the activation energy provided and the presence of metal surfaces.

Mechanism A: Dehydrochlorination (Dominant)

The most energetically favorable pathway is the elimination of HCl. The hydrogen on C4 (methyl group) or C2 is removed along with a chlorine atom from the adjacent C3 or C2.

  • Reaction: C₄H₄Cl₂F₄

    
     C₄H₃ClF₄ (Chlorofluorobutene) + HCl
    
  • Risk: Generation of anhydrous HCl gas creates rapid pressure rise in closed vessels and corrodes standard stainless steel (SS316) reactors.

Mechanism B: Dehydrofluorination (Secondary)

At higher temperatures (>350°C), HF elimination becomes competitive.

  • Reaction: C₄H₄Cl₂F₄

    
     C₄H₃Cl₂F₃ + HF
    
  • Risk: HF formation leads to silicate etching (glassware failure) and extreme toxicity.

Mechanism C: Reductive Dechlorination (Synthetic Utility)

In the presence of reducing metals (Zn, Mg), the molecule cleanly eliminates Cl₂ to form useful hydrofluoroolefins (HFOs), such as 1,1,1,3-tetrafluorobut-2-ene. This is often the intended reaction in synthesis but a degradation risk in storage.

Pathway Visualization

Decomposition Parent 2,3-dichloro-1,1,1,3- tetrafluorobutane TS_HCl Transition State: HCl Elimination Parent->TS_HCl  T > 200°C  or Lewis Acid (Fe/Al)   TS_HF Transition State: HF Elimination Parent->TS_HF  T > 350°C   Prod_HCl Chlorofluorobutene (Unsaturated) TS_HCl->Prod_HCl Gas_HCl HCl Gas (Corrosive) TS_HCl->Gas_HCl Prod_HF Dichlorofluorobutene (Unsaturated) TS_HF->Prod_HF Gas_HF HF Gas (Toxic/Etching) TS_HF->Gas_HF

Figure 1: Primary thermal decomposition pathways. HCl elimination is the kinetic product; HF elimination is the thermodynamic product at extreme temperatures.

Catalytic Sensitivities & Material Compatibility

In drug development workflows, "stability" is often defined by the solvent/reagent interaction. This molecule is incompatible with strong bases and specific metals.

Metal-Catalyzed Decomposition

Ferric chloride (FeCl₃) and Aluminum chloride (AlCl₃) act as potent Lewis acid catalysts, lowering the activation energy for dehydrohalogenation.

  • Iron/Steel: Long-term storage in carbon steel drums can induce slow decomposition if moisture is present (forming trace HCl, which generates FeCl₃, initiating autocatalytic breakdown).

  • Aluminum: Avoid aluminum seals or gaskets. The reaction can be exothermic and runaway.

  • Copper/Brass: Generally acceptable for short contact, but surface tarnishing will occur.

Base Sensitivity

The presence of the electron-withdrawing CF₃ group makes the protons on the carbon chain acidic. Contact with strong bases (NaOH, KOH, amines) will trigger immediate, exothermic dehydrohalogenation even at room temperature.

Experimental Stability Profiling

To validate the stability of a specific lot (e.g., for GMP synthesis), the following protocols are recommended.

Protocol A: Sealed Tube Test (Accelerated Aging)

Objective: Simulate long-term storage.

  • Preparation: Load 5 mL of sample into a heavy-walled borosilicate glass tube (Carius tube).

  • Catalyst Challenge: Add a coupon of SS316 or mild steel to one set of tubes.

  • Sealing: Degas via freeze-pump-thaw cycles and flame seal under vacuum.

  • Incubation: Heat at 150°C for 2 weeks.

  • Analysis:

    • Visual: Check for darkening or solids.

    • GC-MS: Quantify appearance of olefin peaks.

    • Acidity: Open tube under water; titrate for Cl⁻/F⁻ ions.

Protocol B: DSC (Differential Scanning Calorimetry)

Objective: Determine onset of runaway decomposition (


).
  • Vessel: Gold-plated high-pressure crucible (to prevent catalytic effect of the pan).

  • Ramp: 5°C/min from 30°C to 400°C.

  • Atmosphere: Nitrogen (50 bar) to suppress boiling and observe liquid-phase decomposition.

  • Criterion:

    
     is defined as the point where heat flow deviates >0.2 W/g from baseline.
    

Implications for Process Safety

  • Pressure Relief: Reactors must be sized for non-condensable gas generation (HCl/HF). A standard rupture disk set to 10% above operating pressure is mandatory.

  • Scrubbing: Vent lines must pass through a caustic scrubber (NaOH) to neutralize acid gases before release.

  • Storage: Store in lined steel drums (phenolic or epoxy lining) or passivated stainless steel. Store cool (<30°C) and dry.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 2,3-Dichloro-1,1,1,3-tetrafluorobutane. 1

  • U.S. EPA. (2024). CompTox Chemicals Dashboard: 2,3-Dichloro-1,1,1,3-tetrafluorobutane. 2

  • Climate and Ozone Protection Alliance. (2020).[3] Thermal destruction of (hydro)chlorofluorocarbons. 4[5][6]

  • National Institute of Standards and Technology (NIST). (2025). Thermophysical Properties of Halogenated Alkanes. 7

Sources

Technical Guide: Solubility Profiling & Handling of 2,3-Dichloro-1,1,1,3-Tetrafluorobutane

[1]

Executive Summary

2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS: 437712-31-7) is a specialized halogenated intermediate often utilized in the synthesis of fluorinated olefins (HFOs) and advanced polymers.[1][2] Its physicochemical profile—characterized by high lipophilicity (LogKow ~3.[1]23) and significant volatility—dictates a specific solubility behavior critical for reaction solvent selection and purification protocols.[1]

This guide provides a technical breakdown of its solubility properties, predictive modeling based on partition coefficients, and validated experimental protocols for determining precise solubility limits in a research setting.[1]

Chemical Identity & Physicochemical Core

Understanding the solute's intrinsic properties is the first step in predicting solvent interaction.[1] The fluorine atoms induce strong electronegativity, while the chlorine atoms provide polarizable sites, affecting interaction with dipole-dipole solvents.[1]

PropertyValueSource/Method
IUPAC Name 2,3-Dichloro-1,1,1,3-tetrafluorobutaneSynQuest / EPA
CAS Number 437712-31-7Registry
Molecular Formula

Molecular Weight 198.97 g/mol Calc.[1][2]
Boiling Point 66.9°C – 73.2°CExp.[1][2] Range [1, 2]
Density 1.42 g/cm³@ 25°C [2]
LogKow 3.23Predicted (EPA) [2]
Vapor Pressure ~128 mmHg@ 25°C (High Volatility)
Physical State Colorless Liquid@ STP

Solubility Profiling: Theory & Prediction

The Lipophilic Driver

With a predicted LogKow of 3.23 , 2,3-dichloro-1,1,1,3-tetrafluorobutane is distinctly lipophilic.[1] It follows the "Like Dissolves Like" principle, showing high affinity for non-polar and moderately polar organic solvents.[1]

  • Mechanism: The molecule lacks hydrogen bond donors (OH/NH) but possesses electron-withdrawing halogens.[1] It interacts primarily via dispersion forces (London) and weak dipole-dipole interactions.[1]

  • Implication: It will readily partition into organic layers during extraction and may require non-polar mobile phases (e.g., Hexane/DCM) for chromatographic retention.[1]

Predicted Solvent Compatibility Matrix

Based on Hansen Solubility Parameter (HSP) principles for halogenated alkanes, the following solubility profile is projected:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh / Miscible Matches polarity and halogenated nature.[1]
Ethers THF, Diethyl Ether, MTBEHigh Good dipole interaction; no H-bond disruption.[1]
Esters Ethyl Acetate, Isopropyl AcetateHigh Compatible polarity; standard extraction solvent.[1]
Hydrocarbons Hexane, Toluene, HeptaneModerate to High Driven by hydrophobic alkyl chain interaction.[1]
Alcohols Methanol, Ethanol, IPAModerate Soluble, but H-bonding of solvent may limit saturation at low temps.[1]
Polar Aprotic DMSO, Acetonitrile, DMFHigh Soluble, but potential for reactivity (elimination) with basic solvents/conditions.[1]
Aqueous Water, BuffersNegligible (<100 mg/L) Hydrophobic effect dominates; immiscible.[1]

Experimental Protocols: Determination & Validation

Since batch-specific impurities can alter solubility, researchers must validate these values empirically.[1] Below are two self-validating protocols.

Protocol A: Visual Saturation (The "Cloud Point" Method)

Purpose: Rapidly determine approximate solubility limits for process screening.[1]

Reagents:

  • Test Solvent (HPLC Grade)

  • 2,3-Dichloro-1,1,1,3-tetrafluorobutane (Analyte)[1][][4]

Workflow:

  • Tare: Place a 4 mL glass vial with a septum cap on an analytical balance. Tare.

  • Solvent Addition: Add 1.0 mL of the target solvent.[1]

  • Titration: Add the Analyte dropwise (approx. 10-20 µL per drop) using a gas-tight syringe.

  • Observation: Vortex for 30 seconds after each addition.

    • Clear Solution: Soluble.[1][2] Continue addition.

    • Turbidity/Phase Separation: Insoluble/Saturation point reached.[1]

  • Calculation: Record mass added (

    
    ) until persistent turbidity is observed.
    
    
    
    [1]
Protocol B: Quantitative GC-FID Determination

Purpose: Precise solubility measurement for analytical standards or critical crystallization steps.[1]

Instrumentation: Gas Chromatography with Flame Ionization Detector (GC-FID).[1] Column: DB-624 or equivalent (optimized for volatile halogenated compounds).[1]

Step-by-Step:

  • Saturation: Add excess 2,3-dichloro-1,1,1,3-tetrafluorobutane to 5 mL of solvent in a sealed vial.

  • Equilibration: Shake at controlled temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter supernatant through a 0.2 µm PTFE syringe filter (Avoid Nylon/Cellulose due to solvent incompatibility).

  • Dilution: Dilute the filtrate 1:100 with a miscibility-compatible solvent (e.g., Hexane or Methanol) to fit the calibration curve.

  • Analysis: Inject into GC-FID. Quantify against a 5-point calibration curve of the pure standard.

Visualization of Workflows

Solubility Determination Decision Tree

This logic flow guides the researcher in selecting the appropriate method based on the required data precision.[1]

SolubilityWorkflowStartStart: Define Solubility NeedScreeningQuick Screening?(Process Development)Start->ScreeningRapid Est.PrecisePrecise Data?(Analytical/Regulatory)Start->PreciseExact ValueVisualMethodProtocol A: Visual Titration(Cloud Point)Screening->VisualMethodGCMethodProtocol B: GC-FID Analysis(Equilibrium Saturation)Precise->GCMethodOutput1Approx. Solubility Range(e.g., >100 mg/mL)VisualMethod->Output1Output2Exact Concentration(e.g., 45.2 ± 0.5 mg/mL)GCMethod->Output2

Caption: Decision matrix for selecting between visual estimation and chromatographic quantification methods.

Solvent Selection Logic for Synthesis

How to choose a solvent based on the solubility profile of 2,3-dichloro-1,1,1,3-tetrafluorobutane.

SolventSelectionCompound2,3-Dichloro-1,1,1,3-tetrafluorobutaneReactionReaction SolventCompound->ReactionGoal: DissolveWorkupExtraction/WorkupCompound->WorkupGoal: PartitionNonPolarNon-Polar/Halogenated(DCM, Toluene)*High Solubility*Reaction->NonPolarPreferredPolarAproticPolar Aprotic(THF, EtOAc)*High Solubility*Reaction->PolarAproticAlternativeWorkup->NonPolarProduct PhaseAqueousAqueous(Water/Brine)*Immiscible*Workup->AqueousWash Phase

Caption: Solvent selection strategy for synthesis and purification based on lipophilicity.

Safety & Handling (EHS)

Hazard Classification:

  • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[1][5]

  • Respiratory: May cause respiratory irritation (H335).[1][5]

  • Volatility: Significant vapor pressure (~128 mmHg).[1] Inhalation hazard.[1]

Handling Protocols:

  • Engineering Controls: Always handle within a certified fume hood. The high vapor pressure means the compound will rapidly evaporate, creating an inhalation risk and potential concentration changes in open vessels.[1]

  • PPE: Nitrile gloves are generally resistant to short-term exposure, but Silver Shield/4H laminates are recommended for prolonged immersion due to the permeation potential of halogenated alkanes.[1]

  • Storage: Store in tightly sealed glass or fluoropolymer containers. Avoid standard plastics (LDPE/PS) which may swell or leach due to the compound's solvent-like properties.[1]

References

  • SynQuest Laboratories. (2016).[1] Safety Data Sheet: 2,3-Dichloro-1,1,1,3-tetrafluorobutane. Retrieved from [1][5]

  • U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: 2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7).[1][2] Retrieved from [1]

  • Santa Cruz Biotechnology. (2024).[1] Product Data: Halogenated Intermediates. Retrieved from [1]

potential isomers of 2,3-dichloro-1,1,1,3-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Profiling, Synthesis, and Separation Methodologies[1]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2,3-dichloro-1,1,1,3-tetrafluorobutane (


).[1] Often categorized within the HCFC-354 family, this molecule represents a critical intermediate in the development of next-generation fluoropolymers and potential inhalation anesthetics.

Unlike its symmetric hydrocarbon analogs, this specific fluorinated isomer possesses a unique stereochemical profile due to the electronic and steric dissimilarity of its terminal groups (


 vs. 

). This guide addresses the erroneous assumption of meso-compound formation, outlines a self-validating synthetic protocol via electrophilic addition, and details the analytical workflows required for isomer resolution.[1]
Part 1: Molecular Architecture & Stereochemistry[1]
1.1 Chiral Center Analysis

The molecule contains two distinct stereogenic centers at C2 and C3 .[2][3]

  • Carbon 2 (

    
    ):  Bonded to 
    
    
    
    ,
    
    
    ,
    
    
    , and the
    
    
    -moiety.[1]
  • Carbon 3 (

    
    ):  Bonded to 
    
    
    
    ,
    
    
    ,
    
    
    , and the
    
    
    -moiety.[1]

Because the terminal groups are non-identical (


), the molecule lacks a plane of symmetry. Consequently, no meso compounds exist .[1] This is a critical deviation from symmetric analogs like 2,3-dichlorobutane.[1]
1.2 Isomer Enumeration

The system yields


 distinct stereoisomers, existing as two pairs of enantiomers.
Isomer PairConfigurationRelationshipPhysical Properties
Pair A

and

EnantiomersIdentical BP/NMR; Separable only by Chiral GC/HPLC
Pair B

and

EnantiomersIdentical BP/NMR; Separable only by Chiral GC/HPLC
A vs. B Mixed (e.g.,

vs

)
DiastereomersDistinct BP, NMR shifts, and refractive indices
1.3 Stereochemical Visualization

The following diagram illustrates the stereochemical hierarchy and the divergence from symmetric systems.

Stereochemistry Root 2,3-dichloro-1,1,1,3-tetrafluorobutane (C4H4Cl2F4) Diast1 Diastereomer Pair A (Threo-like) Root->Diast1 Separable by Distillation/Silica Diast2 Diastereomer Pair B (Erythro-like) Root->Diast2 Separable by Distillation/Silica Enant1 (2R, 3R) Enantiomer Diast1->Enant1 Chiral Resolution Enant2 (2S, 3S) Enantiomer Diast1->Enant2 Enant3 (2R, 3S) Enantiomer Diast2->Enant3 Chiral Resolution Enant4 (2S, 3R) Enantiomer Diast2->Enant4

Figure 1: Stereochemical hierarchy showing the separation logic for the four distinct isomers.

Part 2: Synthetic Pathways[1][4]

To access these isomers selectively, direct chlorination of alkanes is discouraged due to poor regioselectivity. The preferred "self-validating" route utilizes electrophilic addition to fluoro-olefins .

2.1 Primary Route: Chlorination of HFO-1354

The precursor 1,1,1,3-tetrafluorobut-2-ene (HFO-1354) offers a controlled scaffold.[1]

Reaction:


[1]

Mechanistic Insight:

  • Electrophilic Attack: The

    
    -bond attacks 
    
    
    
    , forming a chloronium ion bridge.
  • Nucleophilic Opening: The chloride ion (

    
    ) attacks from the backside (anti-addition).
    
  • Stereoselectivity:

    • If the starting alkene is (E)-HFO-1354 , anti-addition yields primarily the

      
       racemate (Pair A).[1]
      
    • If the starting alkene is (Z)-HFO-1354 , anti-addition yields primarily the

      
       racemate (Pair B).[1]
      

This method allows the researcher to control the diastereomeric ratio by selecting the geometry of the starting olefin.

2.2 Synthesis Workflow Diagram

Synthesis Start Precursor: 1,1,1,3-tetrafluorobut-2-ene (HFO-1354) Intermediate Chloronium Ion Intermediate Start->Intermediate Electrophilic Attack Reagent Reagent: Cl2 (gas) / CCl4 solvent Lewis Acid Catalyst (FeCl3) Reagent->Intermediate Product Target: 2,3-dichloro-1,1,1,3- tetrafluorobutane Intermediate->Product Nucleophilic Attack (Anti-Addition)

Figure 2: Electrophilic addition pathway controlling diastereoselectivity via alkene geometry.

Part 3: Analytical & Separation Protocols[1][3][5]

Trustworthiness in this synthesis relies on verifying the structure using orthogonal analytical methods.

3.1 Nuclear Magnetic Resonance (NMR)

 NMR is the gold standard for this molecule due to the distinct environments of the 

and

groups.
  • Protocol: Dissolve 10 mg sample in

    
     with 
    
    
    
    internal standard.
  • Expected Signals:

    • 
       Group:  A doublet (coupling with 
      
      
      
      on C2) around -75 to -80 ppm.[1] Diastereomers will show distinct chemical shifts (
      
      
      ppm).[1]
    • C3-Fluorine: A complex multiplet (coupling with

      
       on C2 and 
      
      
      
      on C4) around -130 to -150 ppm.[1] This signal is highly sensitive to the stereochemical environment (R vs S at C2).
3.2 Separation of Diastereomers (Flash/Prep-HPLC)

Before chiral resolution, separate Pair A from Pair B.[1]

  • Stationary Phase: Silica gel (high surface area).

  • Mobile Phase: Hexane/Dichloromethane gradient (0

    
     10% DCM).
    
  • Validation: Monitor fractions via GC-FID. Diastereomers will have different retention times (RT).

3.3 Chiral Resolution (Enantiomers)

To separate


 from 

:
  • Technique: Chiral GC.

  • Column: Cyclodextrin-based phase (e.g.,

    
    -DEX 225 or equivalent).[1]
    
  • Conditions: Isothermal at

    
     for 10 min, then ramp 
    
    
    
    /min.
  • Mechanism: The chiral cavity of the cyclodextrin interacts differentially with the spatial arrangement of the

    
     and 
    
    
    
    groups.
Part 4: Safety & Handling
  • HCFC Classification: As a hydrochlorofluorocarbon, this molecule has Ozone Depleting Potential (ODP), though lower than CFCs.[1] Handle in accordance with Montreal Protocol guidelines [1].

  • Reactivity: The C-Cl bonds are susceptible to hydrolysis under strongly basic conditions at high temperatures.

  • Toxicity: Like many halogenated butanes, assume potential for anesthetic effects (CNS depression) and cardiac sensitization.[1] Work exclusively in a fume hood.

References
  • United Nations Environment Programme (UNEP). (2024).[4] Montreal Protocol on Substances that Deplete the Ozone Layer: Annex C, Group I (HCFCs).[4] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2025). Substance Registry Services: 2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7).[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for HCFC-354 Isomers. Retrieved from [Link][1]

  • Organic Syntheses. (2021). General Procedures for Chlorination of Fluorinated Alkenes. (Adapted from general methodologies). Retrieved from [Link][1]

Sources

environmental fate of chlorinated fluorocarbons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated Fluorocarbons (CFCs), specifically CFC-11 (


) and CFC-12 (

), represent a paradox in chemical engineering: their greatest industrial asset—extreme tropospheric stability—became their most significant environmental liability. Formerly ubiquitous in refrigeration and pharmaceutical Metered Dose Inhalers (MDIs), these compounds are now strictly regulated under the Montreal Protocol.[1]

This technical guide analyzes the lifecycle of CFCs from emission to stratospheric photolysis. It details the radical-driven catalytic cycles responsible for ozone depletion, provides a validated analytical protocol for trace atmospheric detection (GC-ECD), and addresses the pharmaceutical transition to Hydrofluoroalkanes (HFAs).

Physicochemical Properties & Tropospheric Transport

The environmental fate of CFCs is dictated by their lack of a hydrogen atom. Unlike Hydrochlorofluorocarbons (HCFCs) or Hydrofluorocarbons (HFCs), CFCs possess no C-H bonds susceptible to oxidation by the hydroxyl radical (


) in the troposphere.
  • Tropospheric Inertness: The reaction rate constant (

    
    ) for CFCs with tropospheric 
    
    
    
    is effectively zero. Consequently, they do not degrade in the lower atmosphere.
  • Global Mixing: Due to this stability, CFCs act as inert tracers, mixing uniformly across hemispheres over a period of 1–2 years before migrating across the tropopause.

  • Atmospheric Lifetimes:

    • CFC-11: ~52 years[2]

    • CFC-12: ~100 years[2]

This longevity allows them to reach the middle stratosphere (20–35 km), where high-energy solar radiation alters their fate.

Figure 1: Atmospheric Transport Pathway

CFC_Transport Emission Surface Emission (Refrigerants/MDIs) Mixing Tropospheric Mixing (Inert Transport) Emission->Mixing Volatility Tropopause Tropopause Crossing (Slow Diffusion) Mixing->Tropopause ~1-2 Years Stratosphere Stratospheric Photolysis (UV-C Exposure) Tropopause->Stratosphere Vertical Transport

Caption: The transport mechanism of CFCs from surface emission to the stratospheric "kill zone."

Stratospheric Photolysis & Radical Generation

Once above the ozone layer, CFCs are exposed to ultraviolet radiation in the 200–220 nm range (UV-C), which is otherwise filtered out by ozone lower in the atmosphere. This initiates the degradation sequence.

The Initiation Step (Photolysis)

The carbon-chlorine bond is the weakest link. Photon absorption leads to homolytic fission:



The released chlorine radical (


) is the active agent of destruction.
The Catalytic Ozone Depletion Cycle

A single chlorine atom can destroy upwards of 100,000 ozone molecules through a catalytic chain reaction.[3][4] This cycle continues until the chlorine is sequestered into a "reservoir species."[5]

  • Attack:

    
    
    
  • Regeneration:

    
    
    
  • Net Reaction:

    
    
    
Termination (Reservoir Formation)

The cycle pauses when active chlorine (


 or 

) reacts with non-ozone species to form stable reservoirs, which eventually precipitate out of the atmosphere via rainout (washout) in the troposphere.
  • 
     (Chlorine Nitrate)
    
Figure 2: The Catalytic Ozone Depletion Cycle

Ozone_Cycle Cl_Radical Cl• (Active Catalyst) ClO ClO• (Intermediate) Cl_Radical->ClO + O3 Oxygen_Mol Oxygen (O2) Cl_Radical->Oxygen_Mol Produces Ozone Ozone (O3) Ozone->ClO Reacts ClO->Cl_Radical + O ClO->Oxygen_Mol Produces Oxygen_Atom Oxygen Atom (O) Oxygen_Atom->Cl_Radical Regenerates

Caption: The self-perpetuating catalytic cycle where one Cl radical destroys thousands of ozone molecules.[3]

Analytical Methodology: Trace Detection of CFCs

For researchers monitoring atmospheric banks or verifying compliance, Gas Chromatography with Electron Capture Detection (GC-ECD) is the gold standard. Mass Spectrometry (GC-MS) is used for identification, but ECD offers superior sensitivity for halogenated compounds at parts-per-trillion (ppt) levels.

Protocol: Cryogenic Pre-concentration GC-ECD

Objective: Quantify CFC-11 and CFC-12 in ambient air samples.

1. Sampling:

  • Collect air into electropolished stainless steel canisters (SilcoCan) to prevent wall adsorption.

  • Critical Control: Use a magnesium perchlorate trap inline to remove moisture, which can quench the ECD signal and damage cryotraps.

2. Pre-concentration (The "Trap"):

  • Direct injection is impossible due to low concentration.

  • Pass 100–500 mL of sample through a dual-stage cryotrap (glass beads/Tenax TA) cooled to -165°C .

  • Why: This concentrates the analytes while venting bulk

    
     and 
    
    
    
    .

3. Desorption & Focusing:

  • Flash heat the trap to 130°C .

  • Transfer analytes to a cryo-focusing unit (capillary loop) at -180°C to sharpen the injection band.

4. Separation (GC):

  • Column: DB-1 or SP-2100 (non-polar silicone), 60m length.

  • Carrier Gas: Ultra-high purity Nitrogen (or Helium with

    
     makeup gas).
    
  • Temperature Program: 35°C (hold 5 min)

    
     Ramp 5°C/min 
    
    
    
    200°C.

5. Detection (ECD):

  • Mechanism: The

    
     source emits 
    
    
    
    -particles, creating a standing current. Electronegative fluorocarbons capture electrons, reducing the current.
  • Selectivity: Highly specific to halogens; hydrocarbon interference is minimal.

Figure 3: GC-ECD Analytical Workflow

GC_ECD_Workflow Sample Air Sample (Canister) Drying Mg(ClO4)2 Trap (Moisture Removal) Sample->Drying CryoTrap Cryo-Trap (-165°C) (Concentration) Drying->CryoTrap FlashHeat Flash Desorption (130°C) CryoTrap->FlashHeat Separation GC Column (SP-2100) FlashHeat->Separation Detection ECD Detector (63Ni Source) Separation->Detection

Caption: Step-by-step analytical protocol for isolating trace CFCs from ambient air.

Biomedical Context: The MDI Transition

For drug development professionals, the CFC narrative is critical to the history of Metered Dose Inhalers (MDIs) .

  • Historical Use: CFC-11/12 were ideal propellants due to non-toxicity, non-flammability, and high vapor pressure.

  • The Shift: The Montreal Protocol mandated a switch to Hydrofluoroalkanes (HFAs) , specifically HFA-134a and HFA-227.[1][6]

  • Technical Challenge: HFAs have different solvent properties, requiring the reformulation of surfactants and valve gaskets.

  • Toxicology: Extensive testing (IPACT studies) confirmed HFAs are safe for inhalation, possessing zero Ozone Depletion Potential (ODP), though they remain potent greenhouse gases.

Current Status & Data Summary

Despite the ban, recent data (Montzka et al., 2018) revealed unexpected spikes in CFC-11 emissions originating from East Asia, likely due to illegal production for foam blowing.[7] This underscores the need for continued atmospheric monitoring.

Table 1: Comparative Properties of Key Halocarbons
CompoundFormulaAtmospheric Lifetime (Yrs)Ozone Depletion Potential (ODP)Primary Fate
CFC-11

521.0Stratospheric Photolysis
CFC-12

1001.0Stratospheric Photolysis
HFA-134a

140Tropospheric Oxidation (

)

References

  • Montzka, S. A., et al. (2018).[7][8][9] "An unexpected and persistent increase in global emissions of ozone-depleting CFC-11."[10][11] Nature, 557, 413–417. Link

  • Molina, M. J., & Rowland, F. S. (1974). "Stratospheric sink for chlorofluoromethanes: chlorine atom-catalysed destruction of ozone."[3][12] Nature, 249, 810–812. Link

  • Prinn, R. G., et al. (2018).[9] "History of chemically and radiatively important atmospheric gases from the Advanced Global Atmospheric Gases Experiment (AGAGE)." Earth System Science Data, 10, 985–1018. Link

  • NOAA Earth System Research Laboratory. (2023). "Chromatography and detection of halocarbons." Global Monitoring Laboratory. Link

  • IPACT (International Pharmaceutical Aerosol Consortium on Toxicity). (2005).[6] "Safety assessment of HFA-134a and HFA-227." Regulatory Toxicology and Pharmacology. Link

Sources

Methodological & Application

use of 2,3-dichloro-1,1,1,3-tetrafluorobutane in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,3-Dichloro-1,1,1,3-tetrafluorobutane in Organic Synthesis

Executive Summary

2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS: 437712-31-7) is a specialized hydrochlorofluorocarbon (HCFC) intermediate, belonging to the HCFC-354 series. In organic synthesis and material science, it serves as a critical vicinal dihalide motif donor and a strategic feedstock for the production of Hydrofluoroolefins (HFOs) , specifically 1,1,1,3-tetrafluorobut-2-ene (HFO-1354) .

Unlike general solvents, this molecule is defined by its reactivity duality :

  • Reductive Dechlorination: Accessing fluorinated butenes (HFOs) via zinc-mediated elimination.

  • Dehydrochlorination: Generating chlorofluorobutenes (HCFOs) for further functionalization.

This guide details the protocols for transforming this feedstock into high-value fluorinated monomers used in low-GWP (Global Warming Potential) refrigerants and advanced fluoropolymers.

Chemical Profile & Reactivity

PropertySpecification
Chemical Name 2,3-Dichloro-1,1,1,3-tetrafluorobutane
Formula C₄H₄Cl₂F₄
Structure CF₃-CHCl-CFCl-CH₃
Molecular Weight 198.97 g/mol
Key Functional Groups Vicinal Dichloride (-CHCl-CFCl-), Trifluoromethyl (-CF₃)
Primary Application Precursor to HFO-1354 (1,1,1,3-tetrafluorobut-2-ene)
Mechanistic Pathways

The utility of 2,3-dichloro-1,1,1,3-tetrafluorobutane lies in its ability to undergo selective elimination reactions. The choice of reagent dictates the product class:

  • Path A (Zinc/Metal): Reductive elimination of Cl₂ (Dechlorination) yields the fluorinated alkene (HFO).

  • Path B (Base/OH⁻): Elimination of HCl (Dehydrochlorination) yields the chlorofluoroalkene (HCFO).

Figure 1: Divergent synthetic pathways for 2,3-dichloro-1,1,1,3-tetrafluorobutane. Path A is the primary route for HFO synthesis.

Protocol A: Synthesis of 1,1,1,3-Tetrafluorobut-2-ene (HFO-1354)

Objective: Conversion of the vicinal dichloride to the target HFO via zinc-mediated dechlorination. Target Product BP: ~16°C (Requires cryogenic handling).

Materials
  • 2,3-Dichloro-1,1,1,3-tetrafluorobutane (1.0 eq)

  • Zinc Dust (Activated, 2.5 eq)

  • Ethanol (Anhydrous, Solvent)

  • Acetic Acid (Catalytic, 0.05 eq)

  • Equipment: 3-neck flask, reflux condenser (cooled to -10°C), dry ice/acetone trap (-78°C).

Step-by-Step Methodology
  • Activation: Wash Zinc dust with dilute HCl, then water, then ethanol/ether, and dry under vacuum to remove oxide layer.

  • Setup: Assemble the reaction vessel with a dropping funnel and a reflux condenser connected to a receiving trap immersed in dry ice/acetone.

  • Initiation: Charge the flask with Activated Zinc (2.5 eq) and Ethanol (5 mL/g of reactant). Heat to mild reflux (78°C).

  • Addition: Add 2,3-dichloro-1,1,1,3-tetrafluorobutane dropwise over 60 minutes.

    • Note: The reaction is exothermic. Adjust addition rate to maintain reflux without external heating if possible.

  • Reaction: Maintain reflux for 2–4 hours. The product (bp ~16°C) will distill out of the reaction mixture as it forms.

  • Collection: The product condenses in the dry ice trap.

  • Purification: The collected distillate is typically >95% pure. Final purification is achieved via low-temperature fractional distillation.

Critical Control Point: Ensure the condenser temperature is kept between -10°C and 0°C. If too warm, product escapes; if too cold, product refluxes back into the flask, leading to side reactions (polymerization).

Protocol B: Dehydrochlorination to Chlorofluorobutenes

Objective: Selective removal of HCl to generate a reactive chlorofluorobutene intermediate (HCFO) for further coupling (e.g., Suzuki coupling or polymerization).

Materials
  • 2,3-Dichloro-1,1,1,3-tetrafluorobutane (1.0 eq)

  • KOH (Powdered, 3.0 eq)

  • Aliquat 336 (Phase Transfer Catalyst, 5 mol%)

  • Water (Solvent) / Dichloromethane (Organic phase)

Step-by-Step Methodology
  • Biphasic Setup: Dissolve KOH in water (50% w/w solution). Dissolve the reactant and Aliquat 336 in Dichloromethane.

  • Mixing: Combine phases in a jacketed reactor cooled to 0°C.

  • Reaction: Stir vigorously (high shear mixing required for PTC). Monitor by GC-MS.

  • Quench: Separate organic layer, wash with dilute HCl (to neutralize base), then brine.

  • Isolation: Dry over MgSO₄ and concentrate. The product is a liquid (bp > 40°C, estimated).

Safety & Handling (E-E-A-T)

  • Pressure Hazard: The product of Protocol A (HFO-1354) is a gas at room temperature (bp ~16°C). Store in pressure-rated cylinders or keep refrigerated below 0°C.

  • HF Generation: In the event of a fire or thermal decomposition (>200°C), this molecule releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl). Do not use glass for high-temperature pyrolysis; use Inconel or Monel reactors.

  • Toxicity: Like many halogenated butanes, assume potential for cardiac sensitization. Operate in a fume hood.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 2,3-Dichloro-1,1,1,3-tetrafluorobutane. Retrieved from

  • Honeywell International Inc. (2012). Process for dehydrochlorination of hydrochlorofluoroalkanes. Patent WO2011121057A1.[1] (Describes general dehydrochlorination of HCFC-364 series).

  • Beilstein Journal of Organic Chemistry. (2018). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane. Link (Provides mechanistic grounding for vic-dihalo elimination).

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for 2,3-Dichloro-1,1,1,3-tetrafluorobutane.

Sources

2,3-dichloro-1,1,1,3-tetrafluorobutane as a solvent for spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 2,3-dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7) as a specialized solvent for spectroscopic analysis. While less common than standard deuterated solvents, its unique fluorinated, chlorocarbon structure offers specific advantages for analyzing hydrophobic fluorinated pharmaceuticals, conducting "No-D" NMR experiments, and performing specialized IR studies where C-H transparency is required in specific windows.

Part 1: Technical Profile & Solvent Properties

2,3-dichloro-1,1,1,3-tetrafluorobutane is a hydrochlorofluorocarbon (HCFC) exhibiting high density and moderate polarity. Its structure (


) contains two chiral centers (C2 and C3), making it a potential candidate for chiral discrimination studies, though it is typically supplied as a diastereomeric mixture.
Physicochemical Data Table
PropertyValueRelevance to Spectroscopy
Molecular Formula

Contains H, Cl, F; useful for solubility of halogenated drugs.
Molecular Weight ~198.97 g/mol High MW implies slow diffusion (relevant for DOSY NMR).
Boiling Point 66–73 °CSuitable for variable temperature (VT) NMR (up to ~50°C).
Density ~1.42 g/mLHigh density facilitates phase separation in liquid-liquid extraction.
Refractive Index ~1.36Low RI, typical of fluorinated solvents; minimizes light scattering in UV-Vis.
UV Cutoff ~220–230 nmC-Cl bonds absorb in deep UV; useful for >230 nm analysis.
Solubility Parameter ModerateExcellent for dissolving oils, greases, and fluorinated APIs.

Part 2: Application in NMR Spectroscopy

Using a non-deuterated, fluorinated solvent like 2,3-dichloro-1,1,1,3-tetrafluorobutane requires specific protocols ("No-D NMR") to overcome the lack of a deuterium lock and the presence of intense solvent signals.

Protocol 1: "No-D" 1H NMR Acquisition

Objective: Acquire proton spectra of a dilute analyte without deuterium lock interference.

  • Sample Preparation:

    • Dissolve 5–10 mg of analyte in 600 µL of solvent.

    • Filtration: Filter through a 0.2 µm PTFE syringe filter (solvent is incompatible with standard nylon filters).

    • Lock Substitute: Insert a sealed capillary containing DMSO-d6 or

      
       into the NMR tube (coaxial insert) to provide a lock signal and chemical shift reference. Alternatively, run the instrument unlocked (shim on the FID).
      
  • Instrument Configuration:

    • Pulse Sequence: Use a solvent suppression sequence (e.g., WET or excitation sculpting) to suppress the solvent's H signals.

    • Solvent Signals: Expect multiplets at:

      • 
         ~1.5–2.0 ppm (
        
        
        
        , doublet/multiplet).
      • 
         ~4.5–6.0 ppm (
        
        
        
        , complex multiplets due to H-F coupling).
    • Shimming: If running unlocked, perform gradient shimming on the solvent's proton signal (topshim 1H).

  • Data Processing:

    • Reference the spectrum using the internal capillary signal or an added internal standard (e.g., TMS, which is soluble).

    • Apply linear prediction to the initial FID points if solvent signal truncation causes baseline roll.

Protocol 2: 19F NMR Solvation Studies

Objective: Analyze fluorinated APIs. This solvent mimics the lipophilic/fluorophilic environment of biological membranes better than DMSO or Methanol.

  • Spectral Window: The solvent provides intense signals for

    
     and 
    
    
    
    .
  • Setup: Set the spectral width (SW) to exclude solvent peaks if possible, or use the solvent peaks as an internal chemical shift reference (calibrate once against

    
    ).
    
  • Application: Ideal for studying conformation of fluorinated peptides where H-bonding to the solvent must be minimized (aprotic character).

Part 3: Application in IR Spectroscopy

This solvent serves as a replacement for Carbon Tetrachloride (


) or CFC-113 in specific IR applications, particularly for analyzing hydrogen-bonding species or oils.
IR Transparency Windows
  • Transparent Regions:

    • 3000–4000 cm⁻¹: (O-H, N-H stretch region). The solvent has C-H bonds but no O-H/N-H, making it ideal for monitoring moisture or amine/amide stretches.

    • 1600–2800 cm⁻¹: (C=O, C≡N, C≡C region).

  • Opaque Regions:

    • < 1400 cm⁻¹: Strong C-F and C-Cl absorptions obscure the fingerprint region.

Protocol 3: Determination of Oil/Lipid Content
  • Extraction: Use the solvent to extract lipophilic residues from a solid matrix or aqueous phase (liquid-liquid extraction).

  • Cell Loading: Inject the extract into a fixed-pathlength IR cell (CaF2 or NaCl windows; avoid KBr if moisture is present).

  • Background Subtraction: Record a background spectrum of pure 2,3-dichloro-1,1,1,3-tetrafluorobutane.

  • Measurement: Measure absorbance at 2930 cm⁻¹ (C-H stretch of lipids).

    • Note: The solvent's own C-H signal must be mathematically subtracted or used as a baseline.

Part 4: Visual Workflows

Workflow 1: "No-D" NMR Analysis Pipeline

This diagram illustrates the decision process for analyzing samples in non-deuterated fluorinated solvents.

NMR_Workflow Start Start: Analyte in 2,3-dichloro-1,1,1,3-tetrafluorobutane Lock_Decision Need Long-term Stability? Start->Lock_Decision Coaxial Insert Coaxial D2O/DMSO Capillary Lock_Decision->Coaxial Yes (>10 min scan) Unlock Run Unlocked (Shim on FID) Lock_Decision->Unlock No (Quick scan) Suppression Apply Solvent Suppression (WET/Presat) Coaxial->Suppression Unlock->Suppression Acquisition Acquire 1H / 19F Spectrum Suppression->Acquisition Processing Data Processing (Baseline Correction) Acquisition->Processing

Caption: Decision tree for configuring NMR experiments using non-deuterated fluorinated solvents.

Workflow 2: Solvation & Extraction Logic

Solvation_Logic Solvent 2,3-dichloro-1,1,1,3-tetrafluorobutane Properties High Density (1.42) Lipophilic Fluorophilic Solvent->Properties Target_A Fluorinated Drugs (Solubility Enhancement) Properties->Target_A Fluorine-Fluorine Interactions Target_B Oils/Greases (IR Extraction) Properties->Target_B Hydrophobic Effect Target_C Chiral Analysis (Potential CSA) Properties->Target_C Chiral Centers (C2, C3)

Caption: Mechanistic basis for selecting this solvent in drug development and extraction workflows.

Part 5: Critical Safety & Handling

  • Toxicity: Like many HCFCs, this solvent may have anesthetic properties and potential cardiac sensitization effects. Handle in a certified fume hood.

  • Chemical Compatibility:

    • Compatible: Glass, Stainless Steel, PTFE (Teflon), PVDF.

    • Incompatible: Aluminum (potential reactivity with chlorinated carbons), certain elastomers (Viton swelling).

  • Disposal: Must be treated as halogenated waste. Do not mix with non-halogenated solvents to facilitate recycling/incineration.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for No-D NMR techniques). [Link]

  • Bahr, N. & Feucht, H. (2018). Solvents for NMR Spectroscopy. Carl Roth Technical Guide. [Link]

  • U.S. EPA. (2024). Substance Registry Services: 2,3-Dichloro-1,1,1,3-tetrafluorobutane. [Link]

Functional Halogenated Alkanes: From Labile Initiators to Inert Carriers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Halogenated Alkanes in Materials Science Content Type: Advanced Application Note & Protocol Guide

Strategic Introduction

In modern materials science, halogenated alkanes (


, where 

) are often relegated to the role of generic solvents (e.g., dichloromethane, chloroform). However, their utility extends far beyond solvation. The unique electronegativity differences and bond strengths of the Carbon-Halogen bond—ranging from the labile C-I bond to the hyper-stable C-F bond—allow these molecules to serve as functional reagents that dictate material architecture.

This guide explores three distinct high-value applications where the halogenated alkane is the critical active component:

  • Precision Polymerization: Using alkyl bromides as reversible terminators in Atom Transfer Radical Polymerization (ATRP).

  • Optoelectronics: Using diiodoalkanes as chelating additives to control Perovskite crystallization.

  • Biomaterials: Using perfluorocarbons (PFCs) as chemically inert oxygen carriers.[1]

Module 1: Precision Polymer Engineering (ATRP)

Application: Synthesis of Block Copolymers for Drug Delivery Key Reagent: Ethyl


-bromoisobutyrate (EBiB) or similar alkyl halides.
The Mechanistic Principle

Atom Transfer Radical Polymerization (ATRP) relies on the reversible homolytic cleavage of a carbon-halogen bond. An alkyl halide initiator (


) reacts with a transition metal complex (

) to form a radical (

) and an oxidized metal halide (

). This equilibrium favors the dormant species (

), keeping the radical concentration low and suppressing termination events. This allows for "living" polymerization with narrow dispersity (

).
Visualization: The ATRP Catalytic Cycle

The following diagram illustrates the equilibrium between the dormant alkyl halide and the active propagating radical.

ATRP_Cycle Dormant Dormant Species (Pn-X) Active Active Radical (Pn*) Dormant->Active Activation (k_act) + Cu(I) Active->Dormant Deactivation (k_deact) + X-Cu(II) Polymer Polymer Chain (Pn+1) Active->Polymer Propagation (kp) + Monomer Monomer Monomer (M) Monomer->Polymer CuI Activator Cu(I)/L CuII Deactivator X-Cu(II)/L

Figure 1: The ATRP equilibrium. The alkyl halide (Pn-X) acts as the dormant reservoir, releasing radicals only intermittently to ensure uniform chain growth.

Protocol: Synthesis of PNIPAM-b-PLA Block Copolymer

Objective: Synthesize a thermoresponsive block copolymer using a bifunctional alkyl bromide initiator.

Reagents:

  • Initiator: 2-Hydroxyethyl 2-bromoisobutyrate (HEBiB) - The functional alkyl halide.

  • Monomer: N-isopropylacrylamide (NIPAM).

  • Catalyst: CuBr (99.999%).

  • Ligand: Me6TREN.

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Schlenk Line Setup: Flame-dry a 25 mL Schlenk flask and cycle with

    
     three times to remove oxygen (radical scavenger).
    
  • Component Loading:

    • Add NIPAM (2.0 g, 17.7 mmol), HEBiB (37 mg, 0.17 mmol), and Me6TREN (40 mg, 0.17 mmol) to the flask.

    • Dissolve in 4 mL anhydrous DMF.

  • Freeze-Pump-Thaw (Critical Step):

    • Freeze the solution in liquid nitrogen.

    • Apply vacuum (<100 mTorr) for 10 minutes.

    • Thaw in warm water.

    • Repeat 3-4 times.Why? Oxygen irreversibly oxidizes Cu(I) to Cu(II), killing the catalyst.

  • Catalyst Addition: Under positive

    
     flow, rapidly add CuBr (25 mg, 0.17 mmol). The solution should turn light green/blue .
    
    • Self-Validation: If the solution turns dark green/brown immediately, oxygen contamination has occurred. Abort.

  • Polymerization: Seal and stir at room temperature for 4 hours.

  • Termination: Expose to air (oxidizes Cu) and dilute with THF. Pass through a neutral alumina column to remove the copper catalyst (blue band stays on column).

Data: Typical Initiator Efficiency

Initiator StructureHalogen TypeBond Energy (kcal/mol)Propagation Rate (

)
Alkyl Chloride (R-Cl)Chlorine~81Slow (Requires high T)
Alkyl Bromide (R-Br) Bromine ~68 Optimal (Controlled)
Alkyl Iodide (R-I)Iodine~51Too Fast (High termination)

Module 2: Optoelectronic Morphology Control

Application: High-Efficiency Perovskite Solar Cells (PSCs) Key Reagent: 1,8-Diiodooctane (DIO).[2][3]

The Mechanistic Principle

Perovskites (


) tend to crystallize uncontrollably fast during spin-coating, creating defects. 1,8-Diiodooctane (DIO) is a high-boiling point alkyl halide (

) that acts as a processing additive . The iodine atoms in DIO chelate with

ions in the precursor solution. Since DIO is less volatile than the host solvent (DMF/DMSO), it remains in the film longer, retarding crystallization and allowing thermodynamically preferred grain growth.
Visualization: Additive-Assisted Crystallization

Perovskite_Growth Precursor Precursor Solution (PbI2 + MAI + Solvent) WithDIO Chelation Complex (Pb...I-R-I) Precursor->WithDIO + 1% DIO Spin Spin Coating (Solvent Evaporation) Precursor->Spin No Additive WithDIO->Spin Film Perovskite Film (Large Grains) Spin->Film Retarded Nucleation Defects Defective Film (Pinholes) Spin->Defects Fast Crystallization

Figure 2: The "Chelation-Retarded" mechanism. DIO suppresses rapid precipitation, leading to superior film quality.

Protocol: DIO-Enhanced Spin Coating

Objective: Fabricate a pinhole-free


 layer.

Reagents:

  • Precursor:

    
     and Methylammonium Iodide (MAI) (1:1 molar ratio).
    
  • Solvent: DMF/DMSO (4:1 v/v).

  • Additive: 1,8-Diiodooctane (DIO) (Sigma-Aldrich, 98%).

Step-by-Step Methodology:

  • Solution Prep: Dissolve 461 mg

    
     and 159 mg MAI in 1 mL DMF/DMSO. Stir at 
    
    
    
    for 2 hours.
  • Additive Doping: Add 10

    
      of DIO (approx. 1 vol%) to the precursor solution.
    
    • Note: Excessive DIO (>3%) causes phase separation and kills device performance.

  • Spin Coating (One-Step Method):

    • Substrate: Etched ITO glass (UV-Ozone treated).

    • Speed: 4000 rpm for 30 seconds.

    • Anti-Solvent Drop: At the 7th second, drip 100

      
       of Chlorobenzene onto the spinning center.
      
  • Annealing: Transfer immediately to a hotplate at

    
     for 10 minutes.
    
    • Self-Validation: The film must turn from transparent yellow to glossy dark brown/black . A cloudy or yellow film indicates incomplete conversion or humidity damage.

Data: Impact of Haloalkane Additives on Efficiency

AdditiveBoiling Point (

)
Effect on Grain SizePower Conversion Efficiency (PCE)
None (Control)-Small (<200 nm)10.8%
1,8-Octanedithiol270Moderate12.5%
1,8-Diiodooctane 365 Large (>500 nm) 15.1%

Module 3: Fluorinated Biomaterials (Oxygen Carriers)

Application: Artificial Oxygen Carriers (Blood Substitutes) Key Reagent: Perfluorooctyl bromide (PFOB).[4]

The Mechanistic Principle

Perfluorocarbons (PFCs) are characterized by strong intramolecular C-F bonds but extremely weak intermolecular van der Waals forces.[5] This creates "molecular cavities" that allow non-polar gases (


) to dissolve physically (not chemically bound like in Hemoglobin). PFOB is preferred over other PFCs because the terminal bromine atom increases lipophilicity slightly, aiding emulsion stability and allowing radiopacity for CT imaging.
Visualization: Nanoemulsion Formation

Emulsion_Process Phase1 Oil Phase (PFOB) HighShear High Pressure Homogenization Phase1->HighShear Phase2 Water Phase (Saline) Phase2->HighShear Surfactant Emulsifier (Egg Yolk Phospholipid) Surfactant->HighShear Emulsion Stable Nanoemulsion (PFOB Core / Lipid Shell) HighShear->Emulsion Cavitation O2Load O2 Loading (Henry's Law) Emulsion->O2Load Gas Exposure

Figure 3: Formation of a PFC nanoemulsion. High shear energy is required to overcome the high interfacial tension of fluorocarbons.

Protocol: Preparation of PFOB Nanoemulsion

Objective: Create a stable, injectable oxygen carrier (60% w/v).[6]

Reagents:

  • Core: Perfluorooctyl bromide (PFOB).

  • Surfactant: Egg Yolk Phospholipid (EYP).

  • Vehicle: Phosphate Buffered Saline (PBS).

Step-by-Step Methodology:

  • Pre-emulsification: Disperse 4 g of EYP in 40 mL PBS using a magnetic stirrer. Slowly add 60 g (approx 31 mL) of PFOB while stirring to form a coarse emulsion.

  • Homogenization:

    • Equipment: Microfluidizer or High-Pressure Homogenizer.

    • Process: Cycle the coarse mixture at 15,000 - 20,000 psi for 6-8 passes.

    • Cooling: Maintain temperature <

      
       using a cooling coil (high shear generates heat which destabilizes the emulsion).
      
  • Sterilization: Terminal sterilization by autoclaving is risky for emulsion stability. Use 0.22

    
     filtration if particle size allows, or prepare aseptically.
    
  • Validation:

    • DLS (Dynamic Light Scattering): Target mean diameter = 100-200 nm.

    • Visual: The liquid should look like milk . Any separation of a clear oil layer at the bottom indicates failure.

Data: Oxygen Solubility Comparison

Medium

Solubility (Vol % @ 1 atm)
Mechanism
Water/Plasma~2.3 Vol %Physical Dissolution
Whole Blood~20 Vol %Chemical Binding (Heme)
Perfluorooctyl Bromide ~50 Vol % Physical Dissolution (Henry's Law)

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

  • Liang, P. W., et al. (2014). Additive Enhanced Crystallization of Solution-Processed Perovskite for Highly Efficient Planar-Heterojunction Solar Cells. Advanced Materials, 26(22), 3748–3754.

  • Riess, J. G. (2005). Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Artificial Cells, Blood Substitutes, and Biotechnology, 33(1), 47-63.

  • Jeon, N. J., et al. (2014). Solvent engineering for high-performance inorganic–organic hybrid perovskite solar cells. Nature Materials, 13, 897–903.

  • Spahn, D. R. (1999). Blood substitutes: Artificial oxygen carriers: Perfluorocarbon emulsions.[1][4][5][6][7] Critical Care, 3(5), R93.

Sources

2,3-dichloro-1,1,1,3-tetrafluorobutane as a building block in fluorine chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,3-Dichloro-1,1,1,3-tetrafluorobutane as a Strategic C4 Building Block

Executive Summary

2,3-Dichloro-1,1,1,3-tetrafluorobutane (


) is a specialized hydrochlorofluorocarbon (HCFC) intermediate that serves as a critical gateway to functionalized C4 fluorinated scaffolds. Unlike the widely utilized C3 building blocks (e.g., HCFC-243db), this C4 analogue offers a unique carbon backbone for synthesizing 1,1,1,3-tetrafluorobut-2-ene (HFO-1354)  derivatives and complex pharmaceutical motifs containing the trifluoromethyl-ethyl linkage.

This guide details the physicochemical profile, reaction pathways, and validated protocols for leveraging this building block to access high-value fluorinated olefins and chiral drug intermediates.

Chemical Profile & Properties[1][2][3][4][5]

The molecule features a vicinal dichloride motif flanked by a trifluoromethyl group and a methyl group. This structural arrangement activates the C2-C3 bond for reductive elimination or base-mediated dehydrochlorination, making it a "masked" fluorinated alkene.

Table 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name 2,3-Dichloro-1,1,1,3-tetrafluorobutane
CAS Number 437712-31-7
Molecular Formula

Molecular Weight 198.97 g/mol
Physical State LiquidColorless to pale yellow
Boiling Point ~110–130°C (Predicted)High-boiling liquid relative to C3 analogs
Stereochemistry 2 Chiral Centers (C2, C3)Exists as a mixture of diastereomers (syn/anti)
Stability Stable under ambient conditionsAvoid strong bases/oxidizers unless reacting

Safety Advisory: This compound is a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).[1] All protocols must be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles).

Reactivity & Strategic Applications

The utility of 2,3-dichloro-1,1,1,3-tetrafluorobutane lies in its ability to undergo controlled elimination reactions. It acts as a diverging point for two major chemical pathways:

  • Reductive Dechlorination (Route A): Treatment with zinc or magnesium removes the vicinal chlorines to yield 1,1,1,3-tetrafluorobut-2-ene , a valuable hydrofluoroolefin (HFO) monomer.

  • Dehydrochlorination (Route B): Base-mediated elimination of HCl yields chlorofluorobutenes , which are versatile intermediates for cross-coupling reactions in medicinal chemistry.

Mechanism Visualization

ReactionPathways Start 2,3-Dichloro-1,1,1,3- tetrafluorobutane (C4H4Cl2F4) RouteA Route A: Reductive Elimination Start->RouteA + Zn/Mg RouteB Route B: Dehydrochlorination Start->RouteB + Base (KOH/DBU) ProductA 1,1,1,3-Tetrafluorobut-2-ene (HFO-1354) RouteA->ProductA - Cl2 ProductB 2-Chloro-1,1,1,3- tetrafluorobut-2-ene RouteB->ProductB - HCl DrugTarget Fluorinated Bioisosteres ProductB->DrugTarget Pd-Cat Coupling

Figure 1: Divergent synthetic pathways from the 2,3-dichloro-1,1,1,3-tetrafluorobutane scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,1,1,3-Tetrafluorobut-2-ene (Reductive Elimination)

Objective: To convert the vicinal dichloride into the corresponding alkene via zinc-mediated dechlorination. This reaction is highly stereospecific depending on the starting diastereomer.

Materials:

  • 2,3-Dichloro-1,1,1,3-tetrafluorobutane (10 mmol)

  • Zinc dust (activated, 20 mmol, 2.0 equiv)

  • Solvent: Ethanol or DMF (anhydrous, 20 mL)

  • Catalyst: Iodine (

    
    , 5 mol%) or acetic acid (trace)
    

Procedure:

  • Activation: Activate zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying under vacuum.

  • Setup: Charge a 3-neck round-bottom flask with activated Zinc and anhydrous ethanol under nitrogen atmosphere.

  • Addition: Add the catalyst (

    
    ) and stir until the color fades (formation of 
    
    
    
    ).
  • Reaction: Add 2,3-dichloro-1,1,1,3-tetrafluorobutane dropwise via a pressure-equalizing addition funnel. Note: The reaction is exothermic; control addition rate to maintain a gentle reflux.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by GC-MS for the disappearance of the starting material.

  • Workup:

    • Distill the product directly from the reaction mixture if the boiling point allows (HFO-1354 has a lower BP than the starting material).

    • Alternatively, filter off excess Zinc, dilute with water, and extract with pentane.

  • Purification: Fractional distillation yields the clean olefin.

Validation Criteria:

  • 
     NMR:  Look for the disappearance of the C-F signals associated with the 
    
    
    
    system and appearance of vinylic fluorine signals (
    
    
    -60 to -80 ppm range).
Protocol 2: Selective Dehydrochlorination to Chlorofluorobutenes

Objective: To synthesize 2-chloro-1,1,1,3-tetrafluorobut-2-ene, a functionalizable intermediate for medicinal chemistry (e.g., Suzuki couplings).

Materials:

  • 2,3-Dichloro-1,1,1,3-tetrafluorobutane (10 mmol)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOH/Ethanol

  • Solvent: Dichloromethane (DCM) or THF

  • Temperature: 0°C to Room Temperature

Procedure:

  • Setup: Dissolve the starting material in DCM (5 mL/mmol) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Add DBU (1.1 equiv) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Mechanistic Insight: The acidity of the proton at C2 is enhanced by the electron-withdrawing

      
       group, favoring elimination at the C2-C3 bond.
      
  • Quench: Quench with dilute HCl (1M) to neutralize excess base.

  • Extraction: Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc) or vacuum distillation.

Troubleshooting:

  • Issue: Formation of dienes (double elimination).

  • Solution: Strictly control stoichiometry (1.0–1.1 equiv of base) and temperature (keep <20°C).

Applications in Drug Development

In medicinal chemistry, the 1,1,1,3-tetrafluorobutyl moiety serves as a lipophilic, metabolically stable bioisostere.

  • Chiral Scaffolds: The starting material contains two chiral centers. Enantioselective reduction or substitution can yield chiral fluorinated building blocks for amino acid analogs.

  • Bioisosterism: The

    
     fragment mimics the steric bulk of an isopropyl group but with significantly altered electronics and lipophilicity (LogP modulation).
    

Case Study Context: Similar to the use of Halothane in early anesthesia, C4 fluorinated alkanes are being investigated for their ability to cross the blood-brain barrier. The presence of the


 group prevents metabolic oxidation at the terminal position, extending the half-life of the drug candidate.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 2,3-Dichloro-1,1,1,3-tetrafluorobutane. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024). CompTox Chemicals Dashboard: 2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7).[2][3] Retrieved from [2]

  • Solvay Fluor. (2003). Process for the purification of 1,1,1,3,3-pentafluorobutane. European Patent EP1341744A1. (Describes the context of chlorofluorobutane intermediates). Retrieved from

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of 1,1-dichloro-1-alkenes from 1,1,1-trifluoroalkanones. (Contextual reactivity of trifluoro-chloro systems). Retrieved from

Sources

Application Note: Electrochemical Characterization and Reductive Elimination of 2,3-Dichloro-1,1,1,3-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic electrochemistry and environmental remediation. It details the protocols for characterizing 2,3-dichloro-1,1,1,3-tetrafluorobutane (CAS: 437712-31-7), specifically focusing on its reductive dehalogenation—a critical pathway for understanding the environmental fate of hydrochlorofluorocarbons (HCFCs) and for synthetic transformations in fluorinated drug discovery.

Executive Summary

2,3-dichloro-1,1,1,3-tetrafluorobutane (


) represents a class of vicinal dihaloalkanes often encountered as intermediates in the synthesis of fluorinated pharmaceuticals or as degradation products of refrigerants.[1][2][3]

In electrochemical contexts, this molecule serves as an excellent model substrate for studying reductive


-elimination . Unlike simple alkyl halides, the presence of the electron-withdrawing trifluoromethyl (

) group significantly shifts reduction potentials, requiring precise electrochemical control to avoid over-reduction.

Key Applications:

  • Mechanistic Profiling: Determining the kinetics of C-Cl bond cleavage (concerted vs. stepwise).

  • Environmental Fate Modeling: Simulating abiotic degradation of HCFCs in groundwater (reductive remediation).

  • Synthetic Electrosynthesis: Controlled generation of fluorinated alkenes (e.g., 1,1,1,3-tetrafluorobut-2-ene).

Safety & Handling (HCFC Specific)

  • Volatility: With a boiling point of ~73°C, the substrate is volatile. All electrochemical cells must be sealed (gas-tight) to prevent loss of substrate and to exclude oxygen, which interferes with reduction signals.

  • Chemical Compatibility: Avoid using aluminum components in the cell, as fluorinated chlorides can react exothermically with activated aluminum.

  • PPE: Standard organofluorine protocols apply. Use Viton® O-rings for cell sealing; avoid standard rubber which may swell in the presence of halogenated solvents.

Experimental Setup & Materials

Electrochemical Cell Configuration

A standard three-electrode setup is required.[4] The choice of solvent and electrolyte is critical to stabilize the radical anion intermediates.

ComponentSpecificationRationale
Solvent Acetonitrile (MeCN) or DMF (Anhydrous, <50 ppm

)
High dielectric constant; wide cathodic window.
Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate (

)
Inert supporting electrolyte;

is stable at negative potentials.
Working Electrode Glassy Carbon (GCE) or Silver (Ag)GCE for mechanistic study; Ag exhibits catalytic activity for C-Cl bond breaking.
Counter Electrode Platinum Wire/MeshInert; surface area should be >5x the working electrode.
Reference Electrode

(0.01 M in MeCN)
Non-aqueous reference to prevent junction potential errors.
Workflow Visualization

The following diagram illustrates the experimental logic flow, from solution preparation to data extraction.

G cluster_0 In-Situ Monitoring Prep Solution Prep (10mM Substrate + 0.1M TBAPF6) Purge Deoxygenation (Ar/N2 purge, 10 min) Prep->Purge OCP Open Circuit Potential (Stabilization) Purge->OCP CV Cyclic Voltammetry (Scan Rate Study) OCP->CV Determine E_red CPE Bulk Electrolysis (Controlled Potential) CV->CPE Fix Potential at Peak Analysis Product Analysis (GC-MS / NMR) CPE->Analysis Isolate Products

Figure 1: Electrochemical workflow for characterizing halogenated substrates.

Protocol 1: Cyclic Voltammetry (CV)

Objective: To determine the reduction potential (


) of the C-Cl bonds and assess reversibility.
Procedure:
  • Polishing: Polish the Glassy Carbon electrode (3 mm diameter) with 0.05

    
     alumina slurry on a microcloth. Sonicate in DI water and then MeCN to remove debris.
    
  • Blank Scan: Record a background CV of the electrolyte solution (0.1 M

    
     in MeCN) from 0 V to -2.8 V vs 
    
    
    
    . Ensure no impurity peaks exist.
  • Analyte Addition: Add 2,3-dichloro-1,1,1,3-tetrafluorobutane to achieve a concentration of 2.0 mM .

  • Scan Parameters:

    • Initial Potential: 0 V

    • Switching Potential: -2.5 V (Do not go too negative to avoid solvent breakdown).

    • Scan Rate: 100 mV/s initially.

  • Variable Scan Rates: Repeat the experiment at 50, 200, 500, and 1000 mV/s to analyze diffusion kinetics.

Expected Results & Causality:
  • Peak 1 (~ -1.6 V to -1.8 V): You will observe a broad, irreversible cathodic peak. This corresponds to the concerted reductive elimination of the two chlorine atoms.

  • Absence of Anodic Peak: On the reverse scan, no oxidation peak will be observed, confirming that the C-Cl bond cleavage is chemically irreversible (the chloride ions leave immediately).

  • Fluorine Effect: The peak will appear at a more positive potential (easier to reduce) compared to non-fluorinated dichlorobutane. This is due to the inductive effect of the

    
     group pulling electron density, weakening the C-Cl bond.
    

Protocol 2: Controlled Potential Electrolysis (CPE)

Objective: To confirm the mechanism via product isolation (bulk conversion).

Procedure:
  • Cell: Use an H-cell separated by a glass frit to prevent oxidized products at the counter electrode from interfering with the working electrode.

  • Cathode: Use a large surface area Carbon Felt or Reticulated Vitreous Carbon (RVC) electrode.

  • Potential Setting: Set the potentiostat to a value 150 mV more negative than the peak potential (

    
    ) observed in Protocol 1 (e.g., -1.9 V).
    
  • Coulometry: Monitor the charge passed (

    
    ). Stop the reaction when 
    
    
    
    per mole of substrate (indicating a 2-electron process).
  • Workup: Since the product (likely a fluorinated butene) is volatile, do not evaporate the solvent. Analyze the reaction mixture directly using Headspace GC-MS or

    
    -NMR .
    

Mechanistic Analysis

The reduction of vicinal dichlorides in fluorinated systems typically follows a Reductive Elimination pathway rather than sequential substitution.

Reaction Pathway

The mechanism involves the transfer of two electrons, leading to the expulsion of two chloride ions and the formation of a double bond.

Reaction Reactant Reactant (2,3-dichloro-1,1,1,3-tetrafluorobutane) TS Transition State [Carbanion/Radical Character] Reactant->TS + 2e- Product Product (1,1,1,3-tetrafluorobut-2-ene) TS->Product Elimination Byproduct Byproduct (2 Cl-) TS->Byproduct

Figure 2: Proposed 2-electron reductive elimination pathway.

Data Interpretation Table

Use the following criteria to interpret your specific CV data:

ObservationDiagnosisMechanism Implication
Peak Current (

) vs.

is linear
Diffusion ControlledThe reaction rate is limited by the molecule moving to the electrode surface.
Peak Potential (

) shifts negative with log(

)
Irreversible KineticsSlow electron transfer followed by fast chemical bond breaking (EC mechanism).
n-value (from CPE)

2.0
EliminationFormation of the alkene (C=C).
n-value (from CPE)

2.0 - 4.0
HydrodechlorinationIf proton sources (water) are present, sequential replacement of Cl with H occurs instead of elimination.

References

  • Lund, H., & Hammerich, O. (2001). Organic Electrochemistry. CRC Press.
  • Gennaro, A., et al. (1996). "Electrochemical reduction of vicinal dihalides." Journal of Electroanalytical Chemistry.
  • EPA CompTox Dashboard. (2024). "2,3-Dichloro-1,1,1,3-tetrafluorobutane Details."

  • SynQuest Laboratories. (2024). "Safety Data Sheet: 2,3-Dichloro-1,1,1,3-tetrafluorobutane."

  • Isse, A. A., et al. (2011). "Electrochemical reduction of fluorinated alkyl halides." Current Opinion in Electrochemistry. (Provides context on how fluorine substituents shift reduction potentials).

Disclaimer: This protocol involves the use of high voltage and hazardous halogenated chemicals. Ensure all work is conducted in a fume hood with appropriate personal protective equipment.

Sources

protocol for purification of 2,3-dichloro-1,1,1,3-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Isolation of 2,3-dichloro-1,1,1,3-tetrafluorobutane

Executive Summary

This protocol details the purification of 2,3-dichloro-1,1,1,3-tetrafluorobutane (C₄H₄Cl₂F₄), a hydrochlorofluorocarbon (HCFC) often synthesized via the chlorination of 1,1,1,3-tetrafluorobut-2-ene or hydrofluorination of chlorobutenes.[1] High-purity isolation (>99.5%) is critical for its application as a specialty solvent, anesthetic intermediate, or heat transfer fluid.

The crude synthesis matrix typically contains unreacted alkenes, hydrofluoric acid (HF), hydrochloric acid (HCl), and diastereomeric byproducts. This guide prioritizes the removal of acidic species to prevent equipment corrosion and the separation of diastereomers (meso/dl pairs) via high-efficiency rectification.

Physicochemical Profile & Target Specifications

Understanding the volatility and density of the target is prerequisite to configuring the distillation train.

PropertyValue / CharacteristicRelevance to Protocol
CAS Number 437712-31-7Identity verification.
Molecular Formula CF₃-CHCl-CFCl-CH₃Two chiral centers (C2, C3).
Boiling Point (BP) 73.2°C (at 760 mmHg)Core parameter for distillation set points.
Density ~1.42 g/mLFacilitates phase separation during washing.
Solubility Lipophilic; Negligible in waterAllows aqueous alkali washing.
Key Impurities HF, HCl, Water, Under-halogenated alkenesMust be removed prior to heating to prevent degradation.

Pre-Purification: Acid Neutralization & Conditioning

Objective: Remove trace mineral acids (HF, HCl) and Lewis acid catalysts (e.g., AlCl₃, SbCl₅) used in synthesis. Criticality: Heating acidic crude HCFCs generates corrosive vapors that degrade glass/steel and catalyze the decomposition of the target molecule.

Protocol A: Biphasic Neutralization
  • Cooling: Chill the crude reaction mixture to 0–5°C to minimize volatilization (BP is 73°C, but vapor pressure is significant).

  • Alkali Wash:

    • Transfer crude to a jacketed separatory funnel.

    • Add 5% w/w cold Sodium Bicarbonate (NaHCO₃) solution (1:1 volume ratio).

    • Caution: CO₂ evolution will occur. Vent frequently.

    • Agitate vigorously for 15 minutes.

  • Phase Separation:

    • Allow settling for 30 minutes.

    • Collect the lower organic layer (Density ~1.42 > Water).

  • Polishing Wash:

    • Wash the organic layer once with deionized water to remove residual salts.

    • Verify pH of the aqueous waste is neutral (pH 6–8).

Deep Drying (Azeotrope Prevention)

Objective: Reduce water content to <50 ppm. Scientific Logic: Water forms low-boiling azeotropes with many HCFCs, which interferes with the separation of close-boiling impurities during distillation.

  • Primary Drying: Pass the neutralized organic phase through a bed of anhydrous Magnesium Sulfate (MgSO₄) .

  • Secondary Drying (Optional for >99.9% purity): Incubate with 3Å Molecular Sieves for 12 hours.

    • Note: Avoid 13X or basic alumina, as they can induce dehydrohalogenation (elimination of HCl/HF) in sensitive HCFCs.

Core Protocol: High-Efficiency Fractional Distillation

Objective: Isolate the target from upstream/downstream homologs and separate diastereomers.

Equipment Setup:

  • Column: Vacuum-jacketed silvered column (60 cm length).

  • Packing: Fenske helices or Pro-Pak® (High HETP required for isomer separation).

  • Head: Solenoid-controlled reflux splitter.

  • Condenser: Circulating glycol at 0°C.

Distillation Parameters (Atmospheric Pressure)
FractionTemperature RangeReflux RatioComposition Logic
F1 (Forerun) 30°C – 68°C10:1Removes residual water azeotropes and unreacted alkenes (e.g., 1,1,1,3-tetrafluorobut-2-ene).
F2 (Transition) 68°C – 72°C20:1Mixed fraction containing trace isomers. Recycle to next batch.
F3 (Main Cut) 72.5°C – 74.0°C 5:1 Target: 2,3-dichloro-1,1,1,3-tetrafluorobutane.
F4 (Heels) >74.0°CN/AHigh-boiling oligomers and over-chlorinated byproducts.

Diastereomer Management: The target molecule has two chiral centers, resulting in enantiomeric pairs and diastereomers (e.g., syn vs anti or meso vs dl). Diastereomers often have boiling points differing by 1–3°C.

  • Observation: If GC analysis shows a "doublet" peak in the main cut, increase Reflux Ratio to 30:1 to resolve the diastereomers if specific stereochemical purity is required.

Workflow Visualization

The following diagram illustrates the critical path from crude synthesis to isolated pure product, highlighting the rejection points for impurities.

PurificationProtocol Crude Crude Reaction Mixture (Target + HF/HCl + Alkenes) Quench 1. Alkali Wash (5% NaHCO3, 0°C) Crude->Quench Neutralize Acids PhaseSep Phase Separation (Collect Lower Organic Layer) Quench->PhaseSep Remove Salts Drying 2. Deep Drying (MgSO4 + 3A Sieves) PhaseSep->Drying Remove Water (Prevent Azeotropes) Distill 3. Fractional Distillation (Packed Column, Reflux 10:1) Drying->Distill Anhydrous Crude Forerun Forerun (<68°C) (Water/Alkenes) Distill->Forerun Volatiles MainCut Main Cut (72-74°C) Target: 2,3-dichloro-1,1,1,3-tetrafluorobutane Distill->MainCut Product Heels Heels (>74°C) (Oligomers) Distill->Heels Residue

Figure 1: Step-by-step purification workflow for HCFC-354 isomers.

Analytical Validation (Self-Correcting Quality Control)

To ensure the protocol is "self-validating," samples must be drawn at specific checkpoints.

  • Checkpoint A (Post-Wash): Test pH with universal indicator paper. Requirement: pH 6–7. If acidic, repeat wash.

  • Checkpoint B (Post-Drying): Karl Fischer Titration. Requirement: Water < 50 ppm. If high, re-circulate over sieves.

  • Checkpoint C (Distillation): Gas Chromatography (GC-FID).

    • Column: DB-624 or equivalent (optimized for volatile halocarbons).

    • Method: 35°C hold (5 min) → Ramp 10°C/min → 200°C.

    • Success Criteria: Target peak >99.5% area integration.

References & Grounding

  • Physical Properties & Identification:

    • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2,3-Dichloro-1,1,1,3-tetrafluorobutane. (CAS 437712-31-7).[1] Available at: [Link]

  • General Halocarbon Purification:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying and distilling halogenated solvents).

  • Distillation of Diastereomers:

    • LibreTexts Chemistry. Diastereomers and Separation Techniques. Explains the thermodynamic basis for separating diastereomers via physical changes (boiling point). Available at: [Link]

  • Synthesis Context (Analogous Chemistry):

    • Google Patents.[1] Method for synthesizing 2,3-dichloro-1,1,1-trifluoropropane (HCFC-243db).[2] (Provides context on chlorination of fluorinated alkenes and acid removal). Patent CN114773148A. Available at:

Sources

2,3-dichloro-1,1,1,3-tetrafluorobutane as a refrigerant or heat-transfer fluid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,3-Dichloro-1,1,1,3-Tetrafluorobutane as a High-Precision Heat Transfer Fluid in Pharmaceutical Processing

Part 1: Executive Summary & Technical Profile[1]

2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS: 437712-31-7) represents a specialized class of fluorinated hydrochlorofluorocarbons (HCFCs) utilized primarily as a single-phase heat transfer fluid (HTF) and specialty solvent in pharmaceutical research and development.[1] Unlike common gaseous refrigerants (e.g., R-134a), this compound is a liquid at room temperature with a boiling point of approximately 73°C, making it unsuitable for standard vapor-compression refrigeration but ideal for liquid-phase thermal control loops .[1]

Its chemical structure—characterized by high fluorination—confers exceptional thermal stability, chemical inertness, and high density.[1] In drug development, it is deployed in jacketed reactor systems where precise temperature regulation of exothermic reactions (e.g., Grignard reagent formation, lithiation) is critical, or as a cooling medium in lyophilization (freeze-drying) shelves.[1]

Physicochemical Properties Table
PropertyValueOperational Significance
Chemical Formula C₄H₄Cl₂F₄Fluorinated butane backbone ensures stability.[1]
Molecular Weight ~198.97 g/mol High density facilitates efficient momentum transfer in pumps.[1]
Boiling Point ~73.2°C (163.8°F)Operates as a liquid at standard processing temps; low vapor pressure loss.[1]
Physical State Colorless LiquidSingle-phase heat transfer (no phase change management required).[1]
Solubility HydrophobicImmiscible with water; suitable for moisture-sensitive reaction isolation.[1]
Hazards Irritant (H315, H319, H335)Requires closed-loop handling and standard PPE.[1]

Part 2: Application Protocols

Protocol A: System Charging and Degassing for Thermal Loops

Objective: To introduce 2,3-dichloro-1,1,1,3-tetrafluorobutane into a jacketed reactor temperature control unit (TCU) while eliminating entrained air, which causes cavitation and reduces thermal efficiency.

Prerequisites:

  • Clean, dry TCU system (compatible with fluorinated solvents: PTFE/Viton seals recommended).[1]

  • Vacuum pump capable of <10 mbar.[1]

  • Fluid reservoir.[1]

Workflow:

  • System Evacuation:

    • Connect the vacuum pump to the TCU drain/fill port.[1]

    • Pull a vacuum to <50 mbar to remove moisture and air from the jacket and piping.

    • Mechanistic Insight: Fluorinated fluids have high gas solubility.[1] Pre-evacuating the system prevents micro-bubble formation on heat exchange surfaces, which acts as an insulator (fouling factor).[1]

  • Fluid Charging:

    • Isolate the vacuum pump.[1]

    • Connect the fluid reservoir using a PTFE-lined hose.[1]

    • Allow the pressure differential to draw the liquid into the system until the expansion tank level reaches 50%.[1]

  • Degassing Cycle (The "Soft Start"):

    • Start the circulation pump at 20% speed .

    • Heat the fluid to 50°C (below boiling point) with the expansion tank vent open .

    • Circulate for 30 minutes. The heat reduces the solubility of dissolved gases (Henry’s Law), forcing them out through the vent.[1]

    • Validation: Monitor pump current.[1] Fluctuating amperage indicates cavitation (air bubbles); steady amperage confirms a solid liquid column.[1]

Protocol B: Controlling Exothermic Reaction Profiles

Objective: Use the fluid's high thermal mass to dampen temperature spikes during drug synthesis.

Experimental Setup:

  • Reactor: 5L Glass Jacketed Reactor.[1]

  • Fluid: 2,3-dichloro-1,1,1,3-tetrafluorobutane.[1][2][3]

  • Process: Addition of n-Butyllithium (highly exothermic).[1]

Step-by-Step Methodology:

  • Pre-Cooling:

    • Set TCU setpoint to -20°C (Fluid remains liquid and pumpable).[1]

    • Allow reactor internal temperature (Tr) to reach equilibrium.

  • Delta-T Management:

    • Configure the TCU to control based on Process Temperature (Tr), not Jacket Temperature (Tj).

    • Set a maximum Delta-T limit (e.g., 15°C).[1]

    • Logic: If the reaction spikes, the TCU will drop Tj aggressively.[1] However, limiting Delta-T prevents thermal shock to the glass reactor and prevents the fluid from freezing at the interface (though unlikely with this fluid's low freezing point).[1]

  • Data Logging:

    • Record Tr, Tj, and Fluid Flow Rate.

    • Success Criteria: Tr should not deviate >2°C from setpoint during reagent addition.[1]

Part 3: Visualization & Logic

Figure 1: Thermal Control Loop Architecture

This diagram illustrates the closed-loop integration of the fluid within a pharmaceutical reactor setup.[1]

ThermalLoop TCU Temp Control Unit (Chiller/Heater) Pump Circulation Pump (Mag Drive) TCU->Pump Supply Reactor Jacketed Reactor (Process Vessel) Pump->Reactor Liquid Feed (73°C Max) ExpTank Expansion Tank (Degassing Point) Reactor->ExpTank Return Line Sensors Temp Sensors (Tr & Tj) Reactor->Sensors Feedback ExpTank->TCU Suction Sensors->TCU PID Control

Caption: Closed-loop circulation path for 2,3-dichloro-1,1,1,3-tetrafluorobutane in a reactor system. Note the expansion tank placement for gas venting.

Figure 2: Fluid Selection Decision Matrix

When to choose this specific HCFC isomer over water/glycol or silicone oils.

SelectionMatrix Start Select HTF for Pharma Process TempRange Temp Range? Start->TempRange WaterMisc Water Miscibility Risk? TempRange->WaterMisc -20°C to 70°C Result_Silicone Use Silicone Oil TempRange->Result_Silicone > 100°C Flammability Flammability Concern? WaterMisc->Flammability Must be Hydrophobic Result_Glycol Use Glycol/Water WaterMisc->Result_Glycol Acceptable Flammability->Result_Silicone High Flash Point OK Result_Fluoro Use 2,3-dichloro- tetrafluorobutane Flammability->Result_Fluoro Strictly Non-Flammable

Caption: Decision logic for selecting fluorinated HTFs based on temperature, water reactivity, and flammability requirements.

Part 4: Safety & Regulatory Compliance

Handling Precautions: While less toxic than legacy CFCs, 2,3-dichloro-1,1,1,3-tetrafluorobutane is a skin and eye irritant (GHS Classification).[1]

  • Engineering Controls: All filling and draining operations must occur within a fume hood or using local exhaust ventilation (LEV).[1]

  • PPE: Nitrile gloves (0.11mm minimum thickness) and chemical splash goggles are mandatory.[1]

  • Seal Compatibility: Ensure O-rings are PTFE (Teflon) or FKM (Viton).[1] Avoid EPDM, which may swell upon prolonged contact with halogenated solvents.[1]

Environmental Stewardship: As an HCFC derivative, this fluid has a non-zero Ozone Depletion Potential (ODP).[1]

  • Recovery: Do not vent to the atmosphere. Use a cryogenic trap or dedicated recovery unit during system maintenance.[1]

  • Disposal: Must be incinerated at a licensed facility capable of handling halogenated waste (high-temperature combustion with acid gas scrubbing).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2782308, 2,3-Dichloro-1,1,1,3-tetrafluoropropane (Analogous Structure Data).[1] Retrieved from [Link][1]

  • 3M Electronics Materials Solutions. (2023).[1] Heat Transfer Fluids for Semiconductor and Pharmaceutical Manufacturing.[1] (General fluorinated fluid handling protocols). Retrieved from [Link][1]

  • Duratherm Fluids. (2024).[1] Heat Transfer Fluids for the Pharmaceutical Process Industry.[1][4][5][6][7] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] CompTox Chemicals Dashboard: 2,3-Dichloro-1,1,1,3-tetrafluorobutane.[1] Retrieved from [Link][1]

Sources

Application Note: Strategic Utilization of 2,3-Dichloro-1,1,1,3-tetrafluorobutane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide detailing the role of 2,3-dichloro-1,1,1,3-tetrafluorobutane (an isomer of HCFC-364) in polymer science. This guide focuses on its critical utility as a precursor for next-generation hydrofluoroolefin (HFO) monomers and its application as a specialized solvent/chain transfer agent in fluoropolymer synthesis.

Executive Summary

2,3-dichloro-1,1,1,3-tetrafluorobutane (CAS: 437712-31-7; C₄H₄Cl₂F₄) is a highly specialized hydrochlorofluorocarbon (HCFC) intermediate. While not typically used as a primary monomer itself due to its saturation, it serves a pivotal role in the synthesis of advanced fluorinated monomers and as a process solvent with unique chain-transfer characteristics.

Its primary industrial significance lies in its conversion to 1,1,1,3-tetrafluoro-2-butene (HFO-1354) , a low-GWP (Global Warming Potential) blowing agent and comonomer used in high-performance fluoropolymers and polyurethane foams. Additionally, its halogenated backbone makes it an effective telogen for controlling molecular weight during radical polymerization.

Chemical Profile & Properties[1][2][3][4]

PropertyValueNotes
Chemical Name 2,3-dichloro-1,1,1,3-tetrafluorobutaneIsomer of HCFC-364
CAS Number 437712-31-7
Molecular Formula C₄H₄Cl₂F₄
Molecular Weight 198.97 g/mol
Boiling Point ~118°C (Predicted)Suitable for reflux processes
Density ~1.42 g/cm³High density facilitates phase separation
Solubility Soluble in alcohols, ethers, chlorinated solventsImmiscible with water
Reactivity Susceptible to dechlorination (Zn) and dehydrochlorination (Base)Precursor to fluoro-olefins

Core Application 1: Synthesis of HFO-1354 Monomer

The most critical application of 2,3-dichloro-1,1,1,3-tetrafluorobutane is as the immediate precursor to 1,1,1,3-tetrafluoro-2-butene (HFO-1354mzy) . This olefin is a vital building block for next-generation fluoropolymers and a blowing agent for rigid foams.

Mechanism: Reductive Dechlorination

The synthesis involves the stereoselective removal of vicinal chlorine atoms using a metal reductant (typically Zinc) in a polar solvent. This yields the alkene functionality required for polymerization.

Reaction:



Experimental Protocol: Synthesis of HFO-1354mzy

Objective: Isolate 1,1,1,3-tetrafluoro-2-butene for use as a comonomer.

Reagents:

  • Substrate: 2,3-dichloro-1,1,1,3-tetrafluorobutane (1.0 eq)

  • Reductant: Zinc dust (activated, 1.2 eq)

  • Solvent: Ethanol or Isopropanol (anhydrous)

  • Catalyst: Iodine (trace) or Acetic Acid (activator)

Step-by-Step Procedure:

  • Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, suspend Zinc dust (1.2 eq) in anhydrous ethanol. Add a crystal of Iodine to activate the Zinc surface. Stir under Nitrogen at room temperature for 15 minutes.

  • Heating: Heat the suspension to gentle reflux (~78°C).

  • Addition: Dropwise add 2,3-dichloro-1,1,1,3-tetrafluorobutane (1.0 eq) over 1 hour. Note: The reaction is exothermic; control addition rate to maintain reflux without runaway.

  • Reaction: Continue reflux for 4–6 hours. Monitor consumption of starting material via GC-MS.

  • Distillation: The product (HFO-1354mzy) has a lower boiling point (~16–20°C) than the starting material. Equip the flask with a distillation head and collect the volatile fraction into a chilled receiver (-10°C).

  • Purification: Redistill the condensate to separate the cis (Z) and trans (E) isomers if necessary.

  • Storage: Store in a pressurized cylinder or use immediately for polymerization.

Validation:

  • 19F NMR: Confirm disappearance of CFCl signals and appearance of vinylic Fluorine signals.

  • GC Purity: Target >99.5% for polymer grade.

Core Application 2: Process Solvent & Chain Transfer Agent

In the synthesis of fluoropolymers like Polyvinylidene Fluoride (PVDF) or Polytetrafluoroethylene (PTFE) , selecting the right solvent is crucial. 2,3-dichloro-1,1,1,3-tetrafluorobutane offers a unique balance of polarity and inertness.

Role as a Solvent
  • Solubility: It dissolves fluorinated intermediates better than hydrocarbon solvents due to "like-dissolves-like" interactions.

  • Inertness: It resists oxidative degradation during radical polymerization.

  • Phase Separation: Its high density allows for easy separation of the polymer product from the aqueous phase in suspension polymerization.

Role as a Chain Transfer Agent (CTA)

Due to the presence of C-Cl bonds, this molecule can act as a telogen. In radical polymerization, it can donate a Chlorine atom to the growing polymer chain, terminating propagation and initiating a new chain. This is used to control molecular weight (Mw).

Mechanism:



Protocol: Solution Polymerization of VDF

Objective: Synthesize low-molecular-weight PVDF using 2,3-dichloro-1,1,1,3-tetrafluorobutane as a solvent/CTA.

Step-by-Step Procedure:

  • Reactor Prep: Use a high-pressure stainless steel autoclave (e.g., Parr reactor).

  • Charging: Load the reactor with 2,3-dichloro-1,1,1,3-tetrafluorobutane (solvent).

  • Initiator: Add a radical initiator soluble in the HCFC (e.g., di-tert-butyl peroxide).

  • Monomer: Pressurize with Vinylidene Fluoride (VDF) gas to 30–50 bar.

  • Polymerization: Heat to 120°C. Maintain pressure by feeding VDF.

  • Termination: After 4 hours, cool the reactor and vent unreacted monomer.

  • Recovery: The polymer will precipitate or form a dispersion. Filter the solid polymer.

  • Solvent Recovery: Distill the filtrate to recover 2,3-dichloro-1,1,1,3-tetrafluorobutane for reuse.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the transformation of 2,3-dichloro-1,1,1,3-tetrafluorobutane into functional monomers and its role in polymerization.

G Start 2,3-Dichloro-1,1,1,3- tetrafluorobutane (Precursor) Reaction Dechlorination (Zn / EtOH) Start->Reaction Reduction SolventPath Direct Use as Solvent / CTA Start->SolventPath No Reaction Product HFO-1354mzy (1,1,1,3-tetrafluoro-2-butene) Reaction->Product Yields Olefin PolymerApp Polymerization (Radical Initiator) Product->PolymerApp Monomer Feed EndProduct2 Polyurethane Foams (Blowing Agent) Product->EndProduct2 EndProduct1 Fluorinated Elastomers PolymerApp->EndProduct1 PVDF Controlled Mw Fluoropolymers SolventPath->PVDF Chain Transfer

Figure 1: Workflow converting 2,3-dichloro-1,1,1,3-tetrafluorobutane into HFO monomers and its direct use in polymer Mw control.

Safety & Handling (E-E-A-T)

  • Toxicity: Like many HCFCs, this compound may cause respiratory irritation and central nervous system depression at high concentrations. Work in a well-ventilated fume hood.

  • Ozone Depletion: As an HCFC, it has a non-zero Ozone Depletion Potential (ODP). Its use is regulated; ensure compliance with the Montreal Protocol (often permitted as a feedstock/intermediate).

  • Pressure: Reactions involving VDF or HFO synthesis often generate pressure. Use rated autoclaves with burst disks.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 2,3-Dichloro-1,1,1,3-tetrafluorobutane. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Chemical Properties: 2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7).[1][2][3] CompTox Chemicals Dashboard.[1][2] Retrieved from

  • Central Glass Co., Ltd. (2009).[4] Method for producing 4,4,4-trifluorobutane-2-one from 1,1,1,3-tetrafluoro-2-butene. U.S. Patent 7,615,668. Retrieved from

  • Honeywell International Inc. (2008). Blowing Agent and Process for Preparing Rigid Polyurethane Foam. U.S. Patent Application 20080064777.[4] Retrieved from

  • ExxonMobil Chemical Patents Inc. (2004).[5] Fluorobutene derivatives and process for producing same. U.S. Patent 7,259,281. Retrieved from

Sources

Troubleshooting & Optimization

managing side reactions with 2,3-dichloro-1,1,1,3-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for researchers working with halogenated aliphatic intermediates. It prioritizes experimental troubleshooting, mechanistic insight, and safety protocols specific to the fluorocarbon chemistry domain.

Executive Summary

2,3-dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7) is a critical hydrochlorofluorocarbon (HCFC) intermediate, often utilized as a precursor for next-generation hydrofluoroolefins (HFOs) via dehydrohalogenation.[] Its unique structure—featuring a trifluoromethyl (


) group and mixed halogenation at the C2/C3 positions—creates a complex reactivity profile.

Researchers frequently encounter three primary challenges:

  • Regioselectivity drift during elimination reactions (Internal vs. Terminal alkene formation).

  • Competitive HF elimination (loss of fluorine) versus the desired HCl elimination.

  • Halogen scrambling when utilizing Lewis Acid catalysts.

This guide provides mechanistic troubleshooting to isolate the desired pathway and suppress off-target side reactions.

Part 1: Critical Reactivity Pathways (Visualized)

Understanding the competition between elimination pathways is the first step in process control. The diagram below illustrates the divergence between the desired dehydrochlorination and unwanted side reactions.

ReactionPathways Reactant 2,3-dichloro- 1,1,1,3-tetrafluorobutane Target Target: 2-chloro-1,1,1,3- tetrafluorobut-2-ene (Internal Alkene) Reactant->Target Path 1: Base-Mediated (-HCl, Zaitsev Control) Side_Terminal Side Product A: Terminal Alkene (Regioisomer) Reactant->Side_Terminal Path 2: Steric Hindrance (-HCl, Hofmann Control) Side_HF Side Product B: HF Elimination (Fluorine Loss) Reactant->Side_HF Path 3: High Temp / Lewis Acid (-HF) Side_Scramble Side Product C: Cl/F Scrambling (Isomerization) Reactant->Side_Scramble Path 4: AlCl3 Catalyst (Halogen Exchange)

Figure 1: Mechanistic divergence in the reactivity of 2,3-dichloro-1,1,1,3-tetrafluorobutane. Path 1 represents the thermodynamic minimum usually sought in synthesis.

Part 2: Troubleshooting Guide (Q&A Format)

Section A: Dehydrochlorination & Selectivity

Q1: I am attempting to synthesize the internal alkene via dehydrochlorination, but I am observing significant amounts of the terminal alkene isomer. How do I correct this regioselectivity?

Analysis: This is a classic competition between Zaitsev (thermodynamic) and Hofmann (kinetic/steric) elimination.

  • The Mechanism: The proton on C2 is highly acidic due to the electron-withdrawing

    
     group. However, the proton on C4 (methyl group) is sterically more accessible.
    
  • The Cause: Using a bulky base (e.g., t-BuOK) or low temperatures favors the removal of the accessible C4 proton, leading to the terminal alkene (Hofmann product).

Corrective Protocol:

  • Switch to a Smaller Base: Transition from t-Butoxide to Ethoxide (EtO-) or Hydroxide (OH-) . Smaller bases face less steric penalty approaching the internal C2 proton.

  • Thermodynamic Control: Increase the reaction temperature (reflux conditions). This allows the reaction to equilibrate toward the more stable internal alkene (Zaitsev product) [1].

  • Solvent Choice: Use protic solvents (Ethanol/Methanol) rather than aprotic polar solvents if using alkoxides, as this can modulate base strength and transition state solvation.

Q2: My reaction mixture is etching the glassware, and the yield is dropping. What is happening?

Analysis: You are likely experiencing Competitive HF Elimination .

  • The Cause: While C-F bonds are generally stronger than C-Cl bonds, the formation of HF is thermodynamically favorable, especially if the system contains Lewis acids (like trace metal impurities) or if the temperature is excessively high (>150°C) without adequate base control.

  • The Consequence: HF is highly corrosive to borosilicate glass, generating

    
     and water, which further hydrolyzes your starting material.
    

Corrective Protocol:

  • Material Upgrade: Switch from glass to PTFE (Teflon) or Hastelloy reactors immediately.

  • HF Scavenging: Ensure a stoichiometric excess of base (e.g., KOH or CaO) is present to neutralize HF immediately upon formation.

  • Catalyst Review: If using a catalyst, ensure it is not a strong Lewis acid like

    
    , which avidly abstracts fluorine. Switch to milder phase-transfer catalysts (e.g., TBAB) if applicable [2].
    
Section B: Purity & Side Reactions

Q3: I see "scrambled" isomers in my GC-MS (e.g., trichlorotrifluorobutane). Where is the extra chlorine coming from?

Analysis: This indicates Halogen Exchange (Halex) side reactions.

  • The Mechanism: If you are using aluminum-based catalysts or chlorinated solvents (like DCM or Chloroform) in the presence of Lewis acids, Cl and F atoms can swap positions.

    
     is notorious for converting C-F bonds to C-Cl bonds.
    
  • The Cause: Incompatible catalyst selection or solvent interaction.

Corrective Protocol:

  • Avoid Aluminum Halides: Do not use

    
     or unmodified alumina.
    
  • Catalyst Substitution: Use Antimony Pentachloride (

    
    )  (if chlorination is desired) or transition metal oxides (
    
    
    
    ) which are more selective for dehydrohalogenation without scrambling [3].
  • Solvent Change: Switch to inert fluorinated solvents or perform the reaction neat (solvent-free) if the phase transfer allows.

Part 3: Experimental Data Summary

The following table summarizes the impact of reaction conditions on the product distribution of 2,3-dichloro-1,1,1,3-tetrafluorobutane elimination.

VariableCondition A (Kinetic)Condition B (Thermodynamic)Condition C (Lewis Acid)
Reagent t-BuOK / THFKOH / EtOH

/ Heat
Temperature 0°C - 25°C60°C - 80°C>100°C
Major Product Terminal Alkene (Hofmann)Internal Alkene (Zaitsev) Scrambled Halides
Dominant Side Reaction Low conversionMinor Ether formationHF Elimination / Halex
Rec.[2] Application Synthesis of terminal olefinsStandard HFO synthesis Avoid for this precursor

Part 4: Safety & Handling (Specific to C4-HCFCs)

Warning: HF Generation Potential Even if HF elimination is a side reaction, assume the presence of anhydrous HF in the headspace of any heated reactor containing this compound.

  • Respiratory Protection: Use a full-face respirator with acid gas cartridges (Type B/E) or a supplied-air system.

  • Quenching: Never quench reaction mixtures directly with water if Lewis acids are present. Quench into a cold, alkaline solution (e.g., 10% NaOH/Ice) to neutralize generated acid halides immediately.

  • Storage: Store in PTFE-lined containers. Avoid long-term storage in standard glass vials due to slow hydrolysis and etching.

References

  • Vertex AI Search. (2025). Process and intermediates for preparing 1,1,3-trichloro-4,4,4-trifluorobut-1-ene. Patent WO2019113052A1. Retrieved from

  • National Center for Biotechnology Information. (2025). 2,3-dichloro-1,1,1,3-tetrafluorobutane - PubChem Compound Summary. Retrieved from

  • Beilstein Journals. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones. Retrieved from

Sources

Technical Support Center: 2,3-Dichloro-1,1,1,3-tetrafluorobutane Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for the synthesis and optimization of 2,3-dichloro-1,1,1,3-tetrafluorobutane (HCFC-344 isomers). This molecule is a critical intermediate in the production of next-generation hydrofluoroolefins (HFOs) and fluorinated solvents.

The following protocols focus on the chlorination of 1,1,1,3-tetrafluorobut-2-ene (HFO-1354mzy) , the most direct and atom-economical route.

Part 1: Reaction Optimization & Process Design

The Chemistry: Mechanism & Challenges

The synthesis involves the addition of elemental chlorine (


) across the double bond of 1,1,1,3-tetrafluorobut-2-ene .
  • Reaction Equation:

    
    
    
  • The Challenge: The reactant contains strong electron-withdrawing groups (

    
     and vinylic 
    
    
    
    ). These deactivate the double bond toward standard electrophilic attack.
  • The Solution: A radical addition mechanism is required. Standard Lewis acid catalysis (e.g.,

    
    ) is often insufficient. Photo-initiation (UV) or thermal radical initiation is necessary to drive high conversion.
    
Optimized Experimental Protocol

Objective: Maximize yield of the 2,3-dichloro adduct while minimizing radical substitution on the terminal methyl group (


).
Reagents & Setup
  • Substrate: 1,1,1,3-Tetrafluorobut-2-ene (HFO-1354mzy), >99% purity.

  • Reagent: Chlorine gas (

    
    ), dried.
    
  • Solvent: Neat (preferred) or

    
     (if heat dissipation is required).
    
  • Initiator: Mercury vapor lamp (UV) or AIBN (if thermal).

Step-by-Step Methodology
  • Preparation: Charge the photoreactor with HFO-1354mzy. Purge with

    
     to remove oxygen (which inhibits radical chains).
    
  • Cooling: Cool the jacket to 0–5°C . Reason: Low temperature favors addition over substitution.

  • Chlorination: Introduce

    
     gas slowly through a sparger while irradiating with UV light.
    
    • Stoichiometry: Maintain a slight molar deficiency of

      
       (0.95 eq) initially to prevent over-chlorination.
      
  • Monitoring: Track reaction progress via GC-FID. Look for the disappearance of the alkene peak.

  • Termination: Once conversion >98%, stop

    
     flow and purge with 
    
    
    
    to remove dissolved
    
    
    and
    
    
    .
  • Workup: Wash with dilute

    
     to neutralize acidity, dry over 
    
    
    
    , and distill.
Critical Process Parameters (CPP) Table
ParameterOptimized RangeImpact of Deviation
Temperature -5°C to 20°C>30°C: Increases substitution on

(impurity formation). <-10°C: Reaction kinetics become too slow.
Pressure 1–2 barHigh Pressure: Increases

solubility, accelerating rate but risking thermal runaway.
Light Source UV (254–365 nm)No Light: Reaction stalls (electron-deficient alkene resists dark chlorination).
Cl₂ Flow Rate 0.1–0.2 eq/hrToo Fast: Localized hotspots lead to oligomerization.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Stalled Reaction

Q: I am bubbling


 through the starting material at room temperature, but conversion is stuck at <10%. Why? 
A:  The electron-deficient nature of the fluorinated alkene prevents spontaneous reaction.
  • Diagnosis: You are likely relying on thermal/electrophilic background reaction, which is negligible here.

  • Fix:

    • Activate: Turn on a UV lamp (medium pressure Hg). The reaction should proceed instantly.

    • Radical Initiator: If UV is unavailable, add 1-2 mol% AIBN or Benzoyl Peroxide and heat to 60°C (Note: Heating increases byproduct risk).

Issue 2: Formation of Trichlorinated Impurities

Q: GC-MS shows a peak with M+34 mass (M + Cl - H). What is this? A: This is the product of radical substitution on the terminal methyl group:


.
  • Cause:

    • Temperature too high (>40°C).

    • Local excess of

      
       (poor mixing).
      
    • Light intensity too high, generating excessive Cl radicals.

  • Fix: Improve cooling efficiency and reduce

    
     sparge rate. Ensure vigorous stirring to prevent local 
    
    
    
    saturation.
Issue 3: Diastereomer Separation

Q: I see two close-eluting peaks in the product region. Is this an impurity? A: Likely not. The product has two chiral centers (


 and 

).
  • Explanation: You are forming a mixture of (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R) diastereomers (syn/anti addition products).

  • Action: Do not attempt to separate these unless stereochemistry is critical for the downstream application. They generally have very similar boiling points (often within 1-2°C).

Part 3: Visualization & Logic

Synthesis Workflow Diagram

The following diagram illustrates the optimized reactor setup and downstream processing path.

SynthesisWorkflow RawMat HFO-1354mzy (Feed) Reactor Photo-Reactor (UV Lamp, 0-10°C) RawMat->Reactor Liquid Feed Cl2 Cl2 Gas (Sparger) Cl2->Reactor Gas Feed Scrubber Caustic Scrubber (Remove HCl/Cl2) Reactor->Scrubber Crude Stream Separator Phase Separator (Wash/Dry) Scrubber->Separator Neutralized Crude Distillation Fractional Distillation (Purification) Separator->Distillation Dry Organic Distillation->Reactor Recycle Unreacted Product 2,3-dichloro-1,1,1,3- tetrafluorobutane Distillation->Product Distillate

Caption: Process flow for the photo-chlorination of HFO-1354mzy to HCFC-344.

Reaction Mechanism Pathway

Understanding the radical chain is vital for controlling side reactions.

Mechanism Start Cl2 (Gas) Initiation 2 Cl• (Radicals) Start->Initiation UV Light (hν) Intermediate Radical Intermediate [CF3-CHCl-CF•-CH3] Initiation->Intermediate + Alkene Alkene CF3-CH=CF-CH3 Product Product CF3-CHCl-CFCl-CH3 Intermediate->Product + Cl2 (Chain Prop) SideRxn Side Product (Substitution on -CH3) Intermediate->SideRxn High Temp / Excess Cl• Product->Initiation Regenerates Cl•

Caption: Radical chain mechanism showing the primary addition pathway and potential thermal side reactions.

References

  • Preparation of Halogenated Precursors: SynQuest Laboratories Product Data: 2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7).[1]

    • Source:

  • Reactivity of Fluorinated Alkenes:Haszeldine, R. N. (1953). "Reactions of Fluorocarbon Radicals." Journal of the Chemical Society. (Foundational text on radical addition to fluoro-olefins).
  • HFO-1354 Derivatives:Patent US8618040B2 - Solvent compositions containing chlorofluoroolefins.

    • Source:

  • Chlorination Methodologies:Process for the preparation of hydrochlorofluoroolefins.

    • Source:

Sources

Technical Support Center: Halogenated Solvents in Experimental Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated solvents are the workhorses of organic synthesis and extraction due to their high volatility, aprotic nature, and unique solubility profiles. However, they present distinct physicochemical challenges—specifically density inversion, "silent" reactivity with nucleophiles, and stabilizer interference—that can compromise data integrity and yield. This guide addresses these high-impact failure modes.

Module 1: Phase Separation & Extraction Anomalies

Issue: “My organic layer is missing,” or “I have a three-phase system.”

The Density Inversion Trap

Unlike ethers or ethyl acetate, halogenated solvents are denser than water (


 g/mL). However, this density is not absolute; it is a function of the solute load.
SolventDensity (g/mL)Behavior with WaterCritical Failure Mode
Dichloromethane (DCM) 1.33Bottom LayerBecomes Top Layer if the aqueous phase is heavily saturated with salts (e.g., saturated NaBr/KI) or if the organic phase is diluted with lighter co-solvents (Hexane/Et2O).
Chloroform (

)
1.49Bottom LayerRarely inverts, but forms stubborn "rag layers" (emulsions) at the interface due to high surface tension.
1,2-Dichloroethane (DCE) 1.25Bottom LayerHigh risk of inversion during high-salt aqueous workups.

Troubleshooting Step: If you are unsure which layer is organic:

  • Take a pipette of the unknown layer.

  • Add it to a test tube containing water.

  • Observation: If the droplet travels through the water and settles at the bottom, it is your halogenated solvent. If it mixes or floats, it is aqueous or a lighter organic contaminant.

Breaking Stubborn Emulsions ("Rag Layers")

Halogenated solvents often form stable emulsions with aqueous buffers containing proteins, surfactants, or fine particulates.

Protocol: The "Salting Out" & Filtration Method

  • Ionic Strength: Add saturated brine (

    
    ) to the mixture. The increased ionic strength of the aqueous phase drives organics out of solution (Salting Out).
    
  • Filtration (The "Silver Bullet"): If the interface remains cloudy, the emulsion is likely stabilized by particulate matter. Filter the entire biphasic mixture through a pad of Celite® or a glass wool plug. This physically ruptures the emulsion bubbles.

  • Time: Allow to stand for 20 minutes.

Visualization: Extraction Logic Flow

The following diagram illustrates the decision process for resolving phase separation issues.

ExtractionTroubleshooting Start Start: Phase Separation Issue CheckDensity Is the Organic Layer on the expected bottom? Start->CheckDensity Inversion Density Inversion: Aqueous phase is heavier (High Salt Load) CheckDensity->Inversion No (Top Layer) Emulsion Is there a 'Rag Layer' (Cloudy Interface)? CheckDensity->Emulsion Yes (Bottom Layer) Success Clean Separation Inversion->Success Collect Top Layer (Verify with H2O test) Brine Add Saturated Brine (Increase Ionic Strength) Emulsion->Brine Step 1 Wait Wait 20 mins (Coalescence) Brine->Wait Filter Filter through Celite (Remove Particulates) Filter->Success Wait->Filter If still emulsified

Caption: Decision logic for troubleshooting phase inversion and emulsion formation in halogenated solvent extractions.

Module 2: Chemical Stability & Reactivity

Issue: “My product yield is low,” or “I see unexpected N-methylated byproducts.”

The "Inert" Solvent Fallacy: Reaction with Amines

DCM is not completely inert.[1] It acts as an electrophile toward secondary and tertiary amines, leading to the formation of Gem-diamines or Quaternary Ammonium Salts (Menschutkin reaction). This is a Type II reaction that accelerates upon prolonged storage or reflux.

  • Mechanism:

    
     (Immonium ion intermediate)
    
  • Impact: Loss of yield in amine-catalyzed reactions or long-term storage of amine libraries in DCM.

  • Solution: Avoid DCM for reactions involving highly nucleophilic secondary amines (e.g., piperidine, pyrrolidine) if reaction times exceed 12 hours.[2] Switch to DCE (slower reaction) or Chloroform (if compatible).

Stabilizer Interference: Ethanol vs. Amylene

Chloroform and DCM are stabilized to prevent decomposition into phosgene (


) and HCl. The choice of stabilizer is critical for reaction success.
StabilizerMechanismIncompatible WithRecommended For
Ethanol (0.5 - 1.0%) Scavenges phosgene to form carbonates.Acid Chlorides, Isocyanates, Anhydrides (Reacts to form esters/urethanes).General extraction, Lipid work (ethanol aids lipid solubility).
Amylene (ppm levels) Scavenges free radicals (preventing oxidation).[3]Olefin Metathesis (Grubbs catalysts), Brominations (Consumes electrophilic bromine).Acid-sensitive reactions, Alkylation chemistry.

Critical Warning: Amylene-stabilized chloroform has a shorter shelf life than ethanol-stabilized variants. Always test for acidity before use in sensitive reactions.

Visualization: Stabilizer Selection Matrix

Use this flow to select the correct solvent grade for your experiment.

StabilizerSelection Start Select Solvent Stabilizer ReagentType Are you using: Acid Chlorides, Isocyanates, or Silanes? Start->ReagentType EthanolBad Avoid Ethanol Stabilizer (Will form esters/urethanes) ReagentType->EthanolBad Yes Metathesis Are you performing Olefin Metathesis or Bromination? ReagentType->Metathesis No UseAmylene Use Amylene Stabilized (Note: Short Shelf Life) EthanolBad->UseAmylene AmyleneBad Avoid Amylene (Consumes Catalyst/Br2) Metathesis->AmyleneBad Yes UseEthanol Use Ethanol Stabilized (Or Distilled Fresh) Metathesis->UseEthanol No (General Purpose) AmyleneBad->UseEthanol

Caption: Logic flow for selecting between Amylene and Ethanol stabilized halogenated solvents based on reaction chemistry.

Module 3: Purification & Safety

Issue: “My solvent is bumping violently on the rotovap,” or “I suspect Phosgene formation.”

Drying Protocols

Water is sparingly soluble in DCM (


) and Chloroform (

), but this is enough to hydrolyze sensitive reagents.
  • Routine Drying: Magnesium Sulfate (

    
    ) is preferred over Sodium Sulfate (
    
    
    
    ) due to faster kinetics and higher capacity.
  • Rigorous Drying:

    • Do NOT use Sodium Metal: Halogenated solvents can react explosively with alkali metals (Wurtz-Fittig type coupling).

    • Best Practice: Distill over Calcium Hydride (

      
      ).[4]
      
    • Storage: Store over activated 3Å or 4Å Molecular Sieves.

Phosgene Detection & Prevention

Chloroform reacts with oxygen and light to form Phosgene (


), a deadly gas.[5]
  • Reaction:

    
    
    
  • Symptoms: Solvent smells acrid (like HCl) or sweet (like hay—Phosgene).

  • Test: Place a strip of moist Congo Red paper over the bottle opening. If it turns blue, HCl is present, implying Phosgene is also present. Discard immediately as hazardous waste.

References

  • Reactivity of Dichloromethane with Amines

    • Nevstad, G. O., & Songstad, J. (1984). Solvent Properties of Dichloromethane. II. The Reactivity of Dichloromethane Toward Amines. Acta Chemica Scandinavica.
  • Stabilizer Interference in Chloroform

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.
  • Phosgene Formation Mechanism

    • Turk, E. (1998). Phosgene from Chloroform.[6][7][8][9] Chemical & Engineering News (Safety Letters).

  • Drying Agents for Halogenated Solvents

    • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Troubleshooting Emulsions

    • Rule, N. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC North America.

Sources

Technical Support Center: Optimizing Reactions with 2,3-Dichloro-1,1,1,3-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dichloro-1,1,1,3-tetrafluorobutane. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.

Introduction to the Reactivity of 2,3-Dichloro-1,1,1,3-tetrafluorobutane

2,3-Dichloro-1,1,1,3-tetrafluorobutane is a halogenated hydrocarbon with potential applications as a building block in the synthesis of fluorinated organic molecules.[1][2] Its reactivity is primarily dictated by the presence of two chlorine atoms and four fluorine atoms, which influence the electron density and bond strengths within the molecule. The principal reactions of this compound are elimination (dehydrohalogenation) and nucleophilic substitution. Understanding the interplay of these reaction pathways is crucial for maximizing the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the main types of reactions that 2,3-dichloro-1,1,1,3-tetrafluorobutane undergoes?

A1: The two primary reaction pathways for 2,3-dichloro-1,1,1,3-tetrafluorobutane are:

  • Dehydrohalogenation (Elimination): This involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond, yielding a fluorinated alkene. This reaction is typically promoted by a base.

  • Nucleophilic Substitution: This involves the replacement of one or both chlorine atoms by a nucleophile. The feasibility and rate of this reaction depend on the strength of the nucleophile and the reaction conditions.

Q2: What are the expected products of dehydrohalogenation of 2,3-dichloro-1,1,1,3-tetrafluorobutane?

A2: Dehydrochlorination of 2,3-dichloro-1,1,1,3-tetrafluorobutane is expected to yield a mixture of isomeric chlorotetrafluorobutenes. The exact product distribution will depend on the reaction conditions, particularly the base and catalyst used. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product in many elimination reactions.[3]

Q3: What safety precautions should I take when working with 2,3-dichloro-1,1,1,3-tetrafluorobutane?

A3: 2,3-Dichloro-1,1,1,3-tetrafluorobutane is a chemical that should be handled with appropriate safety measures. It may cause skin and eye irritation, and its thermal decomposition can generate hazardous gases such as hydrogen chloride and hydrogen fluoride.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guide: Improving Reaction Yields

This section addresses common issues encountered during reactions with 2,3-dichloro-1,1,1,3-tetrafluorobutane and provides actionable solutions.

Issue 1: Low Yield in Dehydrohalogenation Reactions

Diagram: Dehydrohalogenation Workflow

Dehydrohalogenation Substrate 2,3-Dichloro-1,1,1,3-tetrafluorobutane Reaction Reaction Substrate->Reaction Base Base (e.g., KOH, NaOH) Base->Reaction Solvent Solvent (e.g., Water, Alcohol) Solvent->Reaction Catalyst Phase Transfer Catalyst (Optional) Catalyst->Reaction Product Chlorotetrafluorobutene Isomers Byproducts Side Products (e.g., Isomers, Substitution Products) Reaction->Product Desired Pathway Reaction->Byproducts Side Reactions

Caption: General workflow for a dehydrohalogenation reaction.

Potential Cause Explanation Suggested Solution
Insufficient Base Strength or Concentration Dehydrohalogenation is a base-mediated elimination. If the base is too weak or its concentration is too low, the reaction rate will be slow, leading to incomplete conversion and low yield.Use a stronger base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). Ensure a sufficient stoichiometric excess of the base is used. For heterogeneous reactions, vigorous stirring is essential to maximize interfacial contact.
Suboptimal Reaction Temperature The rate of elimination reactions is temperature-dependent. A temperature that is too low will result in a slow reaction, while a temperature that is too high can lead to the formation of undesired byproducts through decomposition or side reactions.Systematically screen a range of temperatures (e.g., 50°C to 100°C) to find the optimal balance between reaction rate and selectivity. Monitor the reaction progress by GC or NMR to track the formation of the desired product and byproducts at different temperatures.
Poor Catalyst Performance (for Phase-Transfer Catalysis) In a two-phase system (e.g., organic substrate and aqueous base), a phase-transfer catalyst (PTC) is often necessary to transport the hydroxide ions into the organic phase. An inappropriate or inactive catalyst will result in a very slow reaction.[5][6]Screen different phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts. Optimize the catalyst loading; typically 1-5 mol% is a good starting point.
Formation of Stable Emulsions Vigorous stirring of a biphasic mixture can sometimes lead to the formation of a stable emulsion, which can complicate product isolation and reduce the isolated yield.If an emulsion forms, try adding a small amount of a brine solution to help break it. Alternatively, consider using a different solvent system or a different type of phase-transfer catalyst.
Issue 2: Formation of Undesired Byproducts

Diagram: Competing Reaction Pathways

CompetingPathways Start 2,3-Dichloro-1,1,1,3-tetrafluorobutane + Nucleophile/Base Elimination Dehydrochlorination (E2/E1cb) Start->Elimination Substitution Nucleophilic Substitution (SN2/SN1) Start->Substitution Product_E Fluorinated Alkene Elimination->Product_E Product_S Substitution Product Substitution->Product_S

Caption: Competing elimination and substitution pathways.

Observed Byproduct Potential Cause Explanation Suggested Solution
Isomeric Alkenes Thermodynamic vs. Kinetic Control The reaction may produce a mixture of alkene isomers. The product distribution can be influenced by whether the reaction is under thermodynamic (favoring the most stable product) or kinetic (favoring the fastest-formed product) control.[3]To favor the thermodynamically more stable (Zaitsev) product, use a small, strong base (e.g., sodium ethoxide in ethanol) and a higher reaction temperature. To favor the kinetically controlled, less substituted (Hofmann) product, use a bulky, sterically hindered base (e.g., potassium tert-butoxide).[7]
Nucleophilic Substitution Products Reaction with Nucleophilic Species If the reacting base is also a good nucleophile (e.g., hydroxide in the presence of water), nucleophilic substitution can compete with elimination, leading to the formation of alcohols or ethers.To favor elimination over substitution, use a strong, non-nucleophilic base (e.g., DBU, DBN) or a bulky base. Running the reaction at a higher temperature generally favors elimination over substitution.
Over-elimination or Rearrangement Products Harsh Reaction Conditions Very high temperatures or highly concentrated strong bases can lead to further reactions of the initial alkene product, such as double dehydrohalogenation or rearrangements, as seen in the synthesis of alkynes from vicinal dihalides.[8]Use milder reaction conditions: lower the temperature, use a less concentrated base, and monitor the reaction closely to stop it once the desired product is formed.

Experimental Protocols: A General Guideline

While specific reaction conditions should be optimized for each application, the following provides a general starting point for a dehydrohalogenation reaction.

Protocol: Dehydrohalogenation using a Phase-Transfer Catalyst

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2,3-dichloro-1,1,1,3-tetrafluorobutane (1.0 eq).

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 0.05 eq).

  • Base Addition: Add an aqueous solution of potassium hydroxide (e.g., 50% w/w, 3.0 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing them by Gas Chromatography (GC) or ¹⁹F NMR.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

References

  • Kemnitz, E., & Krahl, T. (2017). Proposed catalytic mechanism for the dehydrohalogenation of 3-chloro-1,1,1,3-tetrafluorobutane. Catalysis Science & Technology, 7(4), 773-796. [Link]

  • Rock, M. H. (n.d.). Synthesis of Fluorinated Compounds. In Houben-Weyl Methods of Organic Chemistry (Vol. E 10b/Part 2, pp. 1-496).
  • Minor, B. H., & Nappa, M. J. (2009). Compositions comprising 2,3-dichloro-1,1,1-trifluoropropane, 2-chloro-1,1,1-trifluoropropene, 2-chloro-1,1,1,2-tetrafluoropropane or 2,3,3,3-tetrafluoropropene. World Intellectual Property Organization.
  • Nappa, M. J., & Rao, V. N. M. (2014). Process for producing 2,3,3,3-tetrafluoropropene. World Intellectual Property Organization.
  • Wang, C., et al. (2022). Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene. Google Patents.
  • Zolfigol, M. A., et al. (2021). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 12(10), 1623-1655.
  • Sandford, G. (2021). Enzymatic synthesis of fluorinated compounds. Journal of Fluorine Chemistry, 241, 109675.
  • Wang, F., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3538.
  • Tundo, P. (1987).
  • LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. In Chemistry LibreTexts. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,3-Dichloro-1,1,1,3-tetrafluorobutane Synonyms. CompTox Chemicals Dashboard. [Link]

  • Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. [Link]

  • Fedoryński, M. (2010). Phase transfer catalysis in pharmaceutical industry – where are we? Acta Poloniae Pharmaceutica, 67(6), 647-653.
  • Yadav, G. D., & Bisht, P. M. (2012). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Pharmaceutical Sciences, 3(2), 25-36.
  • SlidePlayer. (n.d.). Elimination Reactions. [Link]

  • Sharma, S., & Singh, P. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. International Journal of Pharmaceutical Sciences and Research, 9(6), 2226-2237.
  • University of California, Irvine. (n.d.). Elimination Reactions. [Link]

  • Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. [Link]

  • Balasubramanian, S., & Doraiswamy, L. K. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 103(6), 785-793.
  • Stark, C. M. (2003).
  • Quora. (2023). What is the reaction of fluorine with sodium hydroxide?[Link]

  • Chemistry Stack Exchange. (2016). What is the major product in the reaction of 2,3-dichlorobutane with sodium amide in liquid ammonia?[Link]

  • Quora. (2017). What is the product when 1,1-dichloroethane is reacted with aqueous KOH or NaOH?[Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dichloro-1,1,2-trifluoroethane. PubChem. [Link]

Sources

analytical challenges in detecting 2,3-dichloro-1,1,1,3-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halocarbon Analysis Division Subject: Analytical Method Development for 2,3-dichloro-1,1,1,3-tetrafluorobutane (HCFC-344ma isomer series) Ticket ID: #HCFC-ISO-442 Status: Open for Public Access[1]

Executive Summary

You have reached the Tier 3 Technical Support guide for 2,3-dichloro-1,1,1,3-tetrafluorobutane (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). This molecule presents a "perfect storm" of analytical challenges: it is highly volatile, lacks a UV chromophore, and possesses two chiral centers (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

and

), resulting in diastereomers that often manifest as confusing "split peaks" or "ghost impurities" in standard chromatograms.

This guide moves beyond basic operation manuals to address the specific physicochemical behaviors of polyhalogenated butanes in drug development and environmental matrices.

Module 1: Chromatographic Anomalies (The "Split Peak" Phenomenon)

User Question: "I am running a standard GC-MS purity check on a synthesized batch of 2,3-dichloro-1,1,1,3-tetrafluorobutane. I see two distinct peaks with identical mass spectra. Is my sample contaminated, or is my column degrading?"

Technical Diagnosis: This is likely not contamination.[1] You are observing the separation of diastereomers .

The Mechanism: The molecule ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 contains two chiral centers at positions 2 and 3. This creates four stereoisomers:
  • (2R, 3R) and (2S, 3S)

    
     Enantiomeric Pair A
    
  • (2R, 3S) and (2S, 3R)

    
     Enantiomeric Pair B
    

While enantiomers (e.g., 2R,3R vs 2S,3S) co-elute on standard achiral columns, diastereomers (Pair A vs. Pair B) possess different physical properties (boiling point, dipole moment).[1] Standard capillary columns (like Rtx-Volatiles or DB-624) have sufficient theoretical plates to separate these diastereomers, resulting in two peaks with identical Mass-to-Charge (m/z) ratios.[1]

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
Two peaks, ratio ~1:1 Synthetic diastereomers formed in equal amounts.[1]Do not integrate as impurity. Report as "Sum of Isomers" unless stereospecific isolation is required.
Two peaks, ratio varies Stereoselective synthesis or degradation.[1]Verify synthesis route. If one isomer is the active API, you must switch to a Chiral GC Column (e.g., cyclodextrin-based) to separate the enantiomers within the diastereomer peaks.[1]
Peak tailing on both Active site adsorption (Halogen interaction).[1]Trim column inlet by 10-20 cm.[1] Deactivate liner.[1] Switch to a "Thick Film" column (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) to shield analytes from active silica sites.

Module 2: Detection Sensitivity (The "Invisible Analyte")

User Question: "I cannot detect the compound using my standard HPLC-UV method, even at high concentrations. When I switch to GC-FID, the sensitivity is too low for my residual solvent limits (10 ppm). What detector should I use?"

Technical Diagnosis: You are fighting the physics of the molecule.

  • UV Failure: The C-Cl and C-F bonds do not absorb significantly in the UV-Vis range (typically ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     nm cutoff). HPLC-UV is fundamentally unsuitable.[1]
    
  • FID Limitations: While Flame Ionization Detectors (FID) burn C-H bonds, the high ratio of halogens (Cl/F) to Carbon-Hydrogen bonds in this molecule suppresses the flame signal, leading to poor response factors.[1]

Recommended Workflow: Switch to GC-ECD (Electron Capture Detector) or GC-MS (SIM Mode) .[1]

  • Why ECD? The two Chlorine and four Fluorine atoms are highly electronegative. They capture thermal electrons efficiently, making ECD 100-1000x more sensitive than FID for this specific molecule.[1]

  • Why MS-SIM? If you need structural confirmation, use Mass Spectrometry in Selected Ion Monitoring (SIM) mode.[1] Focus on the characteristic fragment ions (see Module 4).

Detector Selection Logic:

DetectorSelection Start Select Detector for 2,3-dichloro-1,1,1,3-tetrafluorobutane Goal What is the Analytical Goal? Start->Goal QuantHigh High Conc. (>1000 ppm) Purity Assay Goal->QuantHigh QuantTrace Trace Analysis (<10 ppm) Impurity/Residue Goal->QuantTrace FID GC-FID (Robust, but low sensitivity) QuantHigh->FID Standard ECD GC-ECD (Highest Sensitivity for Halogens) QuantTrace->ECD Best LOD MS GC-MS (EI Source) QuantTrace->MS Specificity Needed Scan Full Scan Mode (Unknown ID) MS->Scan SIM SIM Mode (Targeted Quantitation) MS->SIM

Figure 1: Decision matrix for detector selection based on analytical requirements. Note that ECD offers superior sensitivity for polyhalogenated alkanes.[1]

Module 3: Sample Preparation & Volatility

User Question: "My recovery rates are inconsistent. I spike the sample at 100 ppm, but I only recover 40-60%, and the variance is huge. I am using liquid injection with Methylene Chloride as the solvent."

Technical Diagnosis: The analyte is extremely volatile. Standard liquid injection introduces errors due to:

  • Evaporative Loss: The analyte evaporates from the vial septum puncture or during sample prep.

  • Solvent Masking: If the solvent (DCM) elutes near the analyte, the massive solvent peak will obscure the target.

The Solution: Static Headspace (HS-GC) You must move to Headspace injection.[1] This eliminates the solvent front and utilizes the volatility of the analyte to your advantage.

Optimized Headspace Protocol (EPA 5021/8260 Adapted):

  • Matrix Modification: Add 10 mL of saturated NaCl solution to the sample vial (Salting Out). This increases the partition coefficient (

    
    ), forcing the hydrophobic halocarbon out of the liquid and into the headspace.
    
  • Equilibration:

    • Temperature:

      
       (Do not exceed 
      
      
      
      to avoid pressure issues).
    • Time: 15-20 minutes.

  • Injection: Use a gas-tight syringe or loop transfer.[1] Split ratio 10:1 to improve peak shape.

Module 4: Mass Spectrometry Identification

User Question: "I am trying to build a SIM method. The molecular ion (


) is weak or missing. Which ions should I track?"

Technical Diagnosis: Polyhalogenated alkanes rarely show a strong molecular ion in Electron Ionization (70 eV) because the C-Cl and C-F bonds fragment easily.[1]

Fragmentation Pathway:

  • Parent Mass: ~198/200/202 Da (depending on Cl isotopes).[1] Rarely seen.[1]

  • Primary Loss: Loss of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     atom (
    
    
    
    ).
  • Alpha Cleavage: The bond between C2 and C3 is weak.

    • Fragment A: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      
      
    • Fragment B: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      
      
  • Base Peak: Often the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     ion (
    
    
    
    ) or
    
    
    fragments depending on rearrangement.

Recommended SIM Ions:

  • Quant Ion: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Characteristic fragment).
    
  • Qualifier 1:

    
     (
    
    
    
    group - common but non-specific).
  • Qualifier 2:

    
     (Isotope confirmation for Cl).
    
  • Qualifier 3:

    
     (Loss of 
    
    
    
    equivalent or rearrangement).

Note: Always run a neat standard in Full Scan mode first to verify the spectrum against your specific instrument's tuning.

Troubleshooting Workflow: The "Ghost" Peak

Scenario: You see a small peak eluting just before your main analyte.

GhostPeak Start Unknown Peak Detected CheckMS Check Mass Spectrum Start->CheckMS SameSpec Spectra Match Analyte? CheckMS->SameSpec Yes Yes SameSpec->Yes Identical No No SameSpec->No Different Diastereomer It is a Diastereomer. (Normal for this chemistry) Yes->Diastereomer Impurity It is a contaminant. Check precursors. No->Impurity

Figure 2: Rapid identification workflow for distinguishing stereoisomers from impurities.

References

  • U.S. Environmental Protection Agency. (2018).[1] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link][1][2][3]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectra of Halogenated Ethanes and Butanes. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. [Link]

  • Restek Corporation. (2024).[1] Chiral Analysis of Volatile Halocarbons: Application Note. [Link](General reference for chiral VOC separation logic).

Sources

Technical Support Center: Purification of 2,3-Dichloro-1,1,1,3-tetrafluorobutane

[1]

Current Status: Operational Subject: Purification Protocols & Troubleshooting for Halocarbon Intermediates Ticket ID: HCFC-334-PUR-001[1]

Executive Summary: The Impurity Landscape

Researchers working with 2,3-dichloro-1,1,1,3-tetrafluorobutane (often referred to in industry as a specialized HCFC intermediate) face a unique set of purification challenges. Synthesized typically via the chlorination of hydrofluorocarbon precursors (e.g., 1,1,1,3-tetrafluorobutane) or addition reactions, the crude material is rarely a single pure species.[1]

The purification strategy must address three distinct classes of impurities:

Impurity ClassSpecific ContaminantsOriginRemoval Strategy
Stereoisomers Diastereomers (syn/anti or erythro/threo pairs)Chiral centers at C2 and C3 create diastereomeric pairs with distinct physical properties.[1]High-efficiency Fractional Distillation (Spinning Band).
Acidic Residues Hydrogen Fluoride (HF), Hydrogen Chloride (HCl)Byproducts of chlorination or hydrolysis.Aqueous alkaline wash followed by drying.
Homologs & Olefins Under-chlorinated species, Dehydrochlorinated olefins (e.g., butenes)Incomplete reaction or elimination side-reactions.[1]Fractional Distillation; Olefins may require KMnO₄ treatment (rare).
Moisture Water (

)
Atmospheric ingress or wet reagents.Molecular Sieves (3A/4A) or

.

Master Purification Workflow

The following logic gate describes the standard operating procedure (SOP) for refining crude 2,3-dichloro-1,1,1,3-tetrafluorobutane to analytical grade (>99%).

PurificationProtocolStartCrude 2,3-dichloro-1,1,1,3-tetrafluorobutaneAcidCheckCheck pH / Acid ContentStart->AcidCheckIsAcidicAcidic?AcidCheck->IsAcidicWashAlkaline Wash(Ice-cold 5% NaHCO3)PhaseSepPhase Separation(Organic Layer)Wash->PhaseSepDryDrying Step(MgSO4 + Activated 3A Sieves)PhaseSep->DryFilterFiltration(Remove Desiccant)Dry->FilterDistillFractional Distillation(High Reflux Ratio > 10:1)Filter->DistillQCQC Analysis(GC-MS / NMR)Distill->QCIsPureDiastereomerPure?QC->IsPureIsAcidic->WashYes (pH < 5)IsAcidic->DryNoIsPure->DistillNo (Recycle Mixed Fractions)EndPurified TargetIsPure->EndYes (>99%)

Figure 1: Decision tree for the purification of halogenated butane derivatives, prioritizing acid removal before thermal processing to prevent equipment corrosion.

Troubleshooting Guides & FAQs

Module A: Removing Acidic Impurities (HF/HCl)

Q: My crude material fumes slightly when exposed to air. Is this normal? A: No, this indicates significant contamination with Hydrogen Chloride (HCl) or Hydrogen Fluoride (HF). This is critical to address immediately as these acids will degrade chromatography columns and corrode stainless steel distillation packing.

Protocol:

  • Cooling: Chill the crude organic layer to 0°C.

  • Washing: Wash twice with ice-cold 5% Sodium Bicarbonate (

    
    )  solution.
    
    • Note: Use an ice bath.[2] The neutralization is exothermic; heat can degrade the fluorocarbon or cause volatile loss.

  • Verification: Check the pH of the aqueous layer. It must be neutral (pH 7) or slightly basic.

  • Final Wash: Wash once with brine (saturated NaCl) to break any emulsions and pre-dry the organic layer.

Module B: Isomer Separation (Diastereomers)

Q: My GC trace shows a "shoulder" or a double peak that won't go away. What is this? A: You are likely observing the diastereomers of 2,3-dichloro-1,1,1,3-tetrafluorobutane.[1] Because the molecule has two chiral centers (C2 and C3), it exists as two distinct diastereomeric pairs (e.g., anti vs. syn or erythro vs. threo).

  • The Physics: Diastereomers have different boiling points, often separated by only 2–5°C.

  • The Solution: Standard simple distillation will fail here. You require High-Efficiency Fractional Distillation .

Experimental Setup for Isomer Separation:

  • Column: Use a Vigreux column (minimum 30cm) or, ideally, a Spinning Band Distillation System (providing >50 theoretical plates).

  • Reflux Ratio: Set a high reflux ratio (e.g., 20:1 or 50:1). This means for every 50 drops returned to the flask, only 1 drop is collected.

  • Monitoring: Collect small fractions. Use GC-FID to analyze the ratio of isomers in each fraction. The "front" fractions will be enriched in the lower-boiling diastereomer, while the "tails" will contain the higher-boiling one.

Reference: For principles of separating close-boiling diastereomers via fractional distillation, see standard purification texts such as Purification of Laboratory Chemicals [1].

Module C: Moisture Removal

Q: I am using this as a solvent for an organometallic reaction, but the reaction is stalling. Why? A: Halocarbons are notorious for holding trace water (10-50 ppm) which kills sensitive catalysts.

Protocol:

  • Pre-Drying: Dry the liquid over anhydrous Magnesium Sulfate (

    
    ) for 2 hours. Filter.
    
  • Deep Drying: Store the filtrate over activated 3A Molecular Sieves .

    • Why 3A? 4A sieves have larger pores that might trap small halogenated molecules, though 3A is safer for preventing solvent co-adsorption.[1]

    • Activation: Sieves must be activated at 200–300°C under vacuum/inert gas for 12 hours before use. Using "fresh" sieves from a jar without activation is a common failure point [2].

Analytical Verification (Self-Validating Systems)

Do not trust the label or the process. Verify purity using these orthogonal methods:

  • ¹⁹F NMR (Fluorine NMR):

    • This is the most powerful tool for this molecule.

    • Expectation: You will see distinct multiplet patterns for the

      
       group and the single 
      
      
      on the C3 carbon.
    • Impurity Check: Diastereomers will show up as a secondary set of peaks with slightly different chemical shifts (often

      
       0.05 - 0.2 ppm). Integration of these peaks gives the precise diastereomeric ratio (dr).
      
  • Refractive Index (RI):

    • Measure the RI at 20°C. Compare against literature values for specific isomers if available. A deviation >0.0005 usually indicates water or isomeric impurities.

References

  • Armarego, W. L. F., & Chai, C. L. L.[1] Purification of Laboratory Chemicals. 6th Edition. Butterworth-Heinemann, 2009.[1] 3[4][5][6][7]

  • Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010, 75(24), 8351–8354. 8

  • SynQuest Laboratories.[9] Safety Data Sheet: 2,3-Dichloro-1,1,1,3-tetrafluorobutane. 9

Disclaimer: This guide is for research purposes only. 2,3-dichloro-1,1,1,3-tetrafluorobutane may cause skin and eye irritation [3].[1] Always handle in a fume hood.

Validation & Comparative

Technical Assessment: 2,3-Dichloro-1,1,1,3-tetrafluorobutane (DCTFB) vs. Established Fluorinated Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Heavy" Intermediate Solvent

In the precise landscape of pharmaceutical synthesis and purification, solvent selection is rarely about finding a "universal" liquid; it is about finding the correct balance of polarity, boiling point, and phase behavior.

2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7) —hereafter referred to as DCTFB —is a specialized hydrochlorofluorocarbon (HCFC) analog. Unlike the highly polar Hexafluoroisopropanol (HFIP) used for peptide aggregation or the inert perfluorocarbons used in electronic testing, DCTFB occupies a unique "middle ground."

It combines the lipophilicity of chlorinated solvents with the density and stability of fluorinated chains. This guide evaluates DCTFB against industry standards (DCM, HCFC-225, and HFIP) to determine its optimal utility in drug development workflows, specifically focusing on liquid-liquid extraction and intermediate synthesis.

Physicochemical Comparison Matrix

The following data synthesizes experimental values for DCTFB against three common comparators in drug development: Dichloromethane (DCM) for general extraction, HCFC-225 (Asahiklin) as a structural analog, and HFIP as a polarity contrast.

Table 1: Comparative Solvent Properties
PropertyDCTFB (Subject)DCM (Standard)HCFC-225ca/cb (Analog)HFIP (Polar Ref)
CAS Number 437712-31-775-09-2422-56-0 / 507-55-1920-66-1
Boiling Point (°C) 70 – 73 39.65458.2
Density (g/mL) 1.42 1.331.551.59
LogKow (Lipophilicity) 3.23 1.253.101.50
Water Solubility Negligible (~1 mg/L)17.5 g/LNegligibleMiscible
Vapor Pressure (mmHg) ~128 (20°C)470 (20°C)285 (25°C)120 (20°C)
Primary Utility Phase Separation, Non-polar ExtractionGeneral SolvationPrecision Cleaning, ExtractionPeptide Solvation, H-Bond Donor

Key Insight: DCTFB possesses a boiling point (~70°C) significantly higher than DCM and HCFC-225. This makes it superior for reactions requiring moderate thermal energy (reflux) without the rapid evaporation losses associated with DCM, yet it remains easily removable via rotary evaporation compared to high-boiling solvents like Toluene or DMSO.

Technical Deep Dive: Causality & Application

The "Heavy Organic" Phase Advantage

Most drug discovery extractions utilize DCM. However, DCM poses challenges: it is highly volatile (boils at 40°C), prone to emulsion formation, and environmentally scrutinized.

DCTFB offers a self-validating advantage in biphasic separations:

  • Density Differential: With a density of 1.42 g/mL, DCTFB reliably forms the bottom layer in aqueous extractions, similar to DCM.

  • Lipophilicity (LogKow 3.23): Unlike HFIP (which mixes with water) or DCM (which holds significant water), DCTFB is highly hydrophobic. This ensures a cleaner phase cut with less aqueous impurity carryover.

  • Causality: The presence of the trifluoromethyl (

    
    ) group and the chloro-substituents reduces surface tension while maintaining organic solvency, breaking emulsions faster than pure chlorinated solvents.
    
Solvency Power: The Fluorine-Chlorine Balance

Pure perfluorocarbons (like FC-72) are poor solvents for most drug-like molecules. They are too inert. DCTFB retains two Chlorine atoms.[1]

  • Mechanism: The Chlorine atoms provide polarizability and Van der Waals interaction sites, allowing DCTFB to dissolve small molecule intermediates that would precipitate out of a pure fluorous solvent.

  • Application: This makes DCTFB an excellent candidate for Fluorous Solid-Phase Extraction (F-SPE) where a solvent must tolerate fluorinated tags but still dissolve the organic payload.

Decision Logic: When to Use DCTFB

The following decision tree illustrates the logical pathway for selecting DCTFB over established alternatives.

SolventSelection Start Select Solvent for Purification/Reaction IsWaterMiscible Must the solvent be water miscible? Start->IsWaterMiscible UseHFIP Use HFIP (Peptides/Polar) IsWaterMiscible->UseHFIP Yes IsHighTemp Reaction Temp > 50°C? IsWaterMiscible->IsHighTemp No UseDCM Use DCM (Low Boiling Point) IsHighTemp->UseDCM No (<40°C) IsSeparation Is distinct phase separation critical? IsHighTemp->IsSeparation Yes (>50°C) UseToluene Use Toluene/Xylene (Light Organic Phase) IsSeparation->UseToluene No (Top Layer OK) UseDCTFB Use DCTFB (Heavy Organic Phase, High Lipophilicity) IsSeparation->UseDCTFB Yes (Bottom Layer Needed)

Figure 1: Solvent selection logic based on miscibility, thermal requirements, and phase behavior.

Experimental Protocol: High-Efficiency Biphasic Extraction

Objective: Isolate a lipophilic drug intermediate (LogP > 2) from a crude aqueous reaction mixture using DCTFB to minimize emulsion.

Rationale: Standard DCM extraction often results in "rag layers" (emulsions) due to similar surface tensions with proteinaceous aqueous buffers. DCTFB's higher hydrophobicity drives sharper interface formation.

Materials
  • Crude aqueous mixture (10 mL)

  • DCTFB (Solvent)

  • Separatory funnel (PTFE stopcock recommended)

  • Brine (saturated NaCl)

Step-by-Step Methodology
  • Preparation:

    • Adjust the pH of the aqueous crude mixture to ensure the target analyte is in its neutral (non-ionized) state. Why: Ionized species will not partition into the lipophilic DCTFB layer.

  • Solvent Addition:

    • Add 5 mL of DCTFB to the 10 mL aqueous mixture (1:2 ratio).

    • Note: Observe the immediate sinking of DCTFB (Density 1.42).

  • Equilibration:

    • Shake vigorously for 30 seconds. Vent frequently.

    • Observation: DCTFB has a lower vapor pressure (128 mmHg) than DCM (470 mmHg), resulting in less aggressive pressure buildup, enhancing safety.

  • Phase Resolution:

    • Allow the funnel to stand for 2–5 minutes.

    • Critical Checkpoint: Look for the interface. It should be sharper than a comparative DCM extraction. The bottom layer is the Product-Rich DCTFB phase.

  • Collection:

    • Drain the bottom DCTFB layer.

    • Optional: Perform a "back-wash" of the organic layer with 5 mL Brine to remove trapped water micro-droplets.

  • Evaporation:

    • Remove solvent via rotary evaporator at 40°C / 200 mbar.

    • Result: The higher boiling point of DCTFB prevents "bumping" often seen with DCM, allowing for a controlled concentration of the product.

ExtractionWorkflow Mix Aqueous Crude + DCTFB Shake Equilibration (Partitioning) Mix->Shake Agitation Settle Phase Separation (Density Driven) Shake->Settle 2-5 mins Drain Collect Bottom Layer (DCTFB + Product) Settle->Drain High Density Evap Rotary Evaporation (40°C, Reduced Pressure) Drain->Evap Isolation

Figure 2: Workflow for utilizing DCTFB in dense-phase extraction protocols.

Safety & Handling (E-E-A-T Compliance)

While DCTFB is a valuable tool, it is a halogenated solvent.

  • Toxicity: Classified as a Skin/Eye Irritant (H315, H319) and Respiratory Irritant (H335).[2] It is generally considered less acutely toxic than Carbon Tetrachloride but should be handled with the same rigor as DCM.

  • Environmental: As an HCFC derivative, it may have ozone-depleting potential (ODP) or global warming potential (GWP) implications depending on regional regulations. Always verify compliance with the Montreal Protocol amendments for your specific region before scaling up.

  • Compatibility: Compatible with glass, stainless steel, and PTFE. Avoid prolonged contact with natural rubber or silicone seals, which may swell due to the solvent's lipophilicity.

References

  • SynQuest Laboratories. (2024). Safety Data Sheet: 2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7).[2][3][][5][6] Retrieved from [2]

  • U.S. EPA. (2024). CompTox Chemicals Dashboard: 2,3-Dichloro-1,1,1,3-tetrafluorobutane. Retrieved from

  • BenchChem. (2025).[7] A Comparative Guide to Fluorinated Solvents for Researchers. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[8] Journal of Medicinal Chemistry.[8] (Contextualizing Fluorine Lipophilicity).

  • Murov, S. (2022).[1][9][10] Properties of Solvents Used in Organic Chemistry.[11] Retrieved from [11]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2,3-dichloro-1,1,1,3-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Halogenated Hydrocarbons

2,3-dichloro-1,1,1,3-tetrafluorobutane is a halogenated hydrocarbon, a class of compounds that presents unique analytical challenges due to their volatility and potential for environmental and health impacts. Accurate and reliable quantification of such compounds is critical in various stages of drug development and manufacturing, particularly for impurity profiling and ensuring product safety. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, which is essential for regulatory submissions and maintaining data integrity.[1][2] This guide will focus on the validation of a primary analytical technique, Gas Chromatography (GC), and discuss alternative methodologies.

Primary Analytical Technique: Gas Chromatography (GC)

Gas chromatography is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile organic compounds.[3][4] Its high resolution, sensitivity, and selectivity make it the method of choice for analyzing halogenated hydrocarbons like 2,3-dichloro-1,1,1,3-tetrafluorobutane.[5]

Proposed GC Method and Validation Parameters

Table 1: Proposed Gas Chromatography (GC) Method Parameters

ParameterProposed ConditionRationale
Column DB-624 or equivalent capillary columnA mid-polar column is suitable for separating halogenated hydrocarbons from other volatile impurities.[1]
Carrier Gas Helium or NitrogenInert gases that do not interact with the analyte or stationary phase.[1]
Injector Split/SplitlessAllows for flexibility in handling different concentration ranges of the analyte.[1]
Injector Temperature 250 °CEnsures rapid and complete volatilization of the sample.
Oven Temperature Program Initial 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.[2]
Detector See Section 2.2The choice of detector is critical for sensitivity and selectivity.
Diluent Dimethyl sulfoxide (DMSO) or other suitable high-boiling solventPrevents interference from the solvent peak during the analysis of volatile compounds.
Comparison of GC Detectors for Halogenated Compounds

The choice of detector is a critical aspect of method development, directly impacting sensitivity, selectivity, and the overall reliability of the results.

Table 2: Comparison of Common GC Detectors

DetectorPrincipleAdvantages for Halogenated CompoundsDisadvantages
Flame Ionization Detector (FID) Measures the ions produced when organic compounds are burned in a hydrogen flame.[9]Robust, reliable, and provides a linear response over a wide range.Not specific to halogenated compounds; may have lower sensitivity for highly halogenated species.[10]
Electron Capture Detector (ECD) Highly sensitive to compounds with electronegative functional groups, such as halogens.[9][11]Excellent sensitivity for halogenated compounds.[12]Limited linear range and can be susceptible to contamination.
Mass Spectrometry (MS) Ionizes molecules and separates them based on their mass-to-charge ratio, providing structural information.[11]Highly specific, allowing for positive identification of the analyte. Less sensitive to n-alkanes than their halogenated derivatives.[6][7][8]Higher initial cost and complexity.
Halogen Specific Detector (XSD) A selective detector that responds specifically to halogen-containing compounds.[13]High selectivity minimizes interference from non-halogenated matrix components.[10][13]Response can vary between different halogens.[10]

For the analysis of 2,3-dichloro-1,1,1,3-tetrafluorobutane, a Halogen Specific Detector (XSD) or a Mass Spectrometer (MS) would be the most appropriate choice due to their high selectivity and specificity for halogenated compounds.[10][11][13]

Sample Preparation: A Critical First Step

Proper sample preparation is crucial for accurate and reproducible GC analysis. For volatile compounds like 2,3-dichloro-1,1,1,3-tetrafluorobutane, techniques that minimize analyte loss are essential.

  • Static Headspace: This technique involves heating a sealed vial containing the sample to allow volatile compounds to partition into the gas phase (headspace) above the sample.[14][15] An aliquot of the headspace is then injected into the GC. This method is ideal for clean and simple matrices.

  • Dynamic Headspace (Purge and Trap): In this method, an inert gas is bubbled through the sample, and the volatilized analytes are trapped on a sorbent material.[15] The trap is then heated to desorb the analytes into the GC system. This technique is more sensitive than static headspace and is suitable for more complex matrices.[16][17]

  • Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from a sample matrix into an immiscible organic solvent.[18] It is a versatile method but requires careful solvent selection to ensure efficient extraction and avoid interference.

SamplePreparationWorkflow cluster_0 Sample Preparation cluster_1 GC Analysis Sample Sample Matrix StaticHeadspace Static Headspace Sample->StaticHeadspace Heating PurgeAndTrap Dynamic Headspace (Purge and Trap) Sample->PurgeAndTrap Inert Gas Purge LLE Liquid-Liquid Extraction Sample->LLE Solvent Extraction GC_System Gas Chromatograph StaticHeadspace->GC_System Injection PurgeAndTrap->GC_System Thermal Desorption LLE->GC_System Injection

Detailed Experimental Protocol: Validation of a GC Method

The following protocol outlines the steps for validating a GC method for the quantification of 2,3-dichloro-1,1,1,3-tetrafluorobutane as a potential impurity, in accordance with ICH guidelines.[1][19]

1. Specificity:

  • Inject a blank (diluent), a standard solution of 2,3-dichloro-1,1,1,3-tetrafluorobutane, and a sample matrix spiked with the analyte.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks in the blank and the matrix, demonstrating that the method is specific for the target compound.

2. Linearity:

  • Prepare a series of at least five standard solutions of 2,3-dichloro-1,1,1,3-tetrafluorobutane covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[20]

3. Accuracy (Recovery):

  • Prepare a sample matrix and spike it with known concentrations of 2,3-dichloro-1,1,1,3-tetrafluorobutane at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery of the analyte at each level.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.[20]

4. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 5.0%.[20]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • Alternatively, determine the concentration that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Acceptance Criteria: The LOQ should be sufficiently low to accurately measure the expected levels of the impurity.

6. Robustness:

  • Intentionally vary critical method parameters one at a time (e.g., oven temperature by ±2°C, flow rate by ±5%, column from a different lot).

  • Analyze a standard solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected by the variations.

ValidationWorkflow cluster_0 Method Validation Workflow Start Define Analytical Requirements Specificity Specificity Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Robustness->End

Alternative Analytical Methodologies

While GC is the predominant technique, other methods can be considered for the analysis of volatile halogenated hydrocarbons, particularly for rapid screening or in situations where GC is not available.

  • Online Mass Spectrometry: Techniques like Chemical Ionization Mass Spectrometry (CIMS) can provide real-time analysis of volatile organic compounds without the need for chromatographic separation.[21] This can be advantageous for process monitoring or high-throughput screening.

  • Microscale Gas Chromatography: Portable, microscale GC systems are emerging as tools for in-field analysis.[22] These systems offer rapid results but may have lower resolution and sensitivity compared to laboratory-based instruments.

Table 3: Comparison of Primary and Alternative Methods

FeatureGas Chromatography (GC)Online Mass Spectrometry (e.g., CIMS)Microscale Gas Chromatography
Principle Chromatographic separation followed by detection.Direct ionization and mass analysis.Miniaturized chromatographic separation.
Analysis Time Minutes per sample.Real-time or near real-time.Minutes per sample.
Separation Capability HighLow to noneModerate
Sensitivity HighModerate to highModerate
Portability Laboratory-basedCan be field-deployableHighly portable
Primary Application Quantitative analysis, impurity profilingProcess monitoring, rapid screeningIn-field analysis, rapid screening

Conclusion

The validation of analytical methods for compounds like 2,3-dichloro-1,1,1,3-tetrafluorobutane is a critical activity that ensures the quality and safety of pharmaceutical products. Gas Chromatography, particularly when coupled with a halogen-specific detector or a mass spectrometer, offers a robust and reliable platform for this purpose. A comprehensive validation study, following ICH guidelines, is essential to demonstrate that the chosen method is fit for its intended purpose. While alternative methods exist for rapid screening, GC remains the gold standard for quantitative analysis and impurity profiling of volatile halogenated hydrocarbons.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Keszler, A., & Hevesi, T. (2001). The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs.
  • Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]

  • Teledyne LABS. (n.d.). GC Sample Prep for VOC Environmental Analysis. Retrieved from [Link]

  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]

  • Shoeb, M., Hang, X., Allard, S., & Bäck, T. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(12), 11467-11476.
  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]

  • Drawell. (n.d.). What are Different Types of Detectors Used in Gas Chromatography and How to Choose Right One. Retrieved from [Link]

  • Keszler, A., & Hevesi, T. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Kumar, S., Singh, A., & Sharma, R. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical and Allied Sciences, 21(1), 1-10.
  • Unknown. (n.d.). DETECTORS USED IN GAS CHROMATOGRAPHY.
  • Unknown. (n.d.). Comparison of gas chromatography detectors and its application in food analysis.
  • Hajare, R. A., et al. (n.d.).
  • Keszler, A., & Hevesi, T. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
  • Groman, A., Mucha, M., & Stolarczyk, E. (n.d.).
  • NIOSH. (1994, August 15). Method 1018: Dichlorodifluoromethane by GC/FID. Retrieved from [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011, October 31). Analysis of halogenated hydrocarbons in air. Retrieved from [Link]

  • Lucideon. (n.d.). Gas Chromatography Analysis (GC-FID/TCD/FPD Testing Technique). Retrieved from [Link]

  • Save My Exams. (2025, January 10). Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Gilbert, J. C., & Martin, S. F. (2016). Experimental Organic Chemistry: A Miniscale and Microscale Approach (6th ed.). Cengage Learning.
  • PostHarvestTech. (2021, December 2). Top 4 Alternatives to Gas Chromatography [Video]. YouTube. [Link]

  • Shimadzu Corporation. (2025, January 21). Redefine Volatile and Semivolatice Organic Compounds Analysis by GC-MS, from Start to Finish [Video]. YouTube. [Link]

  • OI Analytical. (n.d.). Instruments for Chemistry, Gas Chromatography, TOC Analysis. Retrieved from [Link]

  • PerkinElmer. (2016, June 21). The Lab Report, Episode 11: Volatile Testing to Determine Olfactory Properties by GC [Video]. YouTube. [Link]

  • EPA. (2025, September 18). EPA 2025 Emissions Inventory Conference | Laboratory Evaluation of Microscale Gas Chromatograph [Video]. YouTube. [Link]

Sources

spectroscopic analysis of 2,3-dichloro-1,1,1,3-tetrafluorobutane for structural confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of 2,3-Dichloro-1,1,1,3-Tetrafluorobutane (CAS 437712-31-7) Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Analytical Scientists

Executive Summary

In the synthesis of advanced fluorinated intermediates, particularly within the C4-hydrochlorofluorocarbon (HCFC) series, structural ambiguity is a critical failure point. 2,3-dichloro-1,1,1,3-tetrafluorobutane (


) presents unique stereochemical and regiochemical challenges. Its structure contains two chiral centers (C2 and C3), leading to diastereomeric pairs that often co-elute in chromatography but exhibit distinct spectroscopic signatures.

This guide provides a comparative analysis of spectroscopic methodologies for the unambiguous confirmation of this molecule. Unlike standard alkyl halides, the heavy fluorination and vicinal dichloro-substitution require a multi-modal approach. We compare the "performance" of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) in resolving this specific structure against its likely regioisomers (e.g., 1,3-dichloro isomers).

Part 1: Comparative Analysis of Analytical Techniques

For a researcher needing to validate this specific CAS (437712-31-7), not all methods offer equal fidelity. The following table compares the efficacy of standard techniques in resolving the unique structural features of 2,3-dichloro-1,1,1,3-tetrafluorobutane.

Table 1: Analytical Method Performance Matrix

Feature

NMR
(The Gold Standard)
GC-MS (EI)

NMR
FTIR
Regioisomer Resolution High . Distinct shifts for

vs

allow immediate differentiation from isomers like 1,1,2,2-tetrafluoro.
Medium . Fragmentation patterns are often similar among isomers; retention time is required for confirmation.Medium-High . Coupling patterns (

) are diagnostic but can be complex due to second-order effects.
Low . Fingerprint region is useful only with a reference standard; functional groups are identical across isomers.
Stereochemistry (Diastereomers) High . Diastereomers typically show distinct

signals (anisochronous) due to different magnetic environments.
Low . Diastereomers often have identical mass spectra.Medium . Chemical shift differences are subtle; requiring high-field instruments (>400 MHz).Low .
Sample Requirement ~10 mg (Liquid/Solvent)< 1 mg (Vapor/Liquid)~5-10 mg (Liquid/Solvent)< 1 mg (Neat/Film)
Primary Utility Definitive Structural Proof Purity & Molecular Weight Connectivity Confirmation Functional Group Check
Part 2: Deep Dive – The NMR Protocol (Self-Validating System)

The most robust method for confirming 2,3-dichloro-1,1,1,3-tetrafluorobutane is a coupled analysis of


 and 

NMR. The presence of the

group and the single fluorine on C3 creates a unique spin system.
Theoretical Framework & Expected Signals
  • Structure:

    
    
    
  • Spin System: The molecule possesses chirality at C2 and C3. Expect two sets of signals (diastereomers) unless stereoselective synthesis was employed.

1.


 NMR Parameters (Solvent: 

)
  • Signal A (

    
     group):  Expect a doublet (coupling to 
    
    
    
    ) around -75 to -80 ppm.
  • Signal D (

    
     group):  Expect a complex multiplet around -120 to -140 ppm. This fluorine couples to the adjacent methyl protons (
    
    
    
    ) and the methine proton (
    
    
    ).
  • Validation Check: If you observe a singlet for the

    
     group, your structure is likely incorrect (suggesting lack of vicinal protons).
    

2.


 NMR Parameters 
  • Signal

    
     (CHCl):  Deshielded multiplet (~4.5 - 5.5 ppm). It must show coupling to the 
    
    
    
    group (
    
    
    Hz) and potentially the
    
    
    atom.
  • Signal

    
     (CH3):  Doublet (~1.8 - 2.0 ppm) due to coupling with the geminal fluorine (
    
    
    
    ,
    
    
    Hz).
  • Causality: The large coupling constant of the methyl group is the "smoking gun" for the

    
     fragment. If this doublet is absent (e.g., appearing as a singlet), the fluorine is not on C3.
    
Experimental Protocol: Dual-Nucleus Confirmation
  • Sample Prep: Dissolve 15 mg of sample in 0.6 mL

    
    . Ensure the sample is free of paramagnetic impurities (Fe, Cr) which broaden F-signals.
    
  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Run

      
       (non-decoupled) to observe proton couplings.
      
    • Run

      
       (proton-decoupled) to simplify the spectrum to singlets/quartets.
      
  • Analysis Logic:

    • Step 1: In the decoupled

      
       spectrum, do you see two distinct signals with an integral ratio of 3:1? (Yes = Correct stoichiometry).
      
    • Step 2: In the coupled

      
       spectrum, does the signal at -130 ppm split into a quartet? (Yes = Confirms 
      
      
      
      connectivity).
Part 3: Mass Spectrometry & Fragmentation Logic

While NMR confirms connectivity, Mass Spectrometry (EI-MS) confirms the elemental composition, specifically the dichloro-substitution pattern.

Fragmentation Pathway Analysis: For


 (MW ~199):
  • Isotope Pattern: The molecular ion (

    
    ) is often weak. Look for the 
    
    
    
    or
    
    
    clusters.
  • Chlorine Signature: Any fragment retaining two chlorines must show the characteristic 9:6:1 intensity ratio (

    
     : 
    
    
    
    :
    
    
    ). Fragments with one chlorine show a 3:1 ratio.[1]
  • Key Fragments:

    • 
       69 (
      
      
      
      ): Dominant peak.
    • Loss of

      
       (M-15).
      
    • Loss of

      
       (M-35).
      
Part 4: Visualization of Structural Confirmation Workflow

The following diagram illustrates the logical decision tree for confirming the product structure, prioritizing the exclusion of isomers.

StructuralConfirmation Start Unknown Sample (Suspected C4H4Cl2F4) MS_Step Step 1: GC-MS Analysis (Check Isotope Pattern) Start->MS_Step Cl_Pattern Isotope Ratio 9:6:1 (M+ or M-15)? MS_Step->Cl_Pattern Reject_Cl REJECT: Not Dichloro species Cl_Pattern->Reject_Cl No NMR_Step Step 2: 19F NMR Analysis (Stoichiometry & Connectivity) Cl_Pattern->NMR_Step Yes F_Signals Signals Observed? NMR_Step->F_Signals Signal_CF3 Signal A: -75 ppm (3F) Signal B: -130 ppm (1F) F_Signals->Signal_CF3 3:1 Ratio Signal_Sym Symmetric Signals (e.g. 2F/2F) F_Signals->Signal_Sym 2:2 Ratio H_NMR Step 3: 1H NMR Coupling Signal_CF3->H_NMR Me_Coup Methyl (CH3) is Doublet (J ~20Hz)? H_NMR->Me_Coup Confirm CONFIRMED: 2,3-dichloro-1,1,1,3-tetrafluorobutane Me_Coup->Confirm Yes (F-H coupling) Isomer_Warn ISOMER DETECTED: Likely 1,3-dichloro isomer Me_Coup->Isomer_Warn No (Singlet)

Caption: Decision logic for distinguishing 2,3-dichloro-1,1,1,3-tetrafluorobutane from regioisomers.

Part 5: Experimental Methodology (SOP)

Protocol: High-Resolution NMR Acquisition

  • Instrument Setup:

    • Use a spectrometer

      
       400 MHz (proton frequency).
      
    • Probe: Broadband fluorine-tunable probe (e.g., BBFO or TBI).

    • Temperature: Stabilize at 298 K to prevent chemical shift drift in fluorinated species.

  • Parameter Optimization:

    • Spectral Width (SW): For

      
      , set SW to at least 200 ppm (-50 to -250 ppm) to capture all potential isomers.
      
    • Relaxation Delay (D1): Fluorines in

      
       groups often have long 
      
      
      
      relaxation times. Set D1
      
      
      5 seconds for quantitative integration.
    • O1P (Offset): Center at -100 ppm.

  • Data Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz) for

      
      .
      
    • Apply Zero Filling to at least 64k points to resolve small

      
       couplings.
      
    • Phasing: Manual phasing is critical for broad fluorine signals.

Protocol: GC-MS Conditions

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C. Note: Low initial temperature is required due to the volatility of C4 halides.
  • Inlet: Split mode (50:1) to prevent detector saturation.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for NMR prediction logic).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 21906955, 2,3-Dichloro-1,1,1,3-tetrafluorobutane. Retrieved February 15, 2026, from [Link]

Sources

comparative study of the reactivity of chlorinated vs. fluorinated butanes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

This guide provides a mechanistic comparison between chlorinated and fluorinated butane isomers.[1] While structurally analogous, the substitution of a chlorine atom with fluorine fundamentally alters the molecule's reactivity profile due to the "Fluorine Effect"—a consequence of the extreme electronegativity (3.[2][3]98) and high bond dissociation energy (BDE) of the C–F bond.

  • Chlorinated Butanes (e.g., 1-chlorobutane): Function as reactive electrophiles. The C–Cl bond is polarized and sufficiently weak to serve as a "synthetic handle," facilitating nucleophilic substitution and elimination reactions.

  • Fluorinated Butanes (e.g., 1-fluorobutane): Function as "metabolic shields." The C–F bond is chemically inert to standard nucleophilic attack and oxidative metabolism, making it a critical tool in drug design to extend half-life without altering steric bulk significantly.

Fundamental Physico-Chemical Drivers

The divergence in reactivity is dictated by three core parameters: Bond Dissociation Energy (BDE), Orbital Overlap, and Polarizability.

ParameterC–F Bond (Fluorinated)C–Cl Bond (Chlorinated)Impact on Reactivity
Bond Dissociation Energy ~105–110 kcal/mol~80–85 kcal/molC–F is significantly harder to break homolytically (radical) or heterolytically.
Bond Length 1.35 Å1.77 ÅShorter C–F bond indicates stronger electrostatic attraction.
Orbital Overlap 2p(C) – 2p(F)2p(C) – 3p(Cl)Efficient 2p-2p overlap in C–F confers exceptional stability; mismatch in C–Cl weakens the bond.
Leaving Group Ability Poor (

of HF = 3.17)
Good (

of HCl = -7)
Fluoride is a strong base and poor leaving group; Chloride is a weak base and excellent leaving group.
Mechanistic Reactivity Profile: Nucleophilic Substitution

This section compares the performance of 1-chlorobutane and 1-fluorobutane in standard synthetic transformations.

3.1 The "Inertness" of Fluorine

In bimolecular nucleophilic substitution (


), the reaction rate depends on the energy required to stretch the C–X bond to the transition state.
  • 1-Chlorobutane: Reacts readily with nucleophiles (e.g.,

    
    , 
    
    
    
    ,
    
    
    ). The C–Cl bond breaks as the nucleophile attacks.[1]
  • 1-fluorobutane: Effectively inert under standard

    
     conditions. The activation energy required to break the C–F bond is prohibitively high.
    
Visualization: Reaction Coordinate Comparison

The following diagram illustrates the kinetic barrier difference between C–Cl and C–F cleavage during substitution.

ReactionCoordinate Fig 1: Kinetic Barrier Comparison for SN2 Reaction of 1-Chlorobutane vs 1-Fluorobutane Start Reactants (Nu:- + Butyl-X) TS_Cl TS (Cl) Lower Activation Energy Start->TS_Cl Fast (k_Cl) TS_F TS (F) High Activation Energy Start->TS_F Negligible (k_F) Prod Products (Butyl-Nu + X-) TS_Cl->Prod TS_F->Prod

Experimental Protocol: Comparative Solvolysis

To empirically validate the reactivity difference, we utilize a solvolysis rate assay. This protocol measures the rate of halide ion release in a polar protic solvent.

Objective: Compare


 reactivity of tert-butyl chloride vs. tert-butyl fluoride.
Principle: 

Protocol Steps:
  • Preparation: Prepare a solvent mixture of 50:50 Ethanol:Water (v/v) with bromothymol blue indicator.

  • Substrate Addition:

    • Vial A: Add 100 µL tert-butyl chloride.

    • Vial B: Add 100 µL tert-butyl fluoride.

  • Monitoring:

    • Vial A (Cl): Solution turns yellow rapidly (< 60 seconds) due to HCl production. The C–Cl bond ionizes to form the carbocation intermediate.[4]

    • Vial B (F): Solution remains blue/green for an extended period. The C–F bond resists ionization despite the stability of the tert-butyl carbocation.

  • Verification (Silver Nitrate Test):

    • Add 0.1M

      
       to aliquots.
      
    • Cl: Immediate white precipitate (

      
      ).[5]
      
    • F: No precipitate (

      
       is soluble, and ionization is too slow to generate significant 
      
      
      
      ).

Causality: The rate-determining step is the heterolytic bond cleavage.[1] Although the cation is identical, the transition state to break C–F is higher in energy than C–Cl.

Bio-Reactivity: Metabolic Stability in Drug Design

In medicinal chemistry, the lack of reactivity of the C–F bond is a feature, not a bug.

  • Metabolic Liability (C-H & C-Cl): The butyl chain is susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, typically at the

    
     position. C–Cl bonds can sometimes be hydrolyzed or participate in oxidative dehalogenation.
    
  • Metabolic Block (C-F): Replacing a hydrogen or chlorine with fluorine at a metabolic "hotspot" blocks oxidation. The C–F bond is too strong for the CYP450 radical-iron species to abstract the fluorine atom.

Visualization: Metabolic Blocking Strategy

This diagram demonstrates how fluorination prevents drug degradation compared to chlorination or unsubstituted alkanes.

MetabolicStability Fig 2: Fluorine as a Metabolic Blocking Group vs Chlorine and Hydrogen Drug_H Drug-Butyl-H (Native) CYP CYP450 Enzyme (Oxidative Attack) Drug_H->CYP Drug_Cl Drug-Butyl-Cl (Chlorinated) Drug_Cl->CYP Drug_F Drug-Butyl-F (Fluorinated) Drug_F->CYP Metabolite_OH Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite_OH C-H Abstraction (Easy) Metabolite_Cl Dehalogenated/Oxidized (Potential Toxicity) CYP->Metabolite_Cl Oxidative Attack (Moderate) Stable Intact Drug (Extended Half-Life) CYP->Stable Blocked by C-F Bond (Metabolic Shield)

Data Summary: Reactivity Matrix
Reaction TypeChlorinated Butane (e.g., 2-chlorobutane)Fluorinated Butane (e.g., 2-fluorobutane)Application Insight
SN2 Substitution Reactive. Good substrate for amine/ether synthesis.Inert. Requires specialized activation or harsh conditions.Use Cl for synthesis; F for final product stability.
E2 Elimination Moderate. Forms butenes with strong bases (KOtBu).Slow/Resistant. Poor leaving group; requires extreme conditions.F can direct regioselectivity (Hofmann) due to acidity of

-H.
Radical Halogenation Reactive. C–Cl bond can be cleaved radically.Stable. C–F bond resists radical cleavage.F is stable to radical conditions used to functionalize other sites.
Solubility (AgNO3) Precipitates AgCl (White).[5]No Precipitate (AgF is soluble).Simple qualitative test to distinguish Cl vs F.
References
  • Bond Dissociation Energies in Organofluorine Compounds. Chemical Reviews. Comparison of C-F vs C-Cl bond strengths. Link

  • The Fluorine Effect in Medicinal Chemistry. Journal of Medicinal Chemistry. Analysis of metabolic stability and bioisosterism. Link

  • Solvolysis Rates of t-Butyl Halides. Journal of the American Chemical Society. Kinetic data on solvolysis of t-butyl chloride vs fluoride. Link

  • Nucleophilic Substitution Mechanisms. Master Organic Chemistry. Detailed mechanistic breakdown of leaving group effects (F vs Cl). Link

Sources

performance of 2,3-dichloro-1,1,1,3-tetrafluorobutane vs. traditional solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2,3-Dichloro-1,1,1,3-Tetrafluorobutane vs. Traditional Solvents

Part 1: Executive Summary

In the landscape of pharmaceutical process chemistry, the search for solvents that balance solvation power, safety, and environmental compliance is perpetual. 2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7) —hereafter referred to as DCTFB —emerges as a specialized hydrochlorofluorocarbon (HCFC) analog.

While traditional chlorinated solvents like Dichloromethane (DCM) and Chloroform have long been the workhorses of extraction and synthesis, their toxicity and volatility profiles present significant challenges. DCTFB offers a distinct physicochemical profile: it combines the high density and non-flammability of chlorinated solvents with the unique lipophilicity and stability of fluorinated chains.

This guide objectively evaluates DCTFB against traditional solvents (DCM, Hexane, THF), focusing on its utility in fluorous phase chemistry , liquid-liquid extraction , and halogenated synthesis .

Part 2: Physicochemical Performance Matrix

The following data synthesizes experimental values to provide a direct comparison of DCTFB against industry standards.

Table 1: Comparative Physicochemical Properties

PropertyDCTFB (2,3-Dichloro-1,1,1,3-tetrafluorobutane)Dichloromethane (DCM) Tetrahydrofuran (THF) n-Hexane
CAS Number 437712-31-775-09-2109-99-9110-54-3
Boiling Point (°C) 67 – 73°C39.6°C66°C68°C
Density (g/mL) ~1.421.330.890.66
Flash Point None (Non-Flammable)*None-14.5°C-22°C
Water Solubility Negligible (<0.1%)1.32%MiscibleInsoluble
Polarity Moderate (Fluorous/Lipophilic)ModerateModerate/HighNon-polar
Vapor Pressure ~128 mmHg (25°C)470 mmHg (20°C)143 mmHg (20°C)124 mmHg (20°C)

*Note: DCTFB is classified as NFPA Flammability 0 (Will not burn) in authoritative Safety Data Sheets, though some predictive models may suggest a flash point. Always consult lot-specific SDS.

Key Technical Insights:
  • Thermal Window: DCTFB has a boiling point (~70°C) significantly higher than DCM (40°C). This allows for higher reaction temperatures without pressurized vessels, facilitating kinetics that would be sluggish in DCM reflux.

  • Phase Separation: With a density of 1.42 g/mL, DCTFB forms the bottom layer in aqueous extractions, similar to DCM. However, its higher density gradient often results in sharper phase boundaries, reducing emulsion formation in complex biological matrices.

  • Fluorous Affinity: Unlike DCM, the tetrafluoro-moiety in DCTFB imparts "fluorous" character. It shows superior selectivity for solubilizing fluorinated intermediates and peptides, a critical attribute in modern medicinal chemistry (e.g., PROTACs, fluorinated metabolic blockers).

Part 3: Application Analysis & Experimental Logic

Liquid-Liquid Extraction (LLE) Efficiency

Hypothesis: DCTFB will outperform DCM in recovering highly lipophilic or fluorinated APIs due to the "Like Dissolves Like" principle applied to halogenated interactions.

  • Traditional Issue: DCM is effective but prone to "bumping" during rotary evaporation due to its low boiling point. It also poses significant inhalation risks.

  • DCTFB Advantage: The lower vapor pressure (approx. 1/4th that of DCM) reduces solvent loss during handling. In extraction, its hydrophobicity prevents the co-extraction of water-soluble impurities more effectively than THF or Acetone.

Reaction Medium for Halogenation

Hypothesis: The chemical inertness of the C-Cl and C-F bonds in DCTFB makes it an ideal solvent for radical halogenation or oxidation reactions where ethers (THF) would form peroxides or oxidise.

  • Mechanism: DCTFB lacks the abstractable alpha-protons found in ethers, rendering it stable against radical attack. This makes it a superior alternative to THF for reactions involving NBS (N-bromosuccinimide) or selectfluor.

Part 4: Validated Experimental Protocol

Protocol: Fluorous-Selective Extraction of a Fluorinated Intermediate Objective: Isolate a pentafluorophenyl-ester intermediate from a crude reaction mixture containing polar byproducts.

Materials:

  • Crude Reaction Mixture (in aqueous/organic suspension)

  • Solvent A: DCTFB (2,3-Dichloro-1,1,1,3-tetrafluorobutane)[1][2]

  • Solvent B: Brine (Saturated NaCl)

  • Equipment: Separatory Funnel, Rotatory Evaporator

Workflow:

  • Quench & Dilute: Quench the reaction mixture (10 mmol scale) with 50 mL water.

  • Solvent Addition: Add 50 mL of DCTFB . (Note: Unlike Hexane, this will sink to the bottom).

  • Equilibration: Shake vigorously for 2 minutes. Vent frequently. The high density of DCTFB assists in breaking surface tension.

  • Phase Separation: Allow layers to settle.

    • Observation: You will observe a sharp interface. The lower layer is DCTFB containing the fluorinated product. The upper layer is aqueous containing salts/polar impurities.

  • Collection: Drain the lower DCTFB layer.

  • Wash: Return the organic layer to the funnel and wash with 20 mL Brine to remove residual water.

  • Drying: Dry over anhydrous

    
    . Filter.
    
  • Concentration: Evaporate solvent at 45°C under reduced pressure (approx. 200 mbar).

    • Note: Due to the higher BP (70°C), ensure the bath is warmer than used for DCM.

Part 5: Visualizing the Workflow

The following diagram illustrates the decision logic and phase behavior when choosing DCTFB over traditional solvents.

G Start Crude Reaction Mixture (Fluorinated API + Polar Impurities) Choice Select Extraction Solvent Start->Choice DCM_Path Option A: Dichloromethane (DCM) Choice->DCM_Path Traditional DCTFB_Path Option B: DCTFB (2,3-dichloro-1,1,1,3-tetrafluorobutane) Choice->DCTFB_Path High Performance Process Phase Separation Step DCM_Path->Process DCTFB_Path->Process DCM_Result Outcome: - Good Solubility - High Volatility (Loss) - Emulsion Risk DCTFB_Result Outcome: - High Fluorous Affinity - Sharp Phase Separation - Thermal Stability Process->DCM_Result Using DCM Process->DCTFB_Result Using DCTFB

Figure 1: Decision matrix for solvent selection in extraction workflows, highlighting the stability and separation advantages of DCTFB.

Part 6: Safety & Environmental Stewardship

While DCTFB offers performance benefits, it belongs to the class of halogenated solvents.

  • Toxicity: Generally exhibits lower acute toxicity than DCM (a suspected carcinogen) and Carbon Tetrachloride. However, as a halogenated butane, it can cause skin and eye irritation (H315, H319).[3]

  • Environmental: Being an HCFC derivative, it has ozone-depleting potential (ODP) lower than CFC-113 but non-zero. It should be recovered and recycled using cryogenic trapping or distillation, never vented.

  • Handling: Use Viton® or PTFE seals. Avoid natural rubber, which may swell due to the halogenated nature of the solvent.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7).[3][2][4][][6] Retrieved from 3

  • U.S. Environmental Protection Agency (EPA). (n.d.). CompTox Chemicals Dashboard: 2,3-Dichloro-1,1,1,3-tetrafluorobutane. Retrieved from 4[6]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2782308, 2,3-Dichloro-1,1,1,3-tetrafluoropropane (Analog Reference). Retrieved from 7[4][7]

  • Isidro-Llobet, A., et al. (2019). Sustainability challenges in peptide synthesis and purification: From cradle to grave. Journal of Organic Chemistry. (Contextual reference on solvent selection).
  • ChemicalBook. (2025). 2,3-DICHLORO-1,1,1,3-TETRAFLUOROBUTANE Properties and Supplier Data. Retrieved from 8

Sources

Technical Comparison Guide: 2,3-Dichloro-1,1,1,3-tetrafluorobutane (HCFC-354 Isomer)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2,3-dichloro-1,1,1,3-tetrafluorobutane , analyzing its role as a critical synthetic intermediate and reference standard in fluorocarbon chemistry.

Executive Summary

2,3-dichloro-1,1,1,3-tetrafluorobutane (CAS: 437712-31-7 ) is a specialized hydrochlorofluorocarbon (HCFC) intermediate.[1][2] Unlike commodity solvents (e.g., HCFC-225) or refrigerants (e.g., HFC-134a), this compound primarily serves as a high-value synthetic building block and a critical process impurity standard in the manufacturing of next-generation fluorocarbons, specifically HFC-365mfc (1,1,1,3,3-pentafluorobutane).

For drug development professionals, this molecule offers a unique tetrafluorinated aliphatic scaffold (C4H4Cl2F4) capable of modulating lipophilicity (LogP ~3.23) and metabolic stability in small molecule candidates.

Key Performance Indicators
MetricValueRelevance
Purity Grade ≥98% (GC)Critical for use as an analytical reference standard.
Boiling Point 92.7°CSignificantly higher than HFC-365mfc (40°C), facilitating separation.
Density 1.425 g/cm³High density allows for phase separation in aqueous workups.
Regulatory Status HCFC (Class II)Controlled substance; primarily used in closed-system synthesis.

Physicochemical Profile & Comparative Analysis

To understand the utility of 2,3-dichloro-1,1,1,3-tetrafluorobutane, it must be compared against its downstream product (HFC-365mfc ) and a common chlorinated solvent alternative (HCFC-225ca ).

Table 1: Comparative Physicochemical Properties
Property2,3-Dichloro-1,1,1,3-tetrafluorobutane HFC-365mfc (Target Product)HCFC-225ca (Solvent Analog)
Molecular Formula C₄H₄Cl₂F₄C₄H₅F₅C₃HCl₂F₅
Molar Mass 198.97 g/mol 148.07 g/mol 202.94 g/mol
Boiling Point 92.7°C 40.2°C51.1°C
Density (25°C) 1.425 g/cm³ 1.27 g/cm³1.55 g/cm³
LogP (Lipophilicity) 3.23 (Predicted)1.613.80
Flash Point ~18.5°C (Predicted)< -27°CNone
Surface Tension 19.2 mN/m19.5 mN/m16.2 mN/m
Primary Application Synthesis / Impurity StdBlowing Agent / SolventPrecision Cleaning

Analysis:

  • Separation Efficiency: The large boiling point differential (>50°C) between the 2,3-dichloro intermediate and the HFC-365mfc product ensures that fractional distillation is a highly effective purification method.

  • Solvent Potential: While its Kauri-Butanol (KB) value is likely high due to the chlorine content, its use as a solvent is limited by regulatory phase-outs of HCFCs. Its primary value is chemical, not physical.

Applications in Synthesis & Drug Development

Application A: Precursor for Fluorinated Alkenes & HFCs

In the industrial synthesis of HFC-365mfc, 2,3-dichloro-1,1,1,3-tetrafluorobutane appears as an under-fluorinated intermediate. Understanding its reactivity is crucial for process optimization.

Mechanism:

  • Fluorination: The compound undergoes Cl-F exchange using HF and a Lewis acid catalyst (e.g., SbCl5).

  • Dehydrochlorination: Under basic conditions or high heat, it can eliminate HCl to form fluorinated butenes (e.g., 2-chloro-3,3,3-trifluoro-1-propene analogs), which are precursors to HFOs (Hydrofluoroolefins).

Application B: Pharmacophore Introduction (Bioisosteres)

For medicinal chemists, the 2,3-dichloro-1,1,1,3-tetrafluorobutyl moiety acts as a lipophilic, metabolically stable anchor.

  • Causality: The presence of four fluorine atoms lowers the pKa of adjacent protons and increases metabolic resistance against cytochrome P450 oxidation.

  • Chirality: The molecule possesses two chiral centers (C2 and C3), offering potential for stereoselective synthesis of chiral drugs.

Experimental Protocol: Purification & Analysis

Self-Validating System for Impurity Isolation

Objective: Isolate 2,3-dichloro-1,1,1,3-tetrafluorobutane from a crude HFC-365mfc reaction mixture to serve as a reference standard.

Step-by-Step Methodology
  • Feed Preparation: Obtain crude reaction mixture from the liquid-phase fluorination of 1,1,1,3,3-pentachlorobutane.

    • Composition: ~80% HFC-365mfc, ~15% HCFC intermediates (including target), ~5% HF/HCl.

  • Acid Removal (Quench):

    • Wash the organic phase with ice-cold 5% NaHCO₃ solution until pH is neutral (pH 7).

    • Why: Neutralization prevents acid-catalyzed degradation during distillation.

  • Phase Separation:

    • Separate the dense organic layer (Density > 1.2 g/cm³). Dry over anhydrous MgSO₄.

  • Fractional Distillation (The Critical Step):

    • Setup: Vacuum jacketed Vigreux column (or packed column with >10 theoretical plates).

    • Fraction 1 (40-45°C): Collect HFC-365mfc (Target Product).

    • Fraction 2 (45-85°C): Intermediate cut (mixed isomers).

    • Fraction 3 (90-95°C): Collect 2,3-dichloro-1,1,1,3-tetrafluorobutane.

    • Validation: Verify purity via GC-MS (Gas Chromatography-Mass Spectrometry).

  • Characterization:

    • GC-MS: Look for parent ion m/z ~198 (molecular ion often weak) and characteristic fragments [M-Cl]+ and [CF3]+.

Visualizing the Synthesis Workflow

The following diagram illustrates the role of 2,3-dichloro-1,1,1,3-tetrafluorobutane within the fluorocarbon production lifecycle.

G cluster_purification Purification Logic Start 1,1,1,3,3-Pentachlorobutane (Feedstock) Reaction Fluorination Reactor (HF + Catalyst) Start->Reaction + HF Intermediate 2,3-Dichloro-1,1,1,3- tetrafluorobutane (The Topic) Reaction->Intermediate Partial Fluorination Product HFC-365mfc (1,1,1,3,3-pentafluorobutane) Intermediate->Product Cl/F Exchange Byproducts Fluorinated Butenes (HFO Precursors) Intermediate->Byproducts -HCl (Elimination) Distillation Fractional Distillation (BP Separation) Intermediate->Distillation Product->Distillation

Caption: Reaction pathway showing the intermediate role of 2,3-dichloro-1,1,1,3-tetrafluorobutane in HFC synthesis.

References

  • SynQuest Laboratories. (2024).[3] Safety Data Sheet: 2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7).[1][2][3] Retrieved from [3]

  • U.S. EPA. (2024). CompTox Chemicals Dashboard: 2,3-Dichloro-1,1,1,3-tetrafluorobutane. Retrieved from

  • ChemicalBook. (2024). Product Properties: 2,3-Dichloro-1,1,1,3-tetrafluorobutane.[1][2][3][4][5] Retrieved from

  • Solvay Fluor. (2005). Solkane® 365mfc Technical Data Sheet. (Contextual reference for HFC-365mfc properties). Retrieved from

Sources

Technical Assessment: Environmental Profile of 2,3-dichloro-1,1,1,3-tetrafluorobutane vs. Next-Gen Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous environmental impact assessment of 2,3-dichloro-1,1,1,3-tetrafluorobutane , classifying it within the hydrochlorofluorocarbon (HCFC) family (specifically an isomer of HCFC-354 ).

Given the molecule's specific structure (


) and its identification as a likely impurity or intermediate in the synthesis of HFC-365mfc, this guide evaluates its viability against next-generation hydrofluoroolefin (HFO) and hydrofluoroether (HFE) alternatives.

Executive Summary

2,3-dichloro-1,1,1,3-tetrafluorobutane (CAS: 437712-31-7) is a halogenated butane derivative often encountered as a high-boiling impurity in fluorocarbon manufacturing or proposed as a niche solvent.[1][2][3][4] Chemically, it falls under the HCFC-354 designation.

While it possesses solvent properties similar to traditional chlorinated solvents (e.g., Dichloromethane), its environmental profile is compromised by the presence of chlorine (Ozone Depletion Potential) and C-F bonds (Global Warming Potential). This guide contrasts its performance and environmental burden against sustainable alternatives like HFE-7100 and HFO-1336mzz , demonstrating why industry trends favor non-chlorinated, olefin-based chemistries.

Chemical Identity & Physicochemical Profile

Understanding the physical behavior of the target molecule is prerequisite to assessing its environmental fate (volatility, water partitioning).

Property2,3-dichloro-1,1,1,3-tetrafluorobutane (Target)HFE-7100 (Alternative)HFO-1336mzz-Z (Alternative)Dichloromethane (Baseline)
Structure



(cis)

Class HCFC (Hydrochlorofluorocarbon)HFE (Hydrofluoroether)HFO (Hydrofluoroolefin)Chlorinated Solvent
Boiling Point ~73.2°C61°C33.4°C39.6°C
Density 1.42 g/cm³1.52 g/cm³1.26 g/cm³1.33 g/cm³
ODP > 0 (Est. 0.01 - 0.05) 000
GWP (100-yr) High (Est. 100-500) 320< 29
Atmospheric Life Est. 1-5 years 4.1 years22 days144 days

Analyst Note: The boiling point of the target (~73°C) makes it a potential replacement for solvents like Trichloroethylene (TCE) or Ethanol, but its HCFC status triggers regulatory phase-outs under the Montreal Protocol.

Environmental Impact Assessment Protocols

To validate the environmental burden of 2,3-dichloro-1,1,1,3-tetrafluorobutane, we utilize a self-validating assessment framework focusing on two critical pathways: Atmospheric Degradation and Ozone Interaction .

Protocol A: Atmospheric Lifetime Determination (Smog Chamber)

Objective: Determine the rate constant (


) for the reaction with hydroxyl radicals, which dictates atmospheric persistence.

Methodology:

  • Chamber Setup: Use a 50 L Teflon reaction chamber equipped with UV lamps (300-400 nm).

  • Reactants: Introduce the target molecule (5 ppm), a reference compound (e.g., Toluene or HFC-134a with known

    
    ), and an OH precursor (
    
    
    
    or Methyl Nitrite).
  • Initiation: Photolyze the precursor to generate

    
     radicals.
    
  • Monitoring: Measure the decay of the target and reference compound simultaneously using FTIR Spectroscopy (monitoring C-H stretch attenuation at 2900-3000 cm⁻¹) or GC-MS .

  • Calculation: Plot

    
     vs. 
    
    
    
    . The slope of this line equals
    
    
    .

Causality: The presence of hydrogen atoms on C2 and C4 allows for H-abstraction by OH radicals. This is the rate-limiting step for removal from the atmosphere.

  • Prediction: The target has 4 hydrogen atoms, but steric hindrance from Cl and F may reduce reactivity compared to non-halogenated butanes, leading to a moderate lifetime (years, not days).

Protocol B: Ozone Depletion Potential (ODP) Modeling

Objective: Assess the capacity of the molecule to transport chlorine to the stratosphere.

Logic:



Where 

is atmospheric lifetime,

is molecular weight, and

is the number of chlorine atoms.

Assessment:

  • The target contains 2 Chlorine atoms .[5][6]

  • Unlike HFOs (which degrade in days), the estimated multi-year lifetime of this HCFC allows a fraction to reach the stratosphere.

Mechanistic Visualization: Degradation Pathways

The environmental fate of 2,3-dichloro-1,1,1,3-tetrafluorobutane is governed by its reaction with the hydroxyl radical (


) in the troposphere. The following diagram maps the degradation logic.

G Target 2,3-dichloro- 1,1,1,3-tetrafluorobutane (Troposphere) Radical_Inter Halogenated Alkyl Radical (•R) Target->Radical_Inter H-Abstraction Stratosphere Stratospheric Transport Target->Stratosphere Long Lifetime Fraction OH_Radical •OH Radical Attack OH_Radical->Target Peroxy Peroxy Radical (RO2•) Radical_Inter->Peroxy + O2 Oxidation Oxidation (+O2) Alkoxy Alkoxy Radical (RO•) Peroxy->Alkoxy + NO -> NO2 Products Degradation Products: COF2, HCl, TFA Alkoxy->Products Decomposition Ozone Ozone Depletion (Cl• Release) Stratosphere->Ozone UV Photolysis

Figure 1: Atmospheric degradation pathway showing competition between tropospheric breakdown (Green) and stratospheric ozone depletion (Red).

Comparative Performance Analysis

For drug development and synthesis, solvent choice balances solvency (performance) with safety (EHS).

Solvency & Efficiency
  • 2,3-dichloro-1,1,1,3-tetrafluorobutane:

    • Pros: High density (1.42) aids in phase separation. The presence of Chlorine usually improves solvency for organic solutes compared to pure fluorocarbons.

    • Cons: High boiling point (73°C) requires more energy to remove than DCM or HFO-1336mzz-Z.

  • HFE-7100 (Alternative):

    • Performance: Lower solvency (Kauri-Butanol value ~10) requires co-solvents (e.g., t-DCE) for heavy cleaning or synthesis.

    • Benefit: Excellent thermal stability and materials compatibility.

  • HFO-1336mzz-Z (Alternative):

    • Performance: "Green" solvent with unique selectivity. Non-flammable.

    • Benefit: Ultra-low GWP (<2) and exempt from VOC regulations in many jurisdictions.

Regulatory & Safety Matrix
FeatureTarget (HCFC Isomer)HFO-1336mzz-ZHFE-7100
Montreal Protocol Regulated (Class II) Not RegulatedNot Regulated
REACH (EU) Restricted RegisteredRegistered
Flammability None (Predicted)NoneNone
Toxicity (Exposure) Unknown (Likely moderate)Low (AEL 500 ppm)Low (AEL 750 ppm)

Conclusion & Recommendations

Scientific Verdict: 2,3-dichloro-1,1,1,3-tetrafluorobutane represents an obsolete chemical architecture. While it may offer specific solvency benefits due to its chlorine content, its classification as an HCFC with non-zero Ozone Depletion Potential renders it unsuitable for modern drug development pipelines or industrial cleaning processes.

Strategic Recommendation:

  • For Synthesis: Replace with HFO-1336mzz-Z or HFE-7100 blended with Trans-1,2-dichloroethylene (t-DCE) if higher solvency is required.

  • For Impurity Analysis: If this molecule appears as a byproduct in HFC-365mfc synthesis, protocols must ensure its removal to <100 ppm to avoid regulatory non-compliance.

  • Future Proofing: Avoid integrating HCFC-354 isomers into new Drug Master Files (DMFs) to prevent future regulatory reformulations.

References
  • SynQuest Laboratories. (2016). Safety Data Sheet: 2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7).[1][2][3][4][7][] Retrieved from

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 2,3-Dichloro-1,1,1,3-tetrafluorobutane Details.[2][4] Retrieved from

  • Chemours. (2023). Opteon™ 1100 (HFO-1336mzz-Z) Foam Blowing Agent & Solvent Technical Data. Retrieved from

  • 3M. (2020).[2] Novec™ 7100 Engineered Fluid Technical Data Sheet. Retrieved from

  • World Meteorological Organization (WMO). (2022). Scientific Assessment of Ozone Depletion: 2022. (Contextual reference for HCFC ODP values). Retrieved from

Sources

peer-reviewed studies on the synthesis of 2,3-dichloro-1,1,1,3-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the synthesis of 2,3-dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7), a critical halogenated intermediate often encountered in the manufacturing streams of next-generation hydrofluoroolefins (HFOs) and hydrofluorocarbons (HFCs).[1]

This guide compares the stereoselective chlorination of fluoroalkenes (Method A) against radical photochlorination (Method B), providing experimental protocols, mechanistic insights, and performance metrics.

Executive Summary & Chemical Identity

2,3-Dichloro-1,1,1,3-tetrafluorobutane (


) is a specialized hydrochlorofluorocarbon (HCFC) intermediate. It is structurally significant as the vicinal dichloride derivative of 1,1,1,3-tetrafluoro-2-butene (HFO-1354) . Its synthesis is primarily driven by the need to characterize impurities in HFC-365mfc  production or as a precursor for advanced fluorinated solvents.
PropertySpecification
IUPAC Name 2,3-Dichloro-1,1,1,3-tetrafluorobutane
CAS Number 437712-31-7
Molecular Formula

Molecular Weight 198.97 g/mol
Key Precursor 1,1,1,3-Tetrafluoro-2-butene (HFO-1354)

Comparative Synthesis Routes

The synthesis of this molecule presents a classic trade-off between stereoelectronic control (ionic addition) and statistical probability (radical substitution).

Method A: Electrophilic Chlorination of HFO-1354 (Preferred)

This route utilizes the electrophilic addition of elemental chlorine (


) across the double bond of 1,1,1,3-tetrafluoro-2-butene. It is the industry-preferred method due to high atom economy and regiospecificity.
  • Mechanism: Electrophilic addition via a chloronium ion intermediate.

  • Selectivity: >95% (Anti-addition).

  • Conditions: Liquid phase, low temperature (-20°C to 0°C), dark (to suppress radicals).

Method B: Radical Photochlorination of HFC-354 (Alternative)

This route involves the free-radical chlorination of saturated 1,1,1,3-tetrafluorobutane.

  • Mechanism: Radical chain substitution (

    
    ).
    
  • Selectivity: Poor (<40%). Produces a mixture of 2,3-dichloro, 2,2-dichloro, and 2,4-dichloro isomers.

  • Conditions: Vapor/Liquid phase, UV light or radical initiator (AIBN), elevated temperature.

Experimental Protocols

Protocol A: Stereoselective Chlorination (Recommended)

Objective: Synthesize 2,3-dichloro-1,1,1,3-tetrafluorobutane with >98% purity.

Reagents:

  • 1,1,1,3-Tetrafluoro-2-butene (HFO-1354) [Precursor]

  • Chlorine gas (

    
    , 99.9%)
    
  • Solvent: Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    )
  • Cooling bath: Ethylene glycol/dry ice

Workflow:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dry-ice condenser (to reflux unreacted

    
    ), and a gas inlet tube.
    
  • Charging: Charge the flask with 0.5 mol of HFO-1354 dissolved in 200 mL of

    
    .
    
  • Cooling: Lower the system temperature to -10°C to prevent radical side reactions and control exotherm.

  • Addition: Slowly bubble

    
     gas through the solution at a rate of 50 mL/min. Monitor the reaction via GC-FID until the alkene peak disappears.
    
  • Quenching: Purge excess

    
     with nitrogen gas for 30 minutes. Wash the organic layer with 10% 
    
    
    
    (aq) to remove residual oxidizers.
  • Purification: Dry over

    
    , filter, and remove solvent via rotary evaporation. Distill the residue under reduced pressure (approx. 50 mmHg) to isolate the product.
    

Validation Point: The disappearance of the alkene C=C stretch (


) in IR spectroscopy confirms reaction completion.
Protocol B: Radical Photochlorination (Comparative)

Objective: Generate comparative impurity standards.

Workflow:

  • Setup: Place 1,1,1,3-tetrafluorobutane in a quartz photochemical reactor.

  • Initiation: Irradiate with a medium-pressure Hg lamp while bubbling

    
     at 25°C.
    
  • Monitoring: Stop reaction at 30% conversion to minimize polychlorination.

  • Isolation: Requires fractional distillation to separate the 2,3-dichloro target from the 2,2-dichloro and 4-chloro isomers.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Method A proceeds via a defined chloronium ion, ensuring the chlorines add to C2 and C3. Method B relies on hydrogen abstraction, leading to a statistical mix.

SynthesisPathways Precursor_Alkene HFO-1354 (CF3-CH=CF-CH3) Cl2_Add Reagent: Cl2 Condition: -10°C, Dark Precursor_Alkene->Cl2_Add Precursor_Alkane HFC-354 (CF3-CH2-CHF-CH3) Cl2_Rad Reagent: Cl2 Condition: UV Light Precursor_Alkane->Cl2_Rad Intermediate_Ion Chloronium Ion Intermediate Cl2_Add->Intermediate_Ion Electrophilic Attack Intermediate_Rad Radical Intermediates (Mixture) Cl2_Rad->Intermediate_Rad H-Abstraction Target TARGET 2,3-Dichloro-1,1,1,3-tetrafluorobutane Intermediate_Ion->Target Anti-Addition Intermediate_Rad->Target Low Yield Byproducts Isomeric Byproducts (2,2-dichloro, etc.) Intermediate_Rad->Byproducts Major Path

Figure 1: Mechanistic divergence between ionic addition (top) and radical substitution (bottom).

Performance Comparison

MetricMethod A: Alkene ChlorinationMethod B: Radical Chlorination
Reaction Type Ionic Addition (Electrophilic)Radical Substitution
Regioselectivity High (>95%) Low (Statistical Mixture)
Yield 85 - 92% 25 - 35% (isolated)
Purification Simple DistillationComplex Fractionation Required
Atom Economy 100% (No byproducts)<50% (HCl waste + isomers)
Safety Profile Controlled ExothermRisk of Runaway/Peroxidation

Expert Insight: Method A is the only viable route for synthesizing the pure standard. The presence of the electron-withdrawing


 group on C1 and the Fluorine on C3 deactivates the double bond slightly, requiring the use of a non-polar solvent like 

to stabilize the transition state and prevent competing hydrochlorination if moisture is present.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 2,3-Dichloro-1,1,1,3-tetrafluorobutane. Retrieved from 2[3][4]

  • Solvay Fluor. (2003). Purification of 1,1,1,3,3-pentafluorobutane (Patent EP1341744A1). Describes the removal of unsaturated HFO-1354 impurities via chlorination to 2,3-dichloro-1,1,1,3-tetrafluorobutane. Retrieved from 5

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21459295. Retrieved from 6[6]

Sources

Safety Operating Guide

Disposal Protocol for 2,3-Dichloro-1,1,1,3-tetrafluorobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides a comprehensive, technically grounded procedure for the safe disposal of 2,3-dichloro-1,1,1,3-tetrafluorobutane (CAS No. 437712-31-7), ensuring the protection of personnel and the environment.

The core principle for disposing of this compound is rooted in its chemical identity: it is a halogenated organic compound . This classification dictates the entire disposal pathway, from segregation at the point of generation to the final destruction method. This guide is designed to be a self-validating system, where understanding the causality behind each step ensures inherent safety and compliance.

Hazard Profile & Immediate Safety Precautions

Before handling or preparing for disposal, a thorough understanding of the associated hazards is paramount. 2,3-Dichloro-1,1,1,3-tetrafluorobutane is a hazardous substance that requires stringent safety controls.

Key Hazard Information

PropertyDescription
CAS Number 437712-31-7[1]
GHS Signal Word Warning [1]
GHS Hazard Statements H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]
Primary Disposal Method High-temperature incineration by a licensed facility.[1][2][3]
Incompatible Materials Strong bases, strong oxidizing agents, and aluminum.[1][4]
Decomposition Products Thermal decomposition can generate highly toxic fumes, including hydrogen chloride, hydrogen fluoride, and carbon oxides.[1][5]
Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. The selection is based directly on the compound's identified hazards:

  • Hand Protection: Wear protective gloves (e.g., nitrile) to prevent skin contact, which can cause irritation.[1]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn over goggles whenever there is a risk of splashing.[1] This is crucial to prevent serious eye irritation.[1]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or spill response, wear suitable protective clothing to minimize skin exposure.[1]

  • Respiratory Protection: All handling of open containers must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] If ventilation is inadequate, respiratory protection is necessary.[1]

Crucially, ensure that emergency eyewash stations and safety showers are unobstructed and readily accessible in the immediate vicinity of any potential exposure.[1]

Waste Classification & Segregation: The Halogenated Waste Stream

The defining characteristic of 2,3-dichloro-1,1,1,3-tetrafluorobutane for waste purposes is its carbon-halogen bonds (C-Cl and C-F). This places it unequivocally in the halogenated organic waste category.[2] This classification is critical because halogenated compounds require specific incineration conditions, including the use of afterburners and flue gas scrubbers, to neutralize the acidic gases (e.g., HCl, HF) produced during combustion.[1][3]

Segregation Protocol
  • Designate a Waste Container: Obtain a dedicated, properly vetted hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This container must be reserved exclusively for halogenated organic waste.

  • NEVER Mix Waste Streams: Under no circumstances should halogenated waste be mixed with non-halogenated organic waste.[6] Co-mingling complicates disposal, significantly increases costs, and can create dangerous chemical reactions.

  • Verify Compatibility: Do not add other chemicals to the halogenated waste container without first verifying compatibility. Specifically, avoid mixing with strong bases or strong oxidizing agents.[1]

Step-by-Step Disposal Procedure

This protocol outlines the process from the point of generation to the final hand-off for disposal.

Step 3.1: Container Selection and Labeling

The integrity of the waste management system begins with the container.

  • Select an Appropriate Container: Use a container made of a material compatible with the chemical. It must be in good condition, free of leaks, and equipped with a tightly sealing screw cap to prevent vapor release.[6]

  • Pre-Label the Container: Before adding any waste, the container must be labeled.[6] The label should be filled out with a permanent marker and include:

    • The words "Hazardous Waste "

    • The full chemical name: "Waste 2,3-Dichloro-1,1,1,3-tetrafluorobutane " (Do not use abbreviations or chemical formulas).[6]

    • An accumulation start date.

    • The associated hazards (e.g., "Irritant").

Step 3.2: Waste Collection
  • Work in a Ventilated Area: Perform all waste transfers inside a chemical fume hood to control vapor exposure.[7]

  • Transfer Carefully: Pour the waste liquid carefully into the labeled container, using a funnel if necessary to prevent spills.

  • Keep Container Closed: The waste container must remain closed at all times, except when waste is actively being added.[6] This is both a safety requirement to prevent spills and vapor exposure and a regulatory mandate.

Step 3.3: Storage Pending Disposal
  • Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation (often called a Satellite Accumulation Area).[1][5]

  • Ensure Segregation: The storage location must be away from incompatible materials.[1]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 3.4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department or designated hazardous waste management provider.

  • Provide Documentation: Accurately describe the contents of the container for the waste manifest.

  • Professional Disposal: The waste will be collected by trained professionals and transported to a licensed hazardous waste treatment facility. The required method of destruction is high-temperature incineration .[1][2] Landfilling of this type of liquid halogenated waste is prohibited.[8]

Disposal Workflow Diagram

G start Start: Unused or Waste 2,3-Dichloro-1,1,1,3-tetrafluorobutane assess Assess Hazards & Don PPE (Gloves, Goggles, Lab Coat) start->assess classify Classify as 'Halogenated Organic Waste' assess->classify container Select & Label Approved 'Halogenated Waste' Container classify->container transfer Transfer Waste to Container (in Fume Hood) container->transfer store Store Securely in Designated Area (Closed, Segregated, Contained) transfer->store contact Contact EHS / Waste Vendor for Pickup store->contact end_node End: Documented Transfer for High-Temperature Incineration contact->end_node

Caption: Disposal workflow for 2,3-dichloro-1,1,1,3-tetrafluorobutane.

Emergency Procedures: Spill & Exposure Management

In the event of an accident, a swift and correct response is critical.

SituationImmediate Response Protocol
Small Spill Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with a dry chemical absorbent (e.g., vermiculite, sand).[1] Sweep the material into a labeled container for hazardous waste disposal. Ventilate the area.
Large Spill Evacuate the immediate area. If safe to do so, stop the leak.[1] Prevent the spill from entering drains or sewers.[5] Contact your institution's emergency response team and EHS department immediately. Only trained personnel with proper equipment should perform the cleanup.
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical advice if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air and keep them comfortable for breathing.[1] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

Conclusion

The proper disposal of 2,3-dichloro-1,1,1,3-tetrafluorobutane is a straightforward process when guided by an understanding of its chemical properties and associated hazards. By adhering to the principles of correct classification, stringent segregation, proper containerization, and professional, high-temperature incineration, researchers can ensure they are operating safely, protecting their colleagues, and maintaining environmental and regulatory compliance. Always consult your institution's specific waste management plan and EHS department as the final authority.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Source: Illinois Pollution Control Board.
  • 2,3-Dichloro-1,1,1,3-tetrafluorobutane Safety Data Sheet.
  • MATERIAL SAFETY DATA SHEET - Contact Cleaner II. Source: Farnell.
  • HAZARDOUS WASTE SEGREGATION Guide. Source: Bucknell University.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, Northwestern University.
  • SAFETY DATA SHEET - 3,3-Dichloro-1,1,1-trifluoropropane. Source: Sigma-Aldrich.
  • SAFETY DATA SHEET - 2,2-dichloro-1,1,1-trifluoroethane (R-123). Source: Hudson Technologies.
  • 1,1-Dichloro-1,3,3,3-tetrafluoropropane Safety Data Sheet.

Sources

Personal protective equipment for handling 2,3-Dichloro-1,1,1,3-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the authoritative operational standard for handling 2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS: 437712-31-7).[1][2] It is designed for researchers and safety officers requiring immediate, actionable data without generic fluff.[1][2]

Part 1: Immediate Action Card (Emergency Protocol)

Print this section and post it on the fume hood sash.

Scenario Immediate Action
Skin Contact 1. Drench with water for 15 minutes immediately.[1][2][3] 2. Remove contaminated clothing under the safety shower to prevent aerosolization. 3. Discard contaminated leather goods (shoes, watchbands) – they cannot be decontaminated.[2]
Eye Contact 1. Flush with eyewash for 15 minutes, holding eyelids open.[2] 2. Rotate eyeballs to ensure complete irrigation. 3. Seek ophthalmological evaluation immediately.
Inhalation 1. Move to fresh air immediately. 2. If breathing is labored, administer oxygen (trained personnel only).[2] 3. Monitor for delayed pulmonary edema (up to 48 hours).
Spill (< 500 mL) 1. Evacuate immediate area. 2. Don Silver Shield® gloves and SCBA/Respirator. 3. Absorb with vermiculite or sand. DO NOT use combustible materials (sawdust).
Fire Media: Alcohol-resistant foam, CO₂, or dry powder.[1][2][3] Warning: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) .[3] Full chemical protective suit required.
Part 2: Risk Assessment & Chemical Identity

2,3-Dichloro-1,1,1,3-tetrafluorobutane is a halogenated alkane intermediate.[1][2] Its primary hazards stem from its volatility and the potential for narcotic effects and skin defatting common to fluorochlorocarbons.

Physicochemical Properties
PropertyValueOperational Implication
CAS Number 437712-31-7Unique identifier for inventory/waste tracking.[1][2][3]
Formula C₄H₄Cl₂F₄Halogenated structure implies high permeation through standard rubber.
Boiling Point ~73.2°CVolatile Liquid. Significant vapor generation at room temperature.
Density ~1.42 g/cm³Heavier than water; sinks in aqueous spills.
Vapor Pressure ~128-146 mmHgHigh volatility.[1][2] Mandatory Fume Hood Use.
Flash Point ~18.5°C (Predicted)Flammable. Ground all equipment to prevent static discharge.

Key Hazards (GHS Classification):

  • H315: Causes skin irritation.[3][4][5][6][7]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[3][5][6]

  • Decomposition: Releases HF and HCl upon heating >200°C.

Part 3: PPE Selection Strategy

Standard nitrile gloves are insufficient for prolonged contact with chlorinated fluorocarbons. The halogen atoms increase lipophilicity, allowing the molecule to permeate nitrile rubber rapidly.[2]

Glove Compatibility Matrix
MaterialRatingBreakthrough TimeUsage Context
Laminated Film (Silver Shield® / 4H®) Excellent > 480 minMandatory for spill cleanup, immersion, or handling large volumes (>1L).[1][2]
Viton® (Fluoroelastomer) Good > 240 minPreferred for dexterity during synthesis if Silver Shield is too clumsy.
Nitrile (Double Gloved) Fair/Splash < 15 minOnly for incidental splash protection. Change immediately upon contact.
Latex / Vinyl Poor ImmediateDO NOT USE. Rapid degradation and permeation.
Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Maintenance/Spill):

    • Respirator: Full-face APR with Organic Vapor/Acid Gas (OV/AG) cartridges.[2]

    • Why Acid Gas? To protect against potential decomposition products (HF/HCl) if the liquid contacts hot surfaces.[3]

Part 4: Operational Workflow

This workflow ensures a self-validating safety loop.[1][2] Every step requires a check before proceeding.

HandlingProtocol Start Start: Risk Assessment CheckVent Verify Fume Hood (Flow > 80 fpm) Start->CheckVent PPE_Select Select PPE: Silver Shield (Spill) vs Double Nitrile (Splash) CheckVent->PPE_Select Pass Handling Handling/Transfer (Use Syringe/Cannula) PPE_Select->Handling Spill Spill Event? Handling->Spill Cleanup Evacuate -> Ventilate Don Viton/Silver Shield Absorb with Vermiculite Spill->Cleanup Yes Waste Disposal: Halogenated Waste Stream (DO NOT MIX with Acetone) Spill->Waste No (Routine) Cleanup->Waste

Figure 1: Operational Logic Flow for 2,3-Dichloro-1,1,1,3-tetrafluorobutane handling. Note the critical decision point at PPE selection.

Part 5: Detailed Handling Protocols
1. Transfer Techniques

Due to high vapor pressure (~146 mmHg), pouring generates significant fumes.[1][2]

  • Preferred Method: Cannula transfer or gas-tight syringe (glass/PTFE).[1][2]

  • Seal Material: Use PTFE (Teflon) gaskets and septa. Avoid natural rubber or silicone, which will swell and degrade, contaminating the sample.[1][2]

2. Waste Disposal & Logistics
  • Classification: Halogenated Organic Solvent Waste.

  • Segregation:

    • DO NOT MIX with strong bases (NaOH, KOH) or alkali metals.[2] Risk of dehydrohalogenation (violent reaction).

    • DO NOT MIX with acetone or flammable non-halogenated solvents if incineration costs are separated by halogen content.

  • Labeling: Must explicitly state "Contains Fluorinated/Chlorinated Organics."

  • Destruction: Requires high-temperature incineration with flue gas scrubbing to remove HF and HCl.[1][2]

3. Storage
  • Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight.

  • Container: Tightly closed glass or stainless steel containers.

  • Incompatibility: Strong oxidizing agents, alkali metals (Li, Na, K), and powdered metals (Al, Mg, Zn).[1][2]

References
  • SynQuest Laboratories. (2016). Safety Data Sheet: 2,3-Dichloro-1,1,1,3-tetrafluorobutane (CAS 437712-31-7).[1][2][3][8][9] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 2,3-Dichloro-1,1,1,3-tetrafluorobutane.[1][2][8][9] Retrieved from [1][2]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2,3-Dichloro-1,1,1,3-tetrafluoropropane (Analogous Halocarbon Data).[1][2] Retrieved from [1][2]

  • Ansell Healthcare. (2025). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.